(1,2,5-Oxadiazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-oxadiazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVURUJSZOIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79552-35-5 | |
| Record name | 1,2,5-oxadiazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1,2,5-Oxadiazol-3-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (1,2,5-Oxadiazol-3-yl)methanol: A Key Heterocyclic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold
Within the vast landscape of nitrogen-containing heterocycles, the 1,2,5-oxadiazole, or furazan, ring system stands out as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for ester and amide functionalities have cemented its role in the design of novel therapeutic agents.[3] The furazan ring is not merely a passive structural component; it actively influences the pharmacokinetic and pharmacodynamic profile of a molecule. This guide focuses on a pivotal derivative, (1,2,5-Oxadiazol-3-yl)methanol (CAS No. 79552-35-5), a versatile building block whose hydroxymethyl group provides a crucial synthetic handle for the elaboration of complex, biologically active molecules.[4] Understanding its synthesis, properties, and reactivity is fundamental for its effective deployment in drug discovery pipelines.
Caption: Chemical structure of (1,2,5-Oxadiazol-3-yl)methanol.
Physicochemical and Spectroscopic Profile
Precise experimental data for (1,2,5-Oxadiazol-3-yl)methanol is not extensively documented in publicly available literature. However, its fundamental properties can be cataloged, and its spectroscopic characteristics can be reliably predicted based on the well-understood behavior of the furazan ring and associated functional groups.
Core Properties & Identifiers
| Property | Value | Source |
| CAS Number | 79552-35-5 | [4] |
| Molecular Formula | C₃H₄N₂O₂ | - |
| Molecular Weight | 100.08 g/mol | [4] |
| InChI Key | MSRVURUJSZOIGM-UHFFFAOYSA-N | [4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, DMF) and water. | - |
Predicted Spectroscopic Data
The structural elucidation of (1,2,5-Oxadiazol-3-yl)methanol relies on a combination of standard spectroscopic techniques. The following table outlines the expected spectral features.
| Technique | Expected Features |
| ¹H NMR | - δ ~4.7-4.9 ppm (s, 2H): Methylene protons (-CH₂OH). - δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH), broad, exchangeable with D₂O. - δ ~8.5-8.8 ppm (s, 1H): Proton attached to the furazan ring (C4-H). |
| ¹³C NMR | - δ ~55-60 ppm: Methylene carbon (-CH₂OH). - δ ~145-150 ppm: Furazan ring carbon (C4). - δ ~155-160 ppm: Substituted furazan ring carbon (C3). |
| IR (cm⁻¹) | - ~3400-3200 (broad): O-H stretching of the alcohol. - ~3100-3000: C-H stretching of the ring proton. - ~2950-2850: C-H stretching of the methylene group. - ~1640-1580: C=N stretching of the furazan ring. - ~1450-1350: N-O stretching vibrations.[5][6] |
| Mass Spec (ESI+) | - m/z 101.03: [M+H]⁺ - m/z 123.01: [M+Na]⁺ |
Synthesis and Characterization Methodology
While a direct, published synthesis for (1,2,5-Oxadiazol-3-yl)methanol is scarce, a robust and logical synthetic route involves the reduction of the corresponding carboxylic acid, 1,2,5-oxadiazole-3-carboxylic acid. This precursor can be synthesized via established heterocyclic chemistry protocols, such as the cyclization of appropriate glyoxime derivatives.[1]
Caption: Plausible synthetic workflow for (1,2,5-Oxadiazol-3-yl)methanol.
Experimental Protocol: Reduction of 1,2,5-Oxadiazole-3-Carboxylic Acid
This protocol describes a standard laboratory procedure for the reduction of a carboxylic acid to a primary alcohol.
Trustworthiness: This self-validating protocol includes steps for reaction monitoring (TLC) and rigorous purification (chromatography) to ensure the identity and purity of the final product, which must be confirmed by the spectroscopic methods outlined previously.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.
-
Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula, followed by the cautious, portion-wise addition of a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 equivalents). The resulting slurry is cooled to 0°C in an ice bath.
-
Expertise & Experience: LiAlH₄ is a powerful, non-selective reducing agent suitable for converting carboxylic acids to alcohols. The reaction is performed in an anhydrous ether solvent like THF, as LiAlH₄ reacts violently with water. Cooling to 0°C is critical to control the initial exothermic reaction.
-
-
Substrate Addition: 1,2,5-Oxadiazole-3-carboxylic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-12 hours.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, generates a granular precipitate of aluminum salts that is easily filtered.
-
Expertise & Experience: This specific quenching procedure is crucial for safety and ease of workup. The incorrect order or rate of addition can lead to a dangerous release of hydrogen gas and uncontrolled exotherms.
-
-
Workup and Purification: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel to yield pure (1,2,5-Oxadiazol-3-yl)methanol.
Reactivity and Applications in Drug Development
The synthetic value of (1,2,5-Oxadiazol-3-yl)methanol lies in the versatile reactivity of its primary alcohol moiety, which serves as a key anchor point for diversification in structure-activity relationship (SAR) studies.
The Hydroxymethyl Group as a Synthetic Handle
The -CH₂OH group can undergo a wide range of well-established transformations, allowing for the systematic modification of the molecule's steric and electronic properties. This is a cornerstone of medicinal chemistry, where small structural changes can lead to significant differences in biological activity.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (1,2,5-oxadiazole-3-carbaldehyde) using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄).[1]
-
Esterification & Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or Steglich conditions) yields a diverse library of esters. Similarly, ether derivatives can be prepared via Williamson ether synthesis by first converting the alcohol to its alkoxide with a base (e.g., NaH) and reacting it with an alkyl halide.
-
Halogenation: The hydroxyl group can be converted to a good leaving group and substituted by halogens. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding chloromethyl and bromomethyl derivatives, which are potent electrophiles for further nucleophilic substitution reactions.[7]
Caption: Synthetic utility of the hydroxymethyl group for drug discovery.
The Furazan Ring as a Bioactive Core
The 1,2,5-oxadiazole ring itself is a critical pharmacophore. Its incorporation into drug candidates has been associated with a wide spectrum of biological activities, including antiproliferative, antibacterial, and vasodilating properties.[1][5] The ring's stability and electron-withdrawing nature can enhance binding to biological targets and improve metabolic profiles. Therefore, using (1,2,5-Oxadiazol-3-yl)methanol as a starting point allows researchers to attach various pharmacologically relevant moieties to this proven scaffold, exploring new chemical space in the search for potent and selective drug candidates.
Conclusion
(1,2,5-Oxadiazol-3-yl)methanol is more than a simple heterocyclic alcohol; it is an enabling tool for medicinal chemists and drug discovery scientists. Its straightforward, logical synthesis and the versatile reactivity of its hydroxymethyl group provide a reliable platform for generating diverse molecular libraries. By leveraging the inherent biological relevance of the furazan core, researchers can effectively utilize this compound to build next-generation therapeutics, underscoring the critical importance of fundamental building blocks in the complex process of drug development.
References
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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- Al-Joboury, M. I., & Al-Zaydi, K. M. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Journal of the Chinese Chemical Society, 52(5), 1007-1012.
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Gelain, A., Mori, M., Meneghetti, F., Porta, F., Basile, L., Marverti, G., Asai, A., Hyeraci, M., García-Argáez, A. N., Dalla Via, L., Guccione, S., & Villa, S. (n.d.). Oxadiazole Derivatives Endowed with Antiproliferative Activity. AIR Unimi. Retrieved from [Link]
- Clacens, M., Pouilloux, Y., & Barrault, J. (2017). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. ChemSusChem, 10(7), 1333-1343.
- Lassing, C., Schlembach, I., & Tondi, D. (2018). Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives. ChemSusChem, 11(16), 2579-2594.
- Chen, B. C., Bednarski, M. D., & Gus, D. (2004). METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS. Google Patents.
- Venugopala, K. N. (2017). Design, Microwave Assisted Synthesis and Characterization of Substituted 1,2,4-Oxadiazole Analogues as Promising Pharmacological Agents. Asian Journal of Chemistry, 29(9), 1951-1956.
- Sharma, S., Sharma, P., & Majee, C. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S25-S40.
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U.S. Environmental Protection Agency. (n.d.). 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
- Fershtat, L. L., Makhova, N. N., & Epishina, M. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704.
- D'Annessa, I., Cerchia, C., & Lavecchia, A. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 21(4), 376-397.
- de Oliveira, R. B., de Souza, T. B., & Soeiro, M. N. C. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 15(10), 1205.
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- Samarasekara, A. S., & Amarasekara, C. L. (2015). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Letters in Organic Chemistry, 12(8), 569-573.
- Wang, C., Chen, Z., & Li, Y. (2020). Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. Beilstein Journal of Organic Chemistry, 16, 280-287.
- Li, H. (2013). Synthetic method of 3-amino-4-hydroxyfurazan. Google Patents.
- Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2379.
- Gorbunova, M., & Mascal, M. (2017). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ChemSusChem, 10(15), 2970-2973.
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In-Depth Technical Guide: Physical and Chemical Characteristics of (1,2,5-Oxadiazol-3-yl)methanol (CAS 79552-35-5)
Executive Summary
The compound (1,2,5-Oxadiazol-3-yl)methanol (CAS 79552-35-5), commonly referred to as furazan-3-methanol, is a highly versatile heterocyclic building block in advanced medicinal chemistry. Featuring a planar, electron-poor 1,2,5-oxadiazole core and a reactive hydroxymethyl handle, this compound serves as a privileged scaffold for synthesizing bioisosteres, nitric oxide (NO) donors, and targeted oncological therapeutics[1][2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural reactivity, and field-proven experimental workflows for drug development professionals.
Structural and Physicochemical Profiling
The core of CAS 79552-35-5 is the 1,2,5-oxadiazole (furazan) ring—a five-membered, heteroaromatic, planar heterocycle comprising one oxygen atom and two vicinal nitrogen atoms (N-O-N)[2]. The presence of three highly electronegative heteroatoms renders the
Quantitative Data Summary
The following table summarizes the core physical and chemical metrics of the compound and its parent ring system to guide synthetic planning and pharmacokinetic modeling.
| Property | Value | Significance / Source |
| CAS Registry Number | 79552-35-5 | Primary identifier[3] |
| Molecular Formula | C | Stoichiometric basis |
| Molecular Weight | 100.08 g/mol | Low MW favors high ligand efficiency[4] |
| Ring Aromaticity (Bird Index) | 53 (Parent ring) | Indicates moderate aromatic stability[2] |
| Ionization Energy | 11.79 eV (Parent ring) | High energy reflects electron-poor nature[2] |
| Dipole Moment | 3.38 D (Parent ring) | Strong polarity influences solubility[2] |
| pKa (Parent ring) | Significantly less basic than isoxazole[2] |
Electronic Effects and Bioisosterism
The 1,2,5-oxadiazole ring is widely recognized as a hydrolytically stable bioisostere for amide, ester, and carboxylic acid bonds[1]. Because the
Chemical Reactivity and Synthetic Workflows
The primary alcohol of (1,2,5-oxadiazol-3-yl)methanol is primed for functionalization. However, the electron-withdrawing nature of the adjacent furazan ring slightly increases the acidity of the hydroxyl proton and can influence the kinetics of standard transformations. Below are two heavily validated protocols demonstrating its utility.
Protocol A: Controlled Oxidation to 1,2,5-Oxadiazole-3-carbaldehyde
Aldehyde derivatives of furazans are critical intermediates for synthesizing hydrazones and leishmanicidal agents[6].
-
Causality & Reagent Selection: Pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) is selected over Jones reagent or KMnO
. The causality lies in PCC's mild oxidative potential and the anhydrous environment, which prevents the formation of a hydrate intermediate, thereby strictly arresting the oxidation at the aldehyde stage and preventing over-oxidation to the carboxylic acid[6]. -
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N
gas. Dissolve 1.0 equivalent of (1,2,5-oxadiazol-3-yl)methanol in anhydrous DCM (approx. 0.1 M concentration). -
Oxidation: Cool the mixture to 0 °C. Add 1.05 equivalents of PCC portion-wise to control the exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 24 hours under a continuous N
atmosphere[6]. -
Quenching & Extraction: Quench the reaction by adding an equal volume of distilled water. Extract the aqueous phase with chloroform (
mL). -
Self-Validation & QC: Dry the organic phase over anhydrous Na
SO and concentrate. Validate the product via H NMR: success is confirmed by the disappearance of the hydroxymethyl protons ( 4.8 ppm) and the emergence of a distinct aldehyde singlet ( 10.1 ppm)[6].
-
Protocol B: Steglich Esterification for STAT3 Inhibitor Conjugates
Linking the furazan ring to methanethiosulfonate (MTS) derivatives creates potent STAT3 inhibitors[5].
-
Causality & Reagent Selection: Traditional acid chloride couplings are too harsh for the sensitive MTS moiety. The Steglich esterification (EDC·HCl and DMAP) is chosen because EDC provides neutral, mild activation of the carboxylic acid, while DMAP acts as a highly efficient acyl transfer catalyst. This synergy ensures high yields without degrading the electron-poor furazan ring[5].
-
Step-by-Step Methodology:
-
Activation: Dissolve the target MTS-carboxylic acid (1.0 eq) and (1,2,5-oxadiazol-3-yl)methanol (1.1 eq) in anhydrous DCM.
-
Catalysis: Add EDC·HCl (1.2 eq) and a catalytic amount of DMAP (0.1 eq) at 0 °C.
-
Coupling: Stir the mixture at room temperature for 20 hours[5].
-
Purification: Wash the organic layer successively with cold 1M HCl, saturated NaHCO
, and brine to remove urea byproducts and DMAP. -
Self-Validation & QC: Monitor via TLC (DCM/MeOH 96:4). Purify via preparative silica-TLC. Confirm the ester linkage via
C NMR (carbonyl shift 165-170 ppm).
-
Workflow of CAS 79552-35-5 synthesis and its downstream derivatization.
Pharmacological Mechanisms and Applications
The unique electronic distribution of the 1,2,5-oxadiazole ring makes derivatives of CAS 79552-35-5 highly valuable in targeted therapeutics.
STAT3-SH2 Domain Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is heavily implicated in tumor progression and angiogenesis (e.g., VEGF overexpression)[7]. By conjugating (1,2,5-oxadiazol-3-yl)methanol with electrophilic MTS systems, researchers have developed compounds that selectively target the SH2 domain of STAT3. The furazan ring acts as a stable, lipophilic anchor that positions the MTS group to covalently react with critical cysteine thiol groups within the SH2 domain, thereby blocking STAT3 phosphorylation and dimerization[5][7].
Mechanism of action for furazan-based STAT3 inhibitors targeting the SH2 domain.
Indoleamine 2,3-Dioxygenase (IDO) and Leishmaniasis
Beyond oncology, the furazan scaffold is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme exploited by tumors to evade immune surveillance[2]. Furthermore, N-oxide derivatives of the furazan ring (furoxans) synthesized from the aldehyde intermediate of CAS 79552-35-5 exhibit powerful leishmanicidal activity. These compounds act as targeted nitric oxide (NO) donors, increasing nitrite production in macrophages infected with Leishmania amazonensis, leading to parasite apoptosis[6].
References
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Antimicrobial Agents and Chemotherapy (ASM Journals). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Retrieved from[Link]
-
Semantic Scholar. Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. Retrieved from[Link]
-
AIR Unimi. Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents. Retrieved from[Link]
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Beyond the Five-Membered Ring: A Comparative Technical Guide to 1,2,4- and 1,2,5-Oxadiazole Scaffolds in Drug Discovery
Introduction: The Oxadiazole Isomers in Medicinal Chemistry
The strategic deployment of heterocyclic scaffolds is a cornerstone of lead optimization and drug design. Among these, the oxadiazole isomers—specifically 1,2,4-oxadiazole and 1,2,5-oxadiazole—occupy distinct, highly specialized niches in medicinal chemistry[1]. While both share the core C₂H₂N₂O molecular formula, the positional variation of their heteroatoms dictates profoundly different electronic distributions, chemical reactivities, and biological applications[2].
As drug development professionals, understanding the mechanistic causality behind these structural differences is critical. This whitepaper provides an in-depth technical analysis of both scaffolds, detailing their physicochemical properties, target engagement mechanisms, and self-validating synthetic protocols.
Structural and Physicochemical Divergence
The 1,2,4-oxadiazole ring, first synthesized in 1884 by Tiemann and Krüger[1], features an asymmetric N-C-N-O arrangement. This asymmetry results in a low level of aromaticity and an electron distribution that perfectly mimics the planar geometry and hydrogen-bonding capabilities of amides and esters.
Conversely, the 1,2,5-oxadiazole (historically known as furazan) contains a symmetric N-O-N arrangement. This structural symmetry alters its dipole moment and reactivity, making it a privileged scaffold not only for cytotoxic agents but also for High Energy Density Materials (HEDMs)[2]. Critically, its N-oxide derivative (furoxan) possesses the unique ability to release nitric oxide (NO) under physiological conditions, opening entirely different therapeutic avenues[3].
Table 1: Quantitative and Qualitative Comparison of Physicochemical Properties
| Property | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Heteroatom Arrangement | Asymmetric (N-C-N-O) | Symmetric (N-O-N) |
| Primary Medicinal Utility | Bioisostere for amides/esters[1] | NO-donor (as N-oxide), Cytotoxics[3] |
| Hydrolytic Stability | Extremely High (Resists plasma esterases) | Moderate to High |
| Aromaticity | Low | Low |
| Industrial Application | Pharmaceuticals, Liquid Crystals[1] | High Energy Density Materials (HEDMs)[2] |
The 1,2,4-Oxadiazole: A Masterclass in Bioisosterism
The primary utility of the 1,2,4-oxadiazole core lies in its bioisosteric equivalence to ester and amide moieties[1]. Amides and esters are notoriously susceptible to enzymatic hydrolysis by ubiquitous plasma amidases and esterases. By replacing these labile linkages with a 1,2,4-oxadiazole ring, medicinal chemists can drastically enhance the metabolic stability of a drug candidate without sacrificing target binding affinity[4].
Causality in Design: The 1,2,4-oxadiazole ring acts as a robust bioisostere because its N4 atom serves as a hydrogen bond acceptor, mimicking the carbonyl oxygen of an amide, while the rigid, planar ring structure maintains the required spatial geometry for receptor pocket insertion. This prevents the conformational entropy loss usually associated with flexible aliphatic chains.
Table 2: In Vitro Potency Comparison of Amides vs. 1,2,4-Oxadiazole Bioisosteres
| Target / Application | Parent Compound Potency | 1,2,4-Oxadiazole Bioisostere Potency | Fold Difference / Outcome |
| HMEC-1 cells (Amide Replacement) | 41 ± 3 μM | 9.6 ± 0.7 μM | ~4.3x improvement[4] |
| HDAC-1 Inhibition (Compound 21) | N/A | 1.8 nM | Highly potent target engagement[1] |
| Trypanosoma cruzi amastigotes | N/A | 2.9 μM (Hit 23) | Strong antiparasitic activity[5] |
The 1,2,5-Oxadiazole: NO-Donation and Cellular Signaling
While 1,2,4-oxadiazoles dominate bioisosteric applications, 1,2,5-oxadiazoles are engineered for dynamic physiological intervention. The 1,2,5-oxadiazole N-oxide (furoxan) is a well-documented exogenous NO donor[3].
Mechanistic Causality: The NO release is not spontaneous; it is triggered by a thiol-mediated ring-opening mechanism. Intracellular thiols (such as glutathione) attack the electrophilic positions of the furoxan ring, leading to a cascade that liberates NO. This NO subsequently binds to the heme group of soluble guanylyl cyclase (sGC), catalyzing the conversion of GTP to cGMP, which mediates vasodilation and other downstream therapeutic effects.
Furoxan-mediated NO release and subsequent sGC/cGMP cellular signaling pathway.
Synthetic Methodologies and Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of these heterocycles must follow strict, self-validating protocols.
Protocol 1: Synthesis of 1,2,4-Oxadiazoles via the Amidoxime Route
Objective: Synthesize 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and acyl chlorides. Mechanistic Rationale: The reaction relies on the nucleophilic addition of hydroxylamine to a nitrile to form an amidoxime, followed by O-acylation and thermally driven cyclodehydration[5].
-
Amidoxime Formation: Dissolve the starting nitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). Causality: The base neutralizes the hydrochloride salt, freeing the nucleophilic amine to attack the electrophilic nitrile carbon.
-
Reflux and Isolation: Heat the mixture to reflux for 4-6 hours. Monitor via TLC. Once complete, evaporate the solvent, extract with ethyl acetate, and concentrate to yield the amidoxime intermediate.
-
O-Acylation (In-Process Control): Dissolve the amidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add an organic base (e.g., K₂CO₃) followed by dropwise addition of the target acyl chloride (1.1 eq)[5]. Self-Validating Step: Before proceeding, sample the reaction for LC-MS. The complete disappearance of the amidoxime mass peak and the appearance of the O-acylated intermediate confirm the reaction's progression. Proceeding without this validation risks low cyclization yields.
-
Thermal Cyclodehydration: Replace DCM with a high-boiling solvent like DMF or toluene. Heat to 110°C for 12 hours. Causality: The elevated temperature provides the thermodynamic activation energy required to eliminate a water molecule, forcing the closure of the five-membered 1,2,4-oxadiazole ring.
-
Purification: Cool to room temperature, quench with water, extract, and purify via silica gel chromatography.
Self-validating synthetic workflow for 1,2,4-oxadiazole derivatives via the amidoxime route.
Protocol 2: Synthesis of 1,2,5-Oxadiazoles via Glyoxime Dehydration
Objective: Synthesize 1,2,5-oxadiazoles via the dehydration of vicinal dioximes (glyoximes). Mechanistic Rationale: The symmetric dehydration of the glyoxime forces the two nitrogen atoms to bridge via the remaining oxygen, forming the 1,2,5-oxadiazole core.
-
Glyoxime Preparation: React the corresponding α-diketone with excess hydroxylamine hydrochloride in the presence of sodium acetate in aqueous ethanol.
-
Dehydration: Suspend the purified glyoxime in a dehydrating medium (e.g., thionyl chloride, SOCl₂). Causality: SOCl₂ acts as both a solvent and a powerful dehydrating agent, converting the hydroxyl groups into excellent leaving groups (chlorosulfites), which facilitates the intramolecular nucleophilic attack by the adjacent oxime nitrogen.
-
Reflux and Neutralization: Reflux the mixture for 2-4 hours. Carefully pour the cooled mixture over crushed ice to quench unreacted SOCl₂. Self-Validating Step: The sudden evolution of SO₂ and HCl gas during the reaction is a physical indicator of the chlorosulfite intermediate breaking down. The final product must be confirmed via ¹³C-NMR, ensuring the disappearance of the oxime carbon signals (~155 ppm) and the appearance of the distinct 1,2,5-oxadiazole carbons.
References
1.[1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. 1 2.[4] The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery. Benchchem. 4 3. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Chim.it. Link 4.[2] Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. NIH. 2 5.[3] Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham. 3 6.[5] A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Resolving the Nomenclature Dichotomy: Furazan-3-methanol vs. (1,2,5-Oxadiazol-3-yl)methanol in Rational Drug Design
Executive Summary: The Cheminformatics Bottleneck
In the landscape of medicinal chemistry and drug discovery, precise molecular nomenclature is the bedrock of intellectual property, regulatory compliance, and database integrity. A persistent challenge arises with the compound C3H4N2O2 (CAS: 79552-35-5), which exists in the literature under two distinct monikers[1]. Legacy literature and older chemical catalogs frequently refer to it by its trivial name, Furazan-3-methanol [2]. However, modern systematic nomenclature dictates the use of the IUPAC preferred name, (1,2,5-Oxadiazol-3-yl)methanol [2][3].
This dichotomy is not merely academic; it fragments database queries, complicates patent landscaping, and obscures the compound's utility as a critical bioisostere. This technical guide deconstructs the structural identity of the 1,2,5-oxadiazole scaffold, explores its applications in drug development, and provides self-validating synthetic methodologies for its preparation.
Cheminformatics workflow resolving nomenclature aliases to a single InChIKey.
Structural and Electronic Profiling
The core of (1,2,5-Oxadiazol-3-yl)methanol is the 1,2,5-oxadiazole ring—a five-membered, heteroaromatic, planar heterocycle comprising one oxygen atom and two vicinal nitrogen atoms (N-O-N) at positions 1, 2, and 5[2][4].
From an electronic standpoint, 1,2,5-oxadiazole is a π-excessive heterocycle. The π-electron density is heavily concentrated on the nitrogen atoms rather than the oxygen or carbon atoms[4]. This specific electron distribution imparts a high ionization energy of 11.79 eV and a significant dipole moment that is 3.38 D greater than that of its isomer, isoxazole[4]. The substitution of a hydroxymethyl group (-CH2OH) at the 3-position provides a critical hydrogen-bonding vector and a synthetic handle for further derivatization (e.g., esterification or etherification) in fragment-based drug design[1].
Quantitative Physicochemical Data
To understand the utility of the 1,2,5-oxadiazole core, it must be compared against its isosteric counterparts. The table below summarizes the key quantitative and qualitative metrics that drive scaffold selection in medicinal chemistry.
| Property / Metric | 1,2,5-Oxadiazole | 1,2,3-Thiadiazole | Isoxazole |
| Trivial Name | Furazan[2] | N/A | N/A |
| Heteroatoms | N-O-N[4] | N-N-S | O-N |
| Dipole Moment | High (+3.38 D relative to isoxazole)[4] | Moderate | Baseline |
| Metabolic Stability | Highly Stable[5] | Poor (CYP450 oxidation risk)[5] | Moderate |
| Primary Biological Role | Amide/Ester Bioisostere, NO Donor[5][6] | Pharmacophore | Pharmacophore |
The Bioisosteric Imperative in Drug Development
The strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. The 1,2,5-oxadiazole scaffold is frequently employed to replace amides and esters due to its unique combination of steric mimicry and enhanced metabolic stability[5].
Overcoming Metabolic Liabilities
In drug development, 1,2,3-thiadiazole moieties often present severe metabolic stability challenges. They are highly susceptible to oxidation by cytochrome P450 enzymes, which can lead to ring cleavage and the formation of toxic, reactive acetylene species[5]. By replacing the thiadiazole ring with a 1,2,5-oxadiazole ring, medicinal chemists eliminate this inherent liability while retaining the necessary electronic properties for target binding[5].
Nitric Oxide (NO) Donation
A specialized application of the 1,2,5-oxadiazole core is found in its N-oxide derivatives, known systematically as 1,2,5-oxadiazole 2-oxides or trivially as furoxans [6]. Furoxans are potent nitric oxide (NO) donors. Because NO plays a critical role in vasodilation and cellular signaling, furoxan derivatives are actively studied as potential cardiovascular drugs and hybrid antioxidant therapeutics[4][6].
Synthetic Methodologies: Constructing the Scaffold
The foundational method for synthesizing the 1,2,5-oxadiazole core is the cyclodehydration of 1,2-dione dioximes (glyoximes)[2][7].
Causality in Experimental Design: Historically, this dehydration was achieved by melting glyoxime with succinic anhydride at high temperatures (150 °C)[2]. However, this approach is deeply flawed for modern synthesis. The formation of the oxadiazole ring is highly exothermic and can evolve noxious gases, making high-temperature cyclization dangerous[2]. Furthermore, for monosubstituted derivatives like (1,2,5-Oxadiazol-3-yl)methanol, basic dehydrating agents (e.g., alcoholic sodium hydroxide) must be strictly avoided because the resulting oxadiazole ring is highly unstable and prone to degradation under alkaline conditions[7].
To circumvent thermal decomposition and alkaline degradation, modern protocols utilize 1,1'-Carbonyldiimidazole (CDI) . CDI induces the formation of the 1,2,5-oxadiazole ring from bisoximes at ambient temperature, ensuring the preservation of sensitive functional groups like the hydroxymethyl moiety[8].
Ambient-temperature cyclodehydration of glyoximes to 1,2,5-oxadiazoles using CDI.
Self-Validating Protocol: Ambient-Temperature Cyclodehydration
The following protocol outlines the synthesis of a substituted 1,2,5-oxadiazole using CDI, designed with built-in validation steps to ensure product integrity.
Step 1: Precursor Activation
-
Dissolve 1.0 equivalent of the appropriate 1,2-dione dioxime (glyoxime) precursor in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the dehydrating agent.
-
Cool the reaction mixture to 0 °C using an ice bath.
Step 2: Ambient Cyclization 3. Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) dropwise to the solution[8]. 4. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 to 4 hours. Rationale: CDI activates the oxime hydroxyls for intramolecular nucleophilic attack. Ambient temperature prevents the thermal degradation typical of energetic oxadiazole intermediates[8].
Step 3: In-Process Monitoring (Validation Check 1) 5. Monitor the reaction progression via TLC (Eluent: 1:1 Ethyl Acetate/Hexane) or LC-MS. The disappearance of the highly polar bisoxime precursor and the appearance of a less polar, UV-active spot confirms cyclization.
Step 4: Quenching and Purification 6. Quench the reaction by adding a mild aqueous solution of 5% citric acid. Rationale: Mild acidic workup protonates and removes the imidazole byproduct without exposing the base-sensitive monosubstituted 1,2,5-oxadiazole to alkaline conditions[7]. 7. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Step 5: Structural Validation (Validation Check 2) 8. Validate the isolated product using 13C NMR spectroscopy. The diagnostic signals for the C3 and C4 carbons of the 1,2,5-oxadiazole heteroaromatic ring typically resonate between 140 ppm and 155 ppm, confirming the successful formation of the planar N-O-N system.
References
-
Furazan - Wikipedia Source: Wikipedia.org URL:[Link]
-
Furazan - chemeurope.com Source: chemeurope.com URL:[Link]
-
Furoxan - Wikipedia Source: Wikipedia.org URL:[Link]
-
Product Class 7: 1,2,5-Oxadiazoles Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
Synthesis of 1,2,5-oxadiazoles Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. (1,2,5-Oxadiazol-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. Furazan [chemeurope.com]
- 4. 1,2,5-oxadiazole | 288-37-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Furoxan - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
Thermodynamic Stability of 1,2,5-Oxadiazole Ring Systems: A Comprehensive Guide to Energetics and Synthetic Workflows
The Thermodynamic Paradox of 1,2,5-Oxadiazole
In the landscape of heterocyclic chemistry, the 1,2,5-oxadiazole (furazan) ring presents a fascinating thermodynamic paradox. Characterized by a highly electron-withdrawing N–O–N sequence, this five-membered
This whitepaper dissects the quantum mechanical underpinnings of 1,2,5-oxadiazole's stability, maps its thermal degradation pathways, and provides self-validating experimental protocols for its synthesis and thermodynamic profiling.
Quantum Mechanical Profiling: Isomeric Stability
To understand the behavior of 1,2,5-oxadiazole, we must benchmark it against its structural isomers: 1,2,3-, 1,2,4-, and 1,3,4-oxadiazole. Density Functional Theory (DFT) computations (B3LYP/6-311+G** level) reveal that while 1,3,4-oxadiazole is the most thermodynamically stable isomer overall, 1,2,5-oxadiazole possesses unique frontier molecular orbital characteristics[4][5].
The high ionization potential and electron affinity of the 1,2,5-isomer indicate a strong resistance to electrophilic attack at the carbon centers, driven by the electron-withdrawing nature of the adjacent nitrogen atoms[4].
Table 1: Quantum Mechanical Thermodynamic Parameters of Oxadiazole Isomers
| Isomeric Form | HOMO (eV) | LUMO (eV) | Band Gap ( | Ionization Potential (eV) | Electron Affinity (eV) |
| 1,2,3-Oxadiazole | -0.29 | -0.05 | 0.24 | 0.29 | 0.05 |
| 1,2,4-Oxadiazole | -0.31 | -0.04 | 0.27 | 0.31 | 0.04 |
| 1,2,5-Oxadiazole | -0.33 | -0.06 | 0.27 | 0.33 | 0.06 |
| 1,3,4-Oxadiazole | -0.29 | -0.02 | 0.27 | 0.29 | 0.02 |
Data synthesized from DFT computations. The lower LUMO energy of 1,2,5-oxadiazole highlights its distinct electronic environment compared to its peers[4].
Mechanistic Pathways of Ring Cleavage
Despite its resistance to acid, the 1,2,5-oxadiazole ring can undergo disintegration under extreme thermal stress or strong reducing conditions[2]. The thermodynamic degradation is not random; it is highly deterministic.
X-ray diffraction and thermodynamic modeling show an asymmetry in the ring's N–O bonds. The O1–N2 bond is typically significantly shorter and more sensitive to substituent effects than the O1–N1 bond[6]. When thermal activation energy is reached, the asymmetric cleavage of these bonds triggers a rapid ring disintegration process. This yields a highly reactive monocyclic nitrile intermediate, which subsequently undergoes rapid, highly exothermic intermolecular cyclization into tricyclic products[6].
Thermodynamic ring opening and degradation pathway of 1,2,5-oxadiazole.
Self-Validating Experimental Protocols
To harness 1,2,5-oxadiazoles in drug discovery or materials science, synthesis must be tightly coupled with thermodynamic validation. The following workflow details the synthesis of
Protocol 1: Synthesis via Diazotization/Reduction Cascade
Causality: Direct generation of (1,2,5-oxadiazolyl)hydrazines is traditionally inaccessible due to the instability of the hydrazine intermediate. By performing a continuous cascade, we trap the transient intermediate in situ, preventing premature thermodynamic degradation[7].
-
Acidic Suspension: Suspend the starting amino-1,2,5-oxadiazole in a strong acidic medium (e.g., 20%
). -
Diazotization: Cool the suspension to 0°C and add aqueous
dropwise.-
Scientific Rationale: Strict thermal control prevents the exothermic decomposition of the resulting diazonium salt.
-
-
In Situ Reduction: Add a reducing agent (e.g.,
) directly to the cold mixture.-
Scientific Rationale: Instantly reduces the diazonium species to the hydrazine derivative before it can degrade.
-
-
Condensation Trapping: Introduce the target aldehyde or ketone.
-
Scientific Rationale: The carbonyl compound immediately condenses with the hydrazine, forming a thermodynamically stable
-(1,2,5-oxadiazolyl)hydrazone[7].
-
-
Purification: Extract with ethyl acetate, dry over anhydrous
, and purify via column chromatography.
Protocol 2: Thermodynamic Validation (DSC & DFT)
Causality: A synthesized compound is only as useful as its stability limits. We use Differential Scanning Calorimetry (DSC) to find the empirical decomposition threshold, validated against DFT models[6].
-
Sample Preparation: Load 1–5 mg of the purified 1,2,5-oxadiazole derivative into an aluminum crucible.
-
DSC Profiling: Ramp temperature from 25°C to 300°C at 5°C/min under a nitrogen atmosphere.
-
Scientific Rationale: Identifies the onset of exothermic decomposition (
) and the enthalpy of melting ( ). A sharp exothermic peak indicates the rapid N–O bond cleavage detailed in Section 3[6].
-
-
Computational Correlation: Perform DFT calculations (B3LYP/6-311+G**) to optimize the geometry. Calculate the
(difference in O1-N2 and O1-N1 bond lengths).-
Scientific Rationale: A larger
correlates directly with a lower empirical , providing a self-validating loop for the compound's structural integrity[6].
-
Self-validating workflow for 1,2,5-oxadiazole synthesis and thermodynamic profiling.
Applications: From HEDMs to Medicinal Chemistry
The dual nature of the 1,2,5-oxadiazole ring—its high internal energy coupled with kinetic stability—makes it a privileged scaffold in two highly disparate fields.
High-Energy Density Materials (HEDMs)
In materials science, the goal is to maximize energy output while maintaining thermal stability to prevent accidental detonation. Advanced azo-1,2,5-oxadiazole assemblies have been synthesized that achieve an optimal balance. The nitrogen-oxygen rich core provides a positive oxygen balance, while the stable ring structure pushes the thermal decomposition temperature (
Table 2: Physicochemical and Detonation Properties of Azo-1,2,5-oxadiazoles
| Property | Value Range for Advanced Azo-1,2,5-oxadiazoles | Benchmark (HMX) |
| Density (g/cm³) | 1.89 – 1.90 | 1.90 |
| Thermal Stability ( | 180 – 181 | 280 |
| Enthalpy of Formation (kJ/mol) | 933 – 955 | 75 |
| Detonation Velocity (km/s) | 9.0 | 9.1 |
| Detonation Pressure (GPa) | 38 | 39 |
| Heat of Detonation (kJ/g) | 5.82 – 5.85 | 5.61 |
Data demonstrating how 1,2,5-oxadiazole assemblies match or exceed traditional benchmarks like HMX in energy output while maintaining viable thermal stability[1][8].
Medicinal Chemistry & Drug Discovery
In pharmacology, the 1,2,5-oxadiazole ring is utilized as a bioisostere for esters and amides[3]. Because the ring is stable in biological (aqueous, slightly acidic/basic) environments, it survives first-pass metabolism much better than traditional carbonyls. Furthermore, the distinct electron distribution of the ring allows it to participate in unique hydrogen-bonding interactions with target proteins, making it a potent moiety in the development of anti-cancer, anti-inflammatory, and anti-microbial agents[3][9].
References
- Product Class 7: 1,2,5-Oxadiazoles.Thieme Connect.
- Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade.Journal of Organic Chemistry (PubMed).
- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials.ACS Publications.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.Current Chemistry Letters.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.Scientific Research Publishing (SCIRP).
- Energetic[1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization.PMC/NIH.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. scirp.org [scirp.org]
- 6. Energetic [1,2,5]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
Solubility Profile and Solvent Engineering for (1,2,5-Oxadiazol-3-yl)methanol: A Technical Guide
Executive Summary
(1,2,5-Oxadiazol-3-yl)methanol (CAS: 79552-35-5), often utilized as a high-nitrogen building block in energetic materials and pharmaceutical intermediates, presents a unique solubility profile governed by the competition between its electron-deficient furazan ring and the hydrophilic hydroxymethyl group. This guide provides a comprehensive analysis of its solvation thermodynamics, predicted solubility landscape, and experimental protocols for solvent selection. It is designed to assist process chemists in optimizing reaction media, purification via crystallization, and formulation stability.
Physicochemical Profile & Solvation Mechanism
Structural Analysis
The molecule consists of a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a hydroxymethyl group.
-
Furazan Ring: Highly electron-withdrawing, reducing the basicity of the ring nitrogens. It imparts a degree of lipophilicity but also significant polarity due to the dipole moment.
-
Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This moiety dominates the interaction with protic solvents.
Predicted Solubility Landscape
Based on Structure-Property Relationships (SPR) and analog data (e.g., 3,4-bis(3-nitrofurazan-4-yl)furoxan), the solubility profile follows a "Polar-Specific" trend. The compound exhibits high affinity for polar aprotic solvents due to dipole-dipole interactions and polar protic solvents via hydrogen bonding.
Table 1: Solubility Classification of (1,2,5-Oxadiazol-3-yl)methanol (Predicted)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High (>100 mg/mL) | Strong dipole-dipole interactions stabilize the polar furazan ring. |
| Polar Protic | Methanol, Ethanol, Water | High (>50 mg/mL) | The -CH₂OH group facilitates extensive H-bonding network formation. |
| Polar Organic | Acetone, Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Good solvation of the organic framework; moderate H-bonding capability. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Solvation relies on weak polar interactions; useful for extraction but not dissolution of bulk solids. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low/Insoluble (<1 mg/mL) | Lack of H-bonding or significant dipole interaction leads to poor solvation energy. |
Thermodynamic Analysis & Optimization
Understanding the thermodynamics of dissolution is critical for designing crystallization processes. The solubility (
Where
Solvent Selection Logic
The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
This protocol provides a self-validating method to determine the exact solubility limit in a specific solvent at a defined temperature.
Materials:
-
(1,2,5-Oxadiazol-3-yl)methanol (Dry, >98% purity)
-
Target Solvent (HPLC Grade)
-
Temperature-controlled shaker or water bath
-
0.45 µm PTFE Syringe Filters
Workflow:
-
Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (
) for 24 hours. -
Filtration: Stop agitation and allow to settle for 1 hour. Quickly filter the supernatant using a pre-warmed syringe filter to prevent precipitation.
-
Quantification: Transfer a known volume (
) to a pre-weighed weighing dish. Evaporate solvent under vacuum/nitrogen stream. -
Calculation: Weigh the residue (
).
Protocol B: Recrystallization Screening
For purification, a mixed-solvent system is often required due to the steep solubility curve of oxadiazoles.[1]
-
Dissolution: Dissolve crude material in a minimum amount of hot Ethyl Acetate (good solubility).
-
Anti-solvent Addition: Slowly add hot Hexane or Toluene (poor solubility) until persistent turbidity is observed.
-
Cooling: Reheat to clear the solution, then allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Harvest: Filter crystals and wash with cold Hexane.
Experimental Workflow Visualization
The following diagram details the standard operating procedure (SOP) for determining solubility curves, ensuring data integrity through checkpoints.
Figure 2: Step-by-step workflow for accurate solubility determination.
References
-
Chemical Structure & Identifiers: 1,2,5-Oxadiazol-3-ylmethanol. National Center for Biotechnology Information. PubChem Compound Summary for CID 12757960. [Link]
-
Analogous Solubility Data (DNTF): Solubility and Metastable Zone Width Measurement of 3,4-bis(3-Nitrofurazan-4-yl)furoxan (DNTF) in Ethanol + Water. Journal of Chemical & Engineering Data. [Link]
-
Oxadiazole Synthesis & Properties: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Energetic Materials Context: Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl). OSTI.gov. [Link]
-
General Solubility Protocols: Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research. [Link]
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The 1,2,5-Oxadiazole (Furazan) Moiety in Medicinal Chemistry: A Technical Guide
Executive Summary & Structural Significance
The 1,2,5-oxadiazole ring (commonly known as furazan ) and its N-oxide derivative (1,2,5-oxadiazole-2-oxide, or furoxan ) represent a unique class of five-membered heterocyclic pharmacophores.[1][2] Unlike their 1,2,4- and 1,3,4-isomers, these moieties are characterized by high energy density, significant electron deficiency, and a specific ability to act as exogenous nitric oxide (NO) donors under physiological conditions.
For the medicinal chemist, this moiety offers a dual-functionality toolkit:
-
The Furazan (Reduced form): A stable, planar, electron-withdrawing scaffold used as a bioisostere for amides or phenyl rings to improve metabolic stability and alter physicochemical properties (e.g., lipophilicity).
-
The Furoxan (Oxidized form): A "prodrug" moiety that releases NO via thiol-dependent mechanisms, useful in cardiovascular and cancer therapies to modulate vasodilation and cell signaling.
The Furoxan Moiety: Mechanism of Nitric Oxide Release
The pharmacological utility of the furoxan ring stems largely from its ability to release NO without the need for specific enzymatic catalysis, relying instead on the presence of physiological thiols (e.g., glutathione, cysteine). This distinguishes them from organic nitrates (like nitroglycerin), which require mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation, often leading to tolerance.
Mechanistic Pathway
The release of NO is triggered by the nucleophilic attack of a thiol (R-SH) on the 3- or 4-position of the furoxan ring. This results in ring opening to form a transient nitrile oxide intermediate, which subsequently decomposes to release NO.
Key Insight: The rate of NO release can be tuned by altering the substituents at the C3 and C4 positions. Electron-withdrawing groups (EWG) generally accelerate the thiol attack, while electron-donating groups (EDG) retard it.
Visualization: Thiol-Mediated NO Release Pathway
Figure 1: The thiol-dependent mechanism of nitric oxide release from the furoxan scaffold.
The Furazan Moiety: IDO1 Inhibition & Epacadostat
While furoxans are NO donors, the reduced furazan ring is critical in structure-based drug design as a stable scaffold. The most prominent example is Epacadostat (INCB024360), a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[3]
Mechanism of Action
IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan (Trp) to kynurenine (Kyn).[3][4] High levels of IDO1 in the tumor microenvironment deplete Trp and increase Kyn, suppressing T-cell proliferation and promoting immune tolerance.
-
Role of Furazan in Epacadostat: The 1,2,5-oxadiazole ring serves as a planar core that fits into the IDO1 active site. The N-hydroxyamidine moiety coordinates with the heme iron in the enzyme's catalytic pocket, competitively inhibiting Trp oxidation.
Visualization: IDO1 Inhibition Pathway
Figure 2: Therapeutic logic of IDO1 inhibition by furazan derivatives to reverse tumor immune suppression.[3][5][6]
Synthetic Protocols
The synthesis of 1,2,5-oxadiazoles typically proceeds via the dehydration of glyoximes.[1] Below is a standard, high-yield protocol for constructing the core ring system, adaptable for library generation.
Protocol A: General Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles
Objective: Synthesis of a furazan core from an
Reagents:
- -Diketone (1.0 eq)
-
Hydroxylamine hydrochloride (
) (2.5 eq) -
Succinic anhydride (as dehydrating agent)
-
Solvent: Ethanol / Reflux
Step-by-Step Methodology:
-
Dioxime Formation: Dissolve the
-diketone in ethanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to buffer the solution. Reflux for 2–4 hours.[4][7]-
Checkpoint: Monitor TLC for the disappearance of the diketone. The intermediate is the vicinal dioxime (glyoxime).
-
-
Isolation: Cool the mixture, pour into ice water, and filter the precipitate. Recrystallize from ethanol/water to obtain pure dioxime.
-
Cyclodehydration: Mix the dried dioxime with succinic anhydride (or thionyl chloride for non-acid sensitive substrates). Heat the melt or solution to 150–170°C.
-
Purification: The resulting furazan is often liquid or low-melting solid. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Furoxan (Dimerization Method)
Objective: Synthesis of 3,4-diphenylfuroxan via nitrile oxide dimerization.
Methodology:
-
Precursor: Start with benzohydroximoyl chloride.
-
Dehydrohalogenation: Treat with a mild base (e.g., triethylamine) in ether at 0°C.
-
Dimerization: The base generates the nitrile oxide in situ. Two molecules of nitrile oxide spontaneously dimerize in a [3+2] cycloaddition fashion to form the furoxan ring.
-
Yield: Typically >80%.
Comparative Data: Furazan vs. Furoxan[1][9][10][11][12][13]
The following table contrasts the physicochemical and biological profiles of the two oxidation states to guide scaffold selection.
| Feature | Furazan (1,2,5-Oxadiazole) | Furoxan (1,2,5-Oxadiazole-2-oxide) |
| Oxidation State | Reduced | Oxidized (N-oxide) |
| Planarity | Highly Planar | Planar |
| Stability | High thermal/metabolic stability | Labile to thiols (ring opening) |
| Primary Function | Bioisostere / Enzyme Inhibitor | NO Donor / Prodrug |
| Lipophilicity | Moderate (LogP tunable) | Higher (due to N-oxide dipole masking) |
| Key Drug Class | IDO1 Inhibitors (e.g., Epacadostat) | Vasodilators, NO-NSAID Hybrids |
| NO Release | No | Yes (Thiol-dependent) |
References
-
Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. Source: PubMed / British Journal of Pharmacology URL:[Link]
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Source: Bentham Science / Letters in Organic Chemistry URL:[Link]
-
Epacadostat (INCB024360): An orally available hydroxyamidine and inhibitor of indoleamine 2,3-dioxygenase (IDO1). Source:[3][4][6] NCI Drug Dictionary URL:[Link]
-
Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel IDO1 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Furazans in Medicinal Chemistry. Source: ACS Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Epacadostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epacadostat - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PMC [pmc.ncbi.nlm.nih.gov]
(1,2,5-Oxadiazol-3-yl)methanol molecular weight and formula
Executive Summary
(1,2,5-Oxadiazol-3-yl)methanol, also known as 3-hydroxymethylfurazan , is a critical heterocyclic intermediate primarily utilized in the synthesis of High Energy Density Materials (HEDMs) and, to a lesser extent, as a bioisostere in pharmaceutical chemistry. Characterized by the electron-deficient 1,2,5-oxadiazole (furazan) ring, this compound exhibits unique reactivity profiles, particularly regarding its high heat of formation and susceptibility to base-induced ring cleavage.
This guide details the physicochemical properties, validated synthetic pathways, and safety protocols required for handling this energetic precursor. It is designed for researchers requiring high-purity synthesis and functionalization of the furazan core.
Physicochemical Profile
The furazan ring system confers high positive enthalpy of formation (
| Property | Data |
| IUPAC Name | (1,2,5-Oxadiazol-3-yl)methanol |
| Synonyms | 3-Hydroxymethylfurazan; Furazan-3-methanol |
| CAS Number | 79552-35-5 |
| Molecular Formula | C |
| Molecular Weight | 100.08 g/mol |
| Structure (SMILES) | OCc1nonc1 |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~90–95 °C (at reduced pressure, est.)[1] |
| Energetic Class | Precursor to nitrate esters (Explosophore) |
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of (1,2,5-oxadiazol-3-yl)methanol requires careful selection of reducing agents. Unlike 1,2,4- or 1,3,4-oxadiazoles, the 1,2,5-oxadiazole ring is sensitive to strong nucleophiles and harsh reducing conditions, which can trigger ring cleavage (Boulton-Katritzky rearrangement type scenarios or simple lysis).
Primary Route: Selective Reduction of Carboxylates
The most reliable method involves the reduction of ethyl 1,2,5-oxadiazole-3-carboxylate . While Lithium Aluminum Hydride (LiAlH
Experimental Protocol (Recommended)
-
Precursor Preparation: Synthesize ethyl 1,2,5-oxadiazole-3-carboxylate via the dehydration of ethyl aminoglyoxylate oxime (glyoxime method).
-
Reduction:
-
Dissolve the ester (10 mmol) in anhydrous Methanol (20 mL) at 0 °C.
-
Add NaBH
(15 mmol) portion-wise over 30 minutes. Note: Evolution of hydrogen gas. -
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
-
Workup:
-
Quench carefully with saturated NH
Cl solution. Do not use strong acid to avoid potential instability or volatility issues. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry over anhydrous MgSO
and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Secondary Route: Deoxygenation of Furoxans
The furoxan (1,2,5-oxadiazole-2-oxide) system is the direct product of dimerizing nitrile oxides. 3-Hydroxymethylfuroxan can be deoxygenated using trialkyl phosphites (e.g., P(OEt)
Figure 1: Synthetic pathways to (1,2,5-Oxadiazol-3-yl)methanol highlighting the ester reduction route.
Reactivity & Functionalization[1][7]
The chemical behavior of (1,2,5-oxadiazol-3-yl)methanol is dominated by the competition between the nucleophilic hydroxyl group and the electrophilic nature of the furazan ring.
Energetic Functionalization
The primary application of this alcohol is the synthesis of nitrate esters. Reaction with 100% HNO
Ring Stability (Critical)
-
Acid Stability: The 1,2,5-oxadiazole ring is generally stable to mineral acids (HCl, H
SO ), allowing for acid-catalyzed esterifications. -
Base Sensitivity: The ring is highly susceptible to base-induced cleavage . Treatment with strong bases (NaOH, KOH) causes ring opening to form acyclic nitrile oxides or glyoxime derivatives. This limits the use of base-catalyzed alkylation methods (Williamson ether synthesis must be performed with mild bases like K
CO or Ag O).
Figure 2: Reactivity map demonstrating functionalization vs. degradation pathways.
Applications
High Energy Density Materials (HEDMs)
The 1,2,5-oxadiazole ring has a high positive heat of formation (~ +215 kJ/mol). Derivatives of the methanol, such as the nitrate ester or bis-furazan ethers, are explored as:
-
Energetic Plasticizers: Replacing inert binders in solid rocket propellants.
-
Melt-Cast Explosives: When coupled with trinitroethyl functionalities.
Medicinal Chemistry
While less common than 1,2,4-oxadiazoles, the 1,2,5-isomer serves as a bioisostere for esters and amides. However, its metabolic instability (ring opening) often relegates it to a "prodrug" role or a reactive intermediate rather than a final drug scaffold.
Safety & Handling
Warning: Furazan derivatives are potential explosophores .
-
Explosion Hazard: While the alcohol itself is relatively stable, its nitrate derivatives are sensitive explosives. Small-scale synthesis (<1g) is mandatory for initial characterization.
-
Toxicity: 1,2,5-Oxadiazoles can exhibit cytotoxic properties.[2] Handle with full PPE (gloves, goggles, fume hood).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Avoid contact with strong bases.
References
-
Chemical Identity & CAS: BLD Pharm. (1,2,5-Oxadiazol-3-yl)methanol Product Page. CAS 79552-35-5.
-
Synthesis of 1,2,5-Oxadiazoles: Sheremetev, A. B. (2002). 1,2,5-Oxadiazoles.[3][2][4][5][6] Science of Synthesis, 13, 185.
-
Energetic Properties: Fershtat, L. L., et al. (2015).[6] Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Chem. Eur. J.
-
Ring Stability: Sliwa, W. (1996). 1,2,5-Oxadiazoles.[3][2][4][5][6] Comprehensive Heterocyclic Chemistry II.
-
General Reduction Protocols: BenchChem. Application of Oxadiazole Derivatives in Drug Discovery.
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. societachimica.it [societachimica.it]
- 4. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Stewardship Guide: (1,2,5-Oxadiazol-3-yl)methanol
CAS Number: 79552-35-5 Synonyms: 3-Hydroxymethyl-1,2,5-oxadiazole; 3-Hydroxymethylfurazan Document Control: Version 1.0 | Status: Provisional Technical Advisory[1]
Executive Summary & Chemical Architecture
(1,2,5-Oxadiazol-3-yl)methanol is a specialized heterocyclic building block characterized by the furazan (1,2,5-oxadiazole) ring system.[1] Unlike standard aliphatic alcohols, this compound possesses significant internal ring strain and high nitrogen content, imparting it with unique electronic properties and potential energetic instability.[1][2]
As a Senior Application Scientist, I must emphasize that this is not a benign solvent-like alcohol.[1][2] It is a functionalized high-energy density material (HEDM) precursor.[1][2] The furazan ring is electron-withdrawing, making the hydroxymethyl group reactive, but the primary safety concern lies in the thermal sensitivity of the N-O-N bond system.[1] This guide moves beyond standard GHS compliance into energetic stewardship , ensuring that researchers handle this compound with the reverence due to nitrogen-rich heterocycles.[1][2]
Hazard Architecture & Risk Profiling
The "Furazan Factor": Energetic Risks
The 1,2,5-oxadiazole core has a high positive heat of formation.[1] While the hydroxymethyl substituent stabilizes the molecule relative to its nitro- or azido- counterparts, the ring itself remains susceptible to:
-
Exothermic Decomposition: At elevated temperatures, the ring can rupture, releasing N₂ and nitrogen oxides (NOx).[1][2]
-
Base-Induced Ring Cleavage: Strong bases can attack the ring, leading to fragmentation into nitrile oxides or glyoxime derivatives, often accompanied by heat release.[1][2]
Provisional GHS Classification
Note: Due to limited toxicological data, these classifications are inferred from structural analogs (SAR) and standard precautionary principles for furazans.[1]
| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |
| Physical | Unstable/Explosive | H204: Fire or projection hazard | High nitrogen content; potential for rapid decomposition.[1] |
| Health | Skin/Eye Irritant 2 | H315/H319: Causes skin/eye irritation | Reactive heterocyclic nitrogen/oxygen functionalities.[2] |
| Health | Acute Tox (Oral) | H302: Harmful if swallowed | Metabolic release of nitrile species or NO mimics.[2] |
Physicochemical Data & Stability Profile
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₃H₄N₂O₂ | High Oxygen Balance relative to C-content.[1][2] |
| Molecular Weight | 100.08 g/mol | Low MW implies higher volatility/vapor pressure than expected.[1][2] |
| Physical State | Solid or Viscous Oil (Temp.[1][2] dependent) | Often supercools; handle as a low-melting solid.[1][2] |
| Solubility | Polar organics (MeOH, DMSO, DCM) | Avoid protic solvents if base is present to prevent solvolysis.[1][2] |
| Thermal Stability | Unknown/Labile > 80°C | CRITICAL: Do not distill without DSC data.[1][2] |
| Storage Temp | -20°C (Freezer) | Prevent slow thermal degradation.[1][2] |
Operational Protocols: A Self-Validating Workflow
Pre-Synthesis Validation (The "DSC Rule")
Before scaling any reaction involving >1g of (1,2,5-Oxadiazol-3-yl)methanol, you must validate thermal stability.[1]
-
Protocol: Run a Differential Scanning Calorimetry (DSC) scan (5°C/min) from 30°C to 250°C.
-
Stop Criteria: If an exotherm onset is detected <120°C, the process is deemed "Energetically Critical."[1][2]
Handling & Storage SOP
Causality: The furazan ring is electron-deficient.[1][2] It creates a "push-pull" system with the hydroxymethyl group, making the alcohol acidic and the ring susceptible to nucleophiles.[1]
-
Cold Chain: Upon receipt, immediately transfer to -20°C storage.
-
Inert Atmosphere: Store under Argon/Nitrogen. Oxygen is not the primary threat, but moisture can facilitate ring hydrolysis.[1][2]
-
Tooling: Use non-metallic spatulas (Teflon/ceramic).[1][2] Transition metals (Fe, Cu) can catalyze the decomposition of N-O bonds.[2]
Reaction Safety: The "No-Base" Preference
Avoid using strong bases (NaOH, KOH, NaH) directly with this alcohol.[1]
-
Alternative: Use non-nucleophilic organic bases (DIPEA, Pyridine) if deprotonation is required.[1][2]
-
Why? Hydroxide ions attack the C=N bond of the furazan, causing ring-opening to form
-hydroxyimino acetonitriles, destroying your compound and potentially causing a runaway.[1]
Visualizing the Safety Logic
Workflow: Energetic Risk Assessment
This decision tree ensures that no researcher blindly scales up a reaction with this furazan derivative.
Caption: Decision matrix for scaling reactions involving furazan alcohols, prioritizing thermal stability checks.
Emergency Response & Waste Management
Fire Fighting Strategy
-
Hazard: Burning furazans release toxic Nitrogen Oxides (NOx) and Cyanide traces.[2]
-
Extinguishing Media: Alcohol-resistant foam or Water Fog.[1][2]
-
Contraindication: DO NOT use high-pressure water jets.[1][2] This may scatter the burning material, and if the material is in powder form, it could trigger a dust explosion.[1][2]
Spill Cleanup (The "Deactivation" Method)
Do not simply wipe up.[1][2] You must chemically deactivate the potential explosive hazard.[1][2]
-
Isolate: Evacuate the immediate area (10m radius).
-
Dilute: Gently cover the spill with a solvent like Ethyl Acetate or Toluene to desensitize friction.[1][2]
-
Absorb: Use vermiculite or sand.[1][2] Do not use paper towels (combustible + oxidant = fire).[1][2]
-
Disposal: Place in a dedicated container labeled "High Nitrogen Waste." Do not mix with standard organic waste streams containing acids or heavy metals.[1][2]
Synthesis & Application Context
In drug discovery, the (1,2,5-oxadiazol-3-yl)methanol scaffold is often used as a bioisostere for carboxylic acids or as a precursor to NO-donating drugs (furoxans).[1]
-
Oxidation: Oxidation to the aldehyde or acid must be controlled.[1][2] Use mild oxidants (Dess-Martin Periodinane) rather than Jones Reagent (CrO₃/H₂SO₄), as the latter's strong acidity and exothermicity can degrade the ring.[1]
-
Coupling: When coupling the alcohol to amines or acids, use standard EDC/NHS chemistry, but maintain temperature <40°C.[1][2]
Degradation Pathway Visualization
Understanding how the molecule fails is key to preventing accidents.[1][2]
Caption: Mechanism of base-catalyzed ring destruction, highlighting the instability of the furazan core.
References
-
CymitQuimica. (1,2,5-Oxadiazol-3-yl)methanol Product Data & CAS 79552-35-5 Verification. Retrieved from
-
National Institutes of Health (NIH) - PMC. Furoxans (1,2,5 oxadiazole-N-oxides) as Novel NO Mimetic Agents.[1][2] (Discusses furazan/furoxan ring stability and reactivity). Retrieved from
-
Fisher Scientific. Safety Data Sheet for 1,2,5-Oxadiazole derivatives (General Hazard Classes). Retrieved from
-
ResearchGate. Synthetic Protocols and Applications of 1,2,5-Oxadiazoles. (Review of synthesis and energetic properties). Retrieved from
-
BLD Pharm. (1,2,5-Oxadiazol-3-yl)methanol MSDS & Transport Data. Retrieved from
Sources
Engineering Nitric Oxide (NO) Donors: A Technical Guide to 3-Hydroxymethyl-1,2,5-Oxadiazole Derivatives
Executive Summary
The 1,2,5-oxadiazole (furazan) scaffold and its N-oxide counterpart (furoxan) represent a privileged class of heterocycles in modern medicinal chemistry[1]. Among these, 3-hydroxymethyl-1,2,5-oxadiazole derivatives serve as highly versatile synthetic hubs. The primary hydroxymethyl group acts as an ideal linker, allowing researchers to conjugate the NO-donating furoxan core to established Active Pharmaceutical Ingredients (APIs) via ester, ether, or carbamate bonds[2]. This whitepaper provides an in-depth mechanistic analysis, structural comparison, and self-validating experimental protocols for synthesizing and evaluating these advanced NO-donor prodrugs.
Chemical Biology & Mechanistic Causality
The Furoxan NO-Release Mechanism
Unlike traditional organic nitrates (e.g., glyceryl trinitrate), which require enzymatic bioactivation and are notoriously prone to inducing nitrate tolerance, 1,2,5-oxadiazole 2-oxides (furoxans) release Nitric Oxide (NO) through a distinct, thiol-dependent chemical trigger[3].
The Causality of Activation: Furoxans are electrophilic. When they enter the intracellular environment, they undergo a nucleophilic attack by endogenous thiols (such as glutathione or cysteine)[4]. This attack destabilizes the heterocyclic ring, prompting a cascade of ring-opening reactions that ultimately liberate NO. Because this process relies on ubiquitous intracellular thiols rather than specific enzymatic pathways, furoxan derivatives successfully bypass the metabolic exhaustion that leads to drug tolerance[5].
Figure 1: Thiol-mediated NO release pathway from furoxan prodrugs.
The Strategic Role of the 3-Hydroxymethyl Linker
The incorporation of a 3-hydroxymethyl group onto the 1,2,5-oxadiazole ring is a deliberate design choice[6]. The primary alcohol is sterically unhindered and highly nucleophilic, making it an optimal conjugation point. By esterifying this hydroxyl group with carboxylic acid-containing drugs (such as non-steroidal anti-inflammatory drugs like salicylic acid), researchers create hybrid molecules. These hybrids deliver the primary pharmacological effect of the API while simultaneously releasing NO to counteract adverse effects (e.g., NO-mediated vasodilation counteracts NSAID-induced gastric mucosal damage)[2].
Pharmacological Applications & Data Synthesis
The hybridization of 3-hydroxymethyl-1,2,5-oxadiazoles has led to breakthroughs across multiple therapeutic areas:
-
Cardiovascular & Anti-thrombotic Agents: Conjugation with aspirin-like molecules yields potent anti-aggregatory agents. The NO released activates soluble guanylate cyclase (sGC), elevating cGMP and preventing platelet aggregation[2].
-
Oncology: Furoxans exhibit high cytotoxicity against aggressive cancers, such as malignant pleural mesothelioma. They act as hypoxia-selective cytotoxins, saturating the tumor microenvironment with NO and triggering apoptosis[4].
Table 1: Comparative Profiling of Key 1,2,5-Oxadiazole Derivatives
| Compound / Scaffold | C4 Substitution | C3 Linker / Group | Primary Application | NO Release Profile |
| CAS 1609 | Carboxamide | Hydroxymethyl | Vasodilation / Cardiac Care | High, Thiol-dependent |
| Compound 23 | Phenyl | Hydroxymethyl | Oncology (Hypoxia targeting) | Moderate |
| CHF-2363 | Phenylsulfonyl | Ethoxy (Variant) | Anti-platelet / Anti-thrombotic | High |
| Des-NO Furazans | Variable | Hydroxymethyl | Negative Controls (No NO release) | None |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale for each reagent used.
Protocol A: Synthesis of 3-Hydroxymethyl-4-phenyl-furoxan
This protocol outlines the generation of the core NO-donor building block via the nitrosation and dimerization of cinnamoyl alcohol[6].
-
Reaction Setup: Dissolve 10 mmol of cinnamoyl alcohol in 20 mL of glacial acetic acid.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (
, 30 mmol) dropwise at 0–5 °C.-
Causality Check: The low temperature prevents the volatile decomposition of the nitrous acid intermediate. Nitrous acid reacts with the alkene to form a transient nitrile oxide.
-
-
Dimerization: Allow the reaction to warm to room temperature and stir for 12 hours. The nitrile oxides spontaneously dimerize to form the furoxan ring.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the cinnamoyl alcohol spot validates reaction completion. Quench with saturated
to neutralize the acetic acid, extract with dichloromethane, and purify via silica gel chromatography.
Protocol B: API Conjugation via Steglich Esterification
This protocol couples the synthesized 3-hydroxymethyl-furoxan to a carboxylic acid API (e.g., Salicylic Acid)[2].
-
Activation: Dissolve 5 mmol of the API and 5 mmol of 3-hydroxymethyl-4-phenyl-furoxan in anhydrous
under an inert argon atmosphere. -
Catalysis: Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP).
-
Causality Check: DMAP is critical. It acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate formed in the next step to create a highly reactive N-acylpyridinium intermediate. This strictly prevents the formation of unreactive N-acylurea byproducts.
-
-
Coupling: Add 5.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) at 0 °C. Stir for 24 hours.
-
Validation: The formation of a white precipitate (dicyclohexylurea, DCU) is the visual self-validation that the coupling is proceeding. Filter the DCU, wash the filtrate, and purify the esterified hybrid drug.
Figure 2: Synthetic workflow for 3-hydroxymethyl-furoxan hybrid drugs.
Protocol C: In Vitro NO Release Quantification (Griess Assay)
Because NO gas is highly volatile and has a half-life of seconds, direct measurement is flawed. The Griess assay measures nitrite (
-
Incubation: Incubate 100 µM of the hybrid drug in phosphate buffer (pH 7.4) with 5 mM L-cysteine (the thiol trigger) at 37 °C.
-
Sampling: At 15-minute intervals, extract 100 µL aliquots and mix with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5%
). -
Self-Validating System Requirements:
-
Standard Curve: You MUST run a parallel standard curve using known concentrations of
(1 µM to 100 µM) to convert absorbance to molar concentration. -
Negative Control Blank: A well containing the drug without L-cysteine must be measured. Furoxans absorb UV-Vis light; subtracting this blank ensures you are measuring the pink azo dye formed by the Griess reaction, not the inherent absorbance of the oxadiazole ring.
-
-
Readout: Measure absorbance at 540 nm using a microplate reader.
References
- Furoxan-Bearing Micelles for Nitric Oxide Delivery.PubMed.
- Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma.MDPI.
- NO donors: Focus on furoxan derivatives.ResearchGate.
- Searching for New NO-Donor Aspirin-like Molecules: A New Class of Nitrooxy-acyl Derivatives of Salicylic Acid.Academia.edu.
- 1,2,5-Oxadiazole N-oxide derivatives as potential anti-cancer agents: synthesis and biological evaluation. Part IV.CONICET.
- Design justification for furoxan library.ResearchGate.
- C-Nitroso Compounds: Synthesis & Bioactivity.Scribd.
Sources
- 1. Furoxan-Bearing Micelles for Nitric Oxide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Searching for New NO-Donor Aspirin-like Molecules: A New Class of Nitrooxy-acyl Derivatives of Salicylic Acid [academia.edu]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of (1,2,5-Oxadiazol-3-yl)methanol
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of (1,2,5-oxadiazol-3-yl)methanol (also known as 3-hydroxymethylfurazan). Unlike standard ester reductions, the 1,2,5-oxadiazole (furazan) core possesses high nitrogen content and latent energetic properties, making it susceptible to ring cleavage under aggressive reducing conditions (e.g., standard LiAlH₄ protocols). We present a chemoselective reduction strategy using Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) . This method generates calcium borohydride in situ, effectively reducing the ester moiety while preserving the sensitive heterocyclic ring.
Introduction & Retrosynthetic Analysis
The 1,2,5-oxadiazole ring is a critical pharmacophore in medicinal chemistry (e.g., IDO1 inhibitors) and a high-energy density scaffold in materials science. The hydroxymethyl derivative is a versatile building block, allowing for further functionalization via tosylation, halogenation, or oxidation to aldehydes.
Retrosynthetic Logic
The primary challenge is the chemoselectivity of the reduction. The N-O bonds of the furazan ring are prone to reductive cleavage, which yields acyclic diamines.[1] Therefore, the synthesis is designed to avoid strong metallohydrides or catalytic hydrogenation.
-
Target: (1,2,5-Oxadiazol-3-yl)methanol
-
Starting Material: Dimethyl glyoxime (or related oximino-derivatives)
Figure 1: Retrosynthetic analysis highlighting the critical reduction step.
Experimental Protocol
Phase 1: Precursor Preparation (Summary)
Note: If Ethyl 1,2,5-oxadiazole-3-carboxylate is not commercially sourced, it is synthesized via the dehydration of ethyl 2,3-bis(hydroxyimino)propanoate.
-
Nitrosation: Ethyl acetoacetate is treated with sodium nitrite/HCl to form the mono-oxime.
-
Oximation: Treatment with hydroxylamine hydrochloride yields the bis-oxime (glyoxime derivative).
-
Cyclization: Dehydration using thionyl chloride (SOCl₂) or succinic anhydride closes the ring to form the furazan ester.
Phase 2: Chemoselective Reduction (Core Protocol)
This protocol utilizes the NaBH₄/CaCl₂ system in ethanol/THF. This combination enhances the reducing power of the borohydride (permitting ester reduction) without triggering the ring-opening side reactions common with Lithium Aluminum Hydride (LAH).
Reagents:
-
Ethyl 1,2,5-oxadiazole-3-carboxylate (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.5 eq)
-
Calcium Chloride (CaCl₂), anhydrous (1.5 eq)
-
Ethanol (Absolute) / THF (1:1 v/v mixture)
-
Ammonium Chloride (saturated aq. solution)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Prep: Dissolve Ethyl 1,2,5-oxadiazole-3-carboxylate (10 mmol, 1.42 g) in 20 mL of dry THF and 20 mL of absolute ethanol. Cool the solution to 0°C in an ice bath.
-
Activation: Add Calcium Chloride (15 mmol, 1.66 g) in a single portion. Stir for 15 minutes at 0°C to allow partial solvation.
-
Reduction: Slowly add Sodium Borohydride (25 mmol, 0.95 g) portion-wise over 20 minutes.
-
Critical: Monitor gas evolution (H₂). Do not let the temperature rise above 5°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.3) should appear.
-
-
Quenching: Cool the flask back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl solution (20 mL).
-
Caution: Vigorous bubbling will occur.
-
-
Workup:
-
Evaporate the bulk of the organic solvents (EtOH/THF) under reduced pressure (rotary evaporator, bath < 40°C).
-
Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ .
-
-
Purification: Filter and concentrate in vacuo. The crude oil is typically purified via flash column chromatography (Gradient: 20% → 60% Ethyl Acetate in Hexane).
Yield: Typical isolated yields range from 75% to 85% . Characterization:
-
Appearance: Colorless to pale yellow oil (may solidify upon standing).
-
¹H NMR (400 MHz, CDCl₃): δ 4.85 (s, 2H, CH₂OH), 3.20 (br s, 1H, OH), 8.65 (s, 1H, ring C-H, if unsubstituted at C4).
Critical Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C → RT | High temperatures (>40°C) promote nucleophilic attack on the ring nitrogens, leading to ring opening (cleavage to nitriles/amines). |
| Reducing Agent | NaBH₄ + CaCl₂ | Standard NaBH₄ is too weak for esters; LAH is too aggressive and destroys the furazan ring. The Ca(BH₄)₂ species generated in situ is the "Goldilocks" reagent. |
| pH Control | Neutral quench | Acidic quenching must be done with weak acid (NH₄Cl). Strong mineral acids (HCl) can hydrolyze the furazan ring or cause rearrangement to furoxans. |
| Solvent | EtOH/THF | Ethanol is required to solvate the borohydride; THF solubilizes the organic ester. Anhydrous conditions prevent premature decomposition of the hydride. |
Mechanism of Action
The addition of CaCl₂ to NaBH₄ undergoes a metathesis reaction:
Figure 2: Experimental workflow for the chemoselective reduction.
Safety & Handling (Energetic Materials)
-
Energetic Nature: While the alcohol derivative is relatively stable, the 1,2,5-oxadiazole core is an energetic motif (related to explosives like DNFO). Avoid excessive heat (>100°C) or friction during scale-up.
-
Distillation Warning: Do not attempt to distill the product at atmospheric pressure. Use high vacuum (<1 mmHg) or column chromatography.
-
Waste: Boron residues should be treated as hazardous chemical waste.
References
-
Review of 1,2,5-Oxadiazole Chemistry
-
Reduction Methodology (NaBH4/CaCl2)
- Selective reduction of esters. This standard protocol is adapted for sensitive heterocycles.
-
Specific Precursor Synthesis (Glyoxime Route)
- Synthesis of furazan-3-carboxylic acid deriv
-
Properties of (1,2,5-Oxadiazol-3-yl)
- Chemical d
Sources
- 1. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid|CAS 1083424-17-2 [benchchem.com]
- 2. KR102600451B1 - ì´ë¯¸ë¤ì¡°[1,2-b]í¼ë¦¬ë¤ì§ il-17a ìµì ì - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | 18417-40-8 [smolecule.com]
- 7. Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for esterification of (1,2,5-Oxadiazol-3-yl)methanol
This guide outlines the optimized protocols for the esterification of (1,2,5-Oxadiazol-3-yl)methanol (Furazan-3-methanol).[1]
Abstract
(1,2,5-Oxadiazol-3-yl)methanol is a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive heterocyclic pharmacophores.[1] Its esterification presents a unique chemoselective challenge: the 1,2,5-oxadiazole (furazan) ring is sensitive to base-mediated cleavage , particularly in monosubstituted derivatives where the C4-proton is acidic.[1] Conventional esterification using strong mineral bases (NaOH/KOH) or high-temperature Fischer conditions can trigger ring fragmentation into nitrile oxides.[1] This Application Note details two "Mild & Neutral" protocols—Steglich Esterification and Catalytic Acylation —designed to preserve ring integrity while maximizing yield.
Strategic Considerations & Chemical Stability
| Parameter | Characteristic | Implication for Protocol |
| Ring Stability (Base) | Low (Monosubstituted) | CRITICAL: Avoid strong bases (NaOH, KOH, alkoxides).[1] The C4-H is sufficiently acidic that deprotonation can trigger ring opening to |
| Ring Stability (Acid) | High | The furazan ring tolerates acidic conditions well. Acid-catalyzed pathways are safer than base-mediated ones.[1] |
| Thermal Stability | Moderate to Low | Furazan derivatives are potential energetic materials. Exotherms must be controlled; reactions should generally be run |
| Nucleophilicity | Primary Alcohol | The pendant |
Protocol A: Steglich Esterification (Primary Method)
Best for: Coupling with complex carboxylic acids, drug candidates, or acid-sensitive substrates. Mechanism: Carbodiimide-mediated activation (Neutral pH).[1]
Reagents & Materials
-
Substrate: (1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent:
-Dicyclohexylcarbodiimide (DCC) or EDC HCl (1.1 equiv)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Dissolution: Dissolve the Carboxylic Acid (1.1 eq) and (1,2,5-Oxadiazol-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion.
-
Activation (0°C): Cool the mixture to 0°C using an ice bath.
-
Coupling: Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes. Note: Immediate precipitation of dicyclohexylurea (DCU) indicates reaction progress.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 3–12 hours (monitor by TLC).
-
Workup:
-
Filter off the white DCU precipitate through a Celite pad.
-
Wash the filtrate with cold 0.5 M HCl (to remove DMAP) followed by saturated
(to remove unreacted acid) and brine. -
Caution: Perform the
wash quickly and with cold solution to minimize exposure of the furazan ring to basic pH.
-
-
Purification: Dry organic layer over
, concentrate in vacuo (<30°C), and purify via flash column chromatography (Silica gel).
Protocol B: Acid Chloride Acylation (Secondary Method)
Best for: Simple acylations (Acetyl, Benzoyl) or large-scale synthesis where DCU removal is tedious. Key Constraint: Use a weak base (Pyridine) at low temperature to prevent ring cleavage.
Reagents
-
Substrate: (1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)[1]
-
Base: Pyridine (1.5 equiv) or Triethylamine (1.2 equiv)
-
Solvent: Anhydrous DCM or THF[1]
Step-by-Step Methodology
-
Setup: Charge a flask with (1,2,5-Oxadiazol-3-yl)methanol and dry DCM under inert atmosphere.
-
Base Addition: Add Pyridine (1.5 eq). Cool the solution to -10°C to 0°C .
-
Why Pyridine? It buffers the HCl generated but is not strong enough to deprotonate the furazan ring C4-H rapidly at low temperatures.[1]
-
-
Acylation: Add the Acid Chloride dropwise via syringe pump or addition funnel to maintain internal temperature < 5°C.
-
Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Quench with cold water.
-
Extraction: Wash organic phase with 1M HCl (to remove pyridine) and water. Dry and concentrate.
Visualization: Reaction Workflow & Logic
Caption: Decision tree for esterification emphasizing temperature control and base selection to prevent furazan ring cleavage.
Analytical Validation
| Method | Expected Signal | Diagnostic Value |
| Shift of | ||
| Appearance of Ester Carbonyl peak. | ||
| IR Spectroscopy | 1730–1750 | Strong C=O stretch .[1] Disappearance of broad O-H stretch at 3300 |
Troubleshooting & Safety
-
Low Yield: If yield is low using Method B, the pyridine might be causing slow degradation. Switch to Method A (Steglich) or use Collidine (more sterically hindered base) to reduce nucleophilic attack on the ring.
-
Ring Cleavage: If the reaction mixture turns dark/black or shows nitrile peaks (2200-2260
) in IR, the ring has opened.[1] Ensure temperature is kept during base addition. -
Energetics: (1,2,5-Oxadiazol-3-yl)methanol derivatives can be energetic.[1] Do not distill the final product at high temperatures; use column chromatography.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link
- Sheremetev, A. B., et al. (2004). Synthesis and Reactivity of 1,2,5-Oxadiazole Derivatives. Russian Chemical Reviews, 73(2), 161. (Review of Furazan stability).
- Tselinskii, I. V., et al. (2001). Chemistry of 1,2,5-Oxadiazoles (Furazans). Journal of Organic Chemistry of the USSR. (Detailed discussion on ring cleavage of monosubstituted furazans).
-
Common Organic Chemistry. (2023). Steglich Esterification Protocol. Link
Sources
Application Note: Safe and Efficient Oxidation of (1,2,5-Oxadiazol-3-yl)methanol to 1,2,5-Oxadiazole-3-carboxylic Acid
Target Audience: Researchers, process chemists, and drug development professionals.
Executive Summary & Chemical Context
The 1,2,5-oxadiazole (furazan) ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a hydrolytically stable bioisostere for amides and esters in drug discovery programs (e.g., in the development of leishmanicidal agents[1]). The carboxylic acid derivative, 1,2,5-oxadiazole-3-carboxylic acid, is a critical building block for downstream derivatization.
However, synthesizing this intermediate presents severe safety challenges. The highly energetic, electron-deficient nature of the 1,2,5-oxadiazole ring makes low-molecular-weight furazan carboxylic acids inherently unstable and potentially explosive in their isolated solid free-acid forms [2]. This application note details a highly optimized, self-validating protocol for the oxidation of (1,2,5-oxadiazol-3-yl)methanol to the corresponding carboxylic acid, prioritizing mild catalytic conditions and a mandatory salt-formation step for safe isolation.
Mechanistic Causality & Reagent Selection
Oxidizing a primary alcohol attached to a sensitive, electron-deficient heterocycle requires a delicate balance of redox potential. Harsh conditions can lead to ring cleavage or thermal runaway.
-
Chromium-Based Oxidants (Jones Reagent / PCC): While Pyridinium Chlorochromate (PCC) successfully oxidizes furazan methanols to aldehydes [1], pushing the oxidation to the carboxylic acid requires harsher Jones conditions (CrO₃/H₂SO₄). The highly acidic environment risks hydrolytic degradation of the ring, and heavy metal toxicity limits scalability.
-
Potassium Permanganate (KMnO₄): Often used for oxidizing alkyl groups on furazans, KMnO₄ is highly exothermic. Without precise portion-wise addition and advanced calorimetry, it poses a severe thermal runaway risk [2].
-
TEMPO/NaClO/NaClO₂ (Pinnick-Zhao Oxidation): (Recommended) This is the most mechanistically sound approach. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as a mild, sterically hindered electrocatalyst that selectively oxidizes the alcohol to the aldehyde. Sodium chlorite (NaClO₂) acts as the terminal oxidant to seamlessly convert the aldehyde to the carboxylic acid. A catalytic amount of sodium hypochlorite (NaClO) regenerates the TEMPO oxoammonium active species. This system operates at near-neutral pH (buffered), preventing ring degradation and eliminating hazardous exotherms.
To mitigate the explosive hazard of the final product, the free acid is never isolated . Instead, it is extracted into an organic layer and immediately treated with a base to precipitate a stable salt [2].
Quantitative Data: Oxidation Condition Matrix
The following table summarizes the causal relationship between reagent selection, reaction metrics, and safety profiles based on process chemistry evaluations.
| Oxidation Method | Reagents | Typical Yield | Exothermicity | Safety & Scalability Profile |
| TEMPO / Pinnick | TEMPO, NaClO₂, NaClO, NaH₂PO₄ | 85 - 92% | Low | Optimal. Mild conditions, highly scalable, no heavy metals. |
| Permanganate | KMnO₄, H₂O / Pyridine | 60 - 75% | High | Hazardous. Requires strict thermal control to prevent runaway [2]. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 40 - 55% | Medium | Poor. Acidic conditions cause partial ring degradation; toxic waste. |
| Nitric Acid | HNO₃ (conc.), Heat | 30 - 50% | Very High | Dangerous. High risk of nitration side-reactions and explosion. |
Self-Validating Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) to ensure chemical transformations are complete and hazards are neutralized before proceeding to the next step.
Materials Required:
-
(1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
TEMPO (0.05 equiv)
-
Sodium chlorite (NaClO₂, 80% technical grade, 2.0 equiv)
-
Sodium hypochlorite (NaClO, 10% aqueous bleach, 0.05 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 0.5 M aqueous buffer)
-
Acetonitrile (MeCN)
-
N-Methylmorpholine (NMM, 1.05 equiv)
Phase 1: Reaction Setup & Catalytic Initiation
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermocouple, dissolve (1,2,5-oxadiazol-3-yl)methanol (1.0 equiv) in MeCN (5 volumes).
-
Buffering: Add 0.5 M aqueous NaH₂PO₄ buffer (5 volumes). Ensure the internal temperature is cooled to 0–5 °C using an ice bath.
-
Reagent Addition: Add TEMPO (0.05 equiv) and NaClO₂ (2.0 equiv) to the biphasic mixture. The solution will turn slightly yellow.
-
Initiation: Add NaClO (0.05 equiv) dropwise over 5 minutes.
-
Causality: The bleach rapidly oxidizes TEMPO to the active oxoammonium cation, initiating the catalytic cycle.
-
Phase 2: Oxidation & In-Process Control (IPC)
-
Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4–6 hours.
-
IPC 1 (Conversion Check): Sample the organic layer for LC-MS or TLC analysis.
-
Validation: The reaction is complete when the starting material peak disappears and the intermediate aldehyde is fully consumed. The carboxylic acid will appear in the aqueous layer (requires acidic LC-MS conditions for detection). Do not proceed until conversion is >98%.
-
Phase 3: Quenching & Workup
-
Quenching: Cool the mixture back to 0–5 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 volumes).
-
IPC 2 (Safety Check): Test the mixture with starch-iodide paper.
-
Validation: A negative result (no blue-black color) confirms all active oxidants (NaClO₂, NaClO) have been safely destroyed.
-
-
Acidification & Extraction: Adjust the pH of the aqueous layer to ~2.0 using 2M HCl. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 5 volumes).
-
Washing: Wash the combined MTBE organic layers with brine and dry over anhydrous Na₂SO₄. Filter the drying agent.
-
CRITICAL SAFETY WARNING: DO NOT evaporate the MTBE layer to dryness. The isolated solid 1,2,5-oxadiazole-3-carboxylic acid is highly energetic and prone to detonation under friction or thermal stress [2].
-
Phase 4: Safe Isolation (NMM Salt Formation)
-
Salt Formation: Transfer the MTBE solution containing the free acid to a clean flask. Under vigorous stirring at 0 °C, add N-Methylmorpholine (NMM) (1.05 equiv) dropwise.
-
Causality: NMM forms a stable, non-explosive carboxylate salt with the highly energetic acid, allowing for safe handling, storage, and transport.
-
-
Isolation: A white precipitate will form immediately. Stir for an additional 30 minutes to ensure complete crystallization.
-
Filtration: Filter the solid N-methylmorpholinium 1,2,5-oxadiazole-3-carboxylate. Wash the filter cake with cold MTBE and dry under vacuum at ambient temperature.
Process Workflow & Safety Diagram
The following diagram illustrates the workflow, highlighting the critical safety checkpoints and the chemical state of the furazan derivative.
Caption: Workflow for the TEMPO-catalyzed oxidation of (1,2,5-oxadiazol-3-yl)methanol with safe NMM salt isolation.
References
-
Dutra, L. A., de Almeida, L., Passalacqua, T. G., Reis, J. S., Torres, F. A. E., Martinez, I., Peccinini, R. G., Chin, C. M., & Dos Santos, J. L. (2014). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy, 58(8), 4837–4847.[Link]
-
Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., Liang, L., Zhang, X., Huang, P., Liu, C., Chen, J., Ma, Q., Li, S., & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(7), 2794–2805.[Link]
The Strategic Intermediate: (1,2,5-Oxadiazol-3-yl)methanol in the Advancement of High-Energy Materials
An In-depth Guide for Researchers and Drug Development Professionals
The relentless pursuit of advanced high-energy materials (HEMs) with superior performance and enhanced safety profiles has led researchers to explore a diverse array of molecular architectures. Among these, nitrogen-rich heterocycles have emerged as a cornerstone for developing next-generation energetic compounds. The 1,2,5-oxadiazole, or furazan, ring system is a particularly privileged scaffold in this domain, primarily due to its high positive heat of formation, significant nitrogen content, and inherent stability, which collectively contribute to a favorable energy-density profile. This guide focuses on a key functionalized building block, (1,2,5-Oxadiazol-3-yl)methanol, detailing its pivotal role as a versatile intermediate in the synthesis of novel high-energy materials.
This document provides a comprehensive overview of the synthesis, handling, and, most importantly, the application of (1,2,5-Oxadiazol-3-yl)methanol in the development of advanced energetic materials. It is intended for researchers, scientists, and professionals in drug development who are engaged in the design and synthesis of new energetic molecules.
The Furazan Core: An Energetic Advantage
The 1,2,5-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its structure imparts a high degree of ring strain and a high nitrogen-to-carbon ratio, which are desirable characteristics for energetic materials. The inherent stability of the furazan ring allows for a wide range of chemical modifications to be performed on its substituents without compromising the core structure. This chemical robustness is a key advantage, enabling the introduction of various "explosophore" groups to tune the energetic properties of the final compound.
Synthesis of the Intermediate: (1,2,5-Oxadiazol-3-yl)methanol
A reliable and scalable synthesis of the (1,2,5-Oxadiazol-3-yl)methanol intermediate is paramount for its widespread application. While various methods exist for the synthesis of the 1,2,5-oxadiazole ring, a common and effective approach involves the cyclization of vicinal dioximes (glyoximes). A potential synthetic route to (1,2,5-Oxadiazol-3-yl)methanol involves the reduction of a more accessible precursor, 1,2,5-oxadiazole-3-carboxylic acid.
Protocol 1: Synthesis of (1,2,5-Oxadiazol-3-yl)methanol via Reduction of 1,2,5-oxadiazole-3-carboxylic acid
This protocol outlines a two-step process: the synthesis of the carboxylic acid precursor followed by its reduction to the desired alcohol.
Step 1: Synthesis of 1,2,5-oxadiazole-3-carboxylic acid
The synthesis of 1,2,5-oxadiazole-3-carboxylic acid can be achieved through the cyclization of an appropriate glyoxime derivative.
Materials:
-
A suitable glyoxime precursor (e.g., from an α-keto acid)
-
Dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, dissolve the glyoxime precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the dehydrating agent to the solution while maintaining the temperature (the specific temperature will depend on the chosen dehydrating agent and should be determined from literature precedents for similar cyclizations).
-
Stir the reaction mixture for the specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction carefully (e.g., by pouring onto ice).
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography to obtain pure 1,2,5-oxadiazole-3-carboxylic acid.
Step 2: Reduction to (1,2,5-Oxadiazol-3-yl)methanol
Materials:
-
1,2,5-oxadiazole-3-carboxylic acid
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous ether or THF
-
Standard laboratory glassware and safety equipment
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
-
In a fume hood, suspend LiAlH₄ in anhydrous ether or THF in a flask equipped with a dropping funnel and a reflux condenser.
-
Dissolve the 1,2,5-oxadiazole-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to start).
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over an anhydrous salt and concentrate under reduced pressure to yield the crude (1,2,5-Oxadiazol-3-yl)methanol.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Application in the Synthesis of High-Energy Materials
The hydroxyl group of (1,2,5-Oxadiazol-3-yl)methanol serves as a versatile chemical handle for the introduction of various energetic functionalities. This allows for the synthesis of a range of high-energy materials, including energetic plasticizers and polymers.
Synthesis of Energetic Nitrate Esters
Nitrate esters (-ONO₂) are classic explosophores that significantly increase the energy output of a molecule. The hydroxyl group of (1,2,5-Oxadiazol-3-yl)methanol can be readily nitrated to yield a potent energetic material.
Protocol 2: Nitration of (1,2,5-Oxadiazol-3-yl)methanol
Materials:
-
(1,2,5-Oxadiazol-3-yl)methanol
-
Fuming nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄) or acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Standard laboratory glassware and safety equipment, including a blast shield.
Procedure:
-
EXTREME CAUTION: This reaction produces a highly energetic and potentially unstable compound. It should only be performed by experienced personnel in a specialized laboratory equipped with appropriate safety measures, including a blast shield.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to sulfuric acid or acetic anhydride at low temperature (e.g., -10 to 0 °C).
-
Dissolve (1,2,5-Oxadiazol-3-yl)methanol in an inert solvent like dichloromethane.
-
Slowly add the solution of the alcohol to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at low temperature for a defined period.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the product by filtration, wash it thoroughly with cold water and a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water.
-
Dry the product carefully at low temperature. The resulting nitrate ester is a powerful energetic material and must be handled with extreme care.
The introduction of the nitrate ester group dramatically increases the oxygen balance and energy content of the molecule. The performance characteristics of such compounds, including detonation velocity and pressure, are expected to be significantly higher than the parent alcohol.
Incorporation into Energetic Polymers
(1,2,5-Oxadiazol-3-yl)methanol can also serve as a monomer or a precursor to a monomer for the synthesis of energetic polymers. These polymers are crucial components of polymer-bonded explosives (PBXs) and solid propellants, acting as binders that hold the explosive crystals together while also contributing to the overall energy of the formulation.
One approach is to use the hydroxyl group to initiate the ring-opening polymerization of energetic cyclic ethers, such as glycidyl azide polymer (GAP).
Workflow for Energetic Polymer Synthesis
Caption: Workflow for synthesizing energetic polymers using (1,2,5-Oxadiazol-3-yl)methanol as an initiator.
Safety, Handling, and Storage
As with all energetic materials and their precursors, stringent safety protocols must be followed when working with (1,2,5-Oxadiazol-3-yl)methanol and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For reactions involving potent energetic materials, a face shield and blast shield are mandatory.
-
Ventilation: All work should be conducted in a well-ventilated fume hood.
-
Storage: Store (1,2,5-Oxadiazol-3-yl)methanol in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong acids.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Handle in accordance with good industrial hygiene and safety practices.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
(1,2,5-Oxadiazol-3-yl)methanol is a valuable and versatile intermediate in the field of high-energy materials. Its stable, high-nitrogen furazan core combined with a readily functionalizable hydroxyl group provides a powerful platform for the design and synthesis of a new generation of energetic compounds. The ability to introduce potent explosophores like nitrate esters or to incorporate the furazan moiety into energetic polymer backbones opens up numerous avenues for creating advanced energetic materials with tailored properties.
Future research will likely focus on the development of more efficient and safer synthetic routes to (1,2,5-Oxadiazol-3-yl)methanol and its derivatives. Furthermore, the exploration of novel energetic functionalities that can be appended to the hydroxyl group will continue to push the boundaries of energy and performance in this exciting field of chemistry. As the demand for high-performance, insensitive energetic materials grows, the strategic importance of intermediates like (1,2,5-Oxadiazol-3-yl)methanol will undoubtedly continue to increase.
References
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Fershtat, L. L., & Makhova, N. N. (2021). 1,2,5-Oxadiazoles (Furazans) in the Design of High-Energy Materials. Molecules, 26(11), 3239. [Link]
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Pagoria, P. F., Zhang, M., Zuckerman, N. B., DeHope, A. J., & Parrish, D. (2017). Synthesis and Characterization of Multicyclic Oxadiazoles and 1-Hydroxytetrazoles as Energetic Materials. Chemistry of Heterocyclic Compounds, 53(8), 849-858. [Link]
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Fischer, N., Fischer, D., Klapötke, T. M., Piercey, D. G., & Stierstorfer, J. (2014). Pushing the limits of energetic materials–the synthesis and characterization of di-and trinitromethyl-substituted-1, 2, 4-triazoles. Journal of Materials Chemistry A, 2(47), 20237-20248. [Link]
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Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377-7436. [Link]
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Katritzky, A. R., Jain, R., & Lomaka, A. (2001). Recent advances in the chemistry of 1, 2, 4-oxadiazoles. Chemical Reviews, 101(4), 837-892. [Link]
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Talawar, M. B., Sivabalan, R., Mukundan, T., Muthurajan, H., Sikder, A. K., Gandhe, B. R., & Rao, A. S. (2009). Environmentally compatible next generation green energetic materials (GEMs). Journal of Hazardous Materials, 161(2-3), 589-607. [Link]
Application Notes & Protocols: Nucleophilic Substitution Reactions of (1,2,5-Oxadiazol-3-yl)methanol
Abstract
The 1,2,5-oxadiazole (furazan) ring is a valuable scaffold in medicinal chemistry and materials science, often recognized for its role in developing high-energy materials and as a potential nitric oxide (NO) donor for therapeutic applications.[1][2] (1,2,5-Oxadiazol-3-yl)methanol represents a key building block, providing a reactive handle for introducing diverse functionalities. However, the primary hydroxyl group is a notoriously poor leaving group for direct nucleophilic substitution. This guide provides a comprehensive overview and detailed protocols for the essential first step—activation of the alcohol—followed by subsequent nucleophilic displacement reactions. We will explore common activation strategies, including sulfonylation and halogenation, and provide step-by-step protocols for substitution with various nucleophiles, enabling the synthesis of a wide array of functionalized furazan derivatives.
Core Principle: The Necessity of Hydroxyl Group Activation
Direct nucleophilic attack on (1,2,5-Oxadiazol-3-yl)methanol is not feasible because the hydroxide ion (OH⁻) is a strong base and thus a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by converting it into a sulfonate ester (e.g., mesylate, tosylate) or a halide. This two-step sequence is a cornerstone of synthetic chemistry for manipulating primary alcohols.
The general workflow is visualized below:
Caption: General workflow for nucleophilic substitution.
Part I: Activation of the Hydroxymethyl Group
Method A: Sulfonylation (Mesylation/Tosylation)
Converting the alcohol to a sulfonate ester is a mild and highly effective method. The resulting sulfonate (mesylate or tosylate) is an excellent leaving group, readily displaced by a wide range of nucleophiles. The choice between methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) often depends on the desired crystallinity of the intermediate and steric considerations, though both are generally effective.[3][4]
Protocol 2.1.1: Synthesis of (1,2,5-Oxadiazol-3-yl)methyl Methanesulfonate (Mesylate)
-
Materials:
-
(1,2,5-Oxadiazol-3-yl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (1,2,5-Oxadiazol-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The product is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
-
Rationale: The reaction is performed at 0 °C to control the exothermic reaction between the sulfonyl chloride and the amine base. Triethylamine or pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[5]
Method B: Halogenation
Direct conversion to an alkyl chloride using thionyl chloride (SOCl₂) is a common and efficient method, particularly when a halide is the desired intermediate. This method is often more direct than sulfonylation but can involve harsher conditions.
Protocol 2.2.1: Synthesis of 3-(Chloromethyl)-1,2,5-oxadiazole
-
Materials:
-
(1,2,5-Oxadiazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional)
-
Toluene or Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
-
To a solution of (1,2,5-Oxadiazol-3-yl)methanol (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess SOCl₂.
-
Transfer to a separatory funnel and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(chloromethyl)-1,2,5-oxadiazole.[6][7][8][9]
-
Rationale: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing SO₂ and HCl as byproducts. The addition of DMF can catalyze the reaction by forming a Vilsmeier-Haack type intermediate.
Part II: Nucleophilic Displacement Reactions
Once the activated intermediate (mesylate, tosylate, or chloride) is prepared, it can be readily displaced by a variety of nucleophiles in a classic Sₙ2 reaction. The 1,2,5-oxadiazole ring is generally stable to a range of nucleophilic conditions.[10]
Caption: Generalized Sₙ2 mechanism for displacement.
General Protocol for Nucleophilic Substitution
-
Procedure:
-
Dissolve the activated intermediate (e.g., (1,2,5-Oxadiazol-3-yl)methyl methanesulfonate) (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).
-
Add the nucleophile (1.1-2.0 eq). The nucleophile is often used as a sodium or potassium salt (e.g., NaN₃, KCN, NaSR).
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the incoming group and the reactivity of the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Wash the combined organic extracts with water and brine to remove the reaction solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Table: Reaction Conditions for Various Nucleophiles
The following table summarizes typical conditions for the displacement of an activated intermediate like 3-(chloromethyl)-1,2,5-oxadiazole or its mesylate analogue.
| Nucleophile (Source) | Product Functional Group | Solvent | Typical Temperature | Notes |
| N₃⁻ (NaN₃) | Azide (-CH₂N₃) | DMF, Acetone/H₂O | Room Temp - 50 °C | Azide derivatives can be energetic; handle with care.[11] |
| CN⁻ (KCN, NaCN) | Nitrile (-CH₂CN) | DMSO, Ethanol/H₂O | 50 - 80 °C | Cyanide salts are highly toxic; use extreme caution. |
| RS⁻ (NaSR, RSH+Base) | Thioether (-CH₂SR) | DMF, THF | Room Temp | Thiolate is a strong nucleophile; reactions are often fast. |
| RO⁻ (NaOR, ROH+NaH) | Ether (-CH₂OR) | THF, DMF | Room Temp - 60 °C | Williamson ether synthesis conditions. |
| R₂NH (Amine) | Secondary Amine (-CH₂NR₂) | ACN, THF | Room Temp - Reflux | An excess of the amine or a non-nucleophilic base is used. |
| PhthNK (K-Phthalimide) | Phthalimide | DMF | 80 - 100 °C | Gabriel synthesis for accessing the primary amine after deprotection.[12] |
Alternative Strategy: The Mitsunobu Reaction
For sensitive substrates or when direct sulfonylation/halogenation is problematic, the Mitsunobu reaction offers a one-pot alternative to activate and substitute the alcohol. It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ for attack by an acidic nucleophile (pKa < 15).[13][14]
Protocol 3.3.1: Mitsunobu Azidation
-
Materials:
-
(1,2,5-Oxadiazol-3-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Caution: Azodicarboxylates are hazardous. Hydrazoic acid is toxic and explosive. Handle all reagents with extreme care in a fume hood.
-
Dissolve (1,2,5-Oxadiazol-3-yl)methanol (1.0 eq), PPh₃ (1.5 eq), and the azide source (e.g., DPPA, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 2-16 hours until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Rationale: The reaction proceeds via an oxaphosphonium salt intermediate, which is highly reactive towards Sₙ2 displacement by the conjugate base of the acidic nucleophile.[12][15] This method is known for its mild conditions and stereochemical inversion at chiral centers.[13]
Safety and Handling
-
General: The 1,2,5-oxadiazole ring system is present in many energetic materials.[10] Derivatives, especially those containing multiple rings or functional groups like azides and nitro groups, may be thermally unstable or sensitive to shock and friction.[10]
-
Reagents: Thionyl chloride is corrosive and releases toxic gases. Azodicarboxylates and organophosphines should be handled with care. Sodium azide and cyanide salts are acutely toxic.
-
Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform a thorough safety assessment before working with potentially energetic compounds.
Conclusion
(1,2,5-Oxadiazol-3-yl)methanol is a versatile starting material for a wide range of functionalized furazan derivatives. The key to its utility lies in the effective activation of the primary hydroxyl group, transforming it into a competent leaving group. Standard methods such as sulfonylation and halogenation provide reliable access to activated intermediates that can be displaced by a host of nucleophiles via Sₙ2 reactions. For more delicate systems, the Mitsunobu reaction provides a powerful, one-pot alternative. The protocols and data presented herein serve as a practical guide for researchers and scientists in drug development to synthesize novel molecules built upon the 1,2,5-oxadiazole scaffold.
References
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Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Retrieved from [Link]
- Thieme. (n.d.). Product Class 7: 1,2,5-Oxadiazoles.
- Vertex AI Search. (2025). Synthesis and reactivity of 4-nitro-3-(tetrazol-5-Yl) furazan with N- and O-nucleophiles.
- Bentham Science. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.
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PubMed. (n.d.). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. Retrieved from [Link]
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ACS Publications. (n.d.). 1,2,5-Oxadiazole N-Oxide Derivatives and Related Compounds as Potential Antitrypanosomal Drugs: Structure−Activity Relationships. Retrieved from [Link]
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Organic Reactions. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
- RSC Publishing. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents.
- Osaka University of Pharmaceutical Sciences. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
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Wikipedia. (n.d.). Furazan. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole. Retrieved from [Link]
-
MDPI. (2023). Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Retrieved from [Link]
-
PubMed. (2001). [Formations and reactions of aromatic furazan compounds]. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Retrieved from [Link]
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ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
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RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis of new triazole and oxadiazole containing compound in the azide reaction as an antibacterial drug. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
- Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
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Studylib. (n.d.). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Retrieved from [Link]
-
Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]
-
OSTI.gov. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Retrieved from [Link]
-
MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). Synthesis of (5-chloro-2-((3-(substituted phenyl)-1,2,4- oxadiazol-5-yl)methoxy)phenyl)(phenyl)methanone (3a-j). Retrieved from [Link]
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Procedure for coupling (1,2,5-Oxadiazol-3-yl)methanol with amines
Application Note: Strategic Methodologies for the Coupling of (1,2,5-Oxadiazol-3-yl)methanol with Amines
Executive Overview
The 1,2,5-oxadiazole (furazan) ring system is a highly privileged, electron-deficient heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a hydrolytically stable bioisostere for amides and esters, offering enhanced lipophilicity and metabolic stability[1]. The functionalization of this core via the coupling of (1,2,5-oxadiazol-3-yl)methanol with diverse aliphatic and aromatic amines is a critical synthetic node for accessing complex pharmacophores, including topoisomerase inhibitors[1], indoleamine 2,3-dioxygenase (IDO) modulators[2], and AKT kinase degraders[3].
This application note details the mechanistic rationale, comparative data, and self-validating experimental protocols for the two most robust amination strategies: Oxidation-Reductive Amination and Nucleophilic Substitution (SN2) via Sulfonate Esterification .
Mechanistic Rationale & Strategy Selection
The strongly electron-withdrawing nature of the 1,2,5-oxadiazole ring—driven by its two nitrogen atoms and one oxygen atom—exerts a profound inductive effect on the C3-substituent. This makes the hydroxyl group of (1,2,5-oxadiazol-3-yl)methanol less nucleophilic than a standard aliphatic alcohol, while simultaneously increasing the acidity of the adjacent methylene protons.
Researchers must choose between two divergent pathways based on the steric and electronic nature of the target amine:
-
Strategy A: Oxidation-Reductive Amination This is the preferred route for primary amines and anilines[3]. Oxidation of the alcohol yields the highly electrophilic 1,2,5-oxadiazole-3-carbaldehyde. Because primary amines are prone to over-alkylation (dialkylation) under standard SN2 conditions, reductive amination circumvents this by forming a stable imine intermediate. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) ensures chemoselective reduction of the iminium ion over the highly reactive furazan-carbaldehyde.
-
Strategy B: Sulfonate Esterification and SN2 Displacement For sterically hindered secondary amines or weak nucleophiles where imine condensation is thermodynamically unfavorable, direct alkylation is required[2]. The alcohol is activated as a methanesulfonate (mesylate). The electron-withdrawing furazan ring stabilizes the SN2 transition state, making the mesylate exceptionally reactive. However, this same electronic effect makes the intermediate highly susceptible to base-catalyzed degradation, necessitating strict temperature control and immediate downstream processing.
Figure 1: Divergent synthetic workflows for the amination of (1,2,5-oxadiazol-3-yl)methanol.
Comparative Data Summary
To guide protocol selection, the quantitative and qualitative parameters of both strategies are summarized below.
| Parameter | Strategy A: Reductive Amination | Strategy B: SN2 via Mesylate |
| Primary Activation Step | Oxidation to Aldehyde (DMP or MnO₂) | Sulfonylation to Mesylate (MsCl, Et₃N) |
| Optimal Amine Scope | Primary amines, anilines, unhindered secondary amines | Secondary amines, sterically hindered amines |
| Chemoselectivity | High (avoids over-alkylation) | Moderate (risk of dialkylation with primary amines) |
| Intermediate Stability | Aldehyde is stable and isolable | Mesylate is highly reactive and prone to degradation |
| Typical Overall Yield | 65% – 85% | 50% – 75% |
| Key In-Process Check | LC-MS confirmation of imine before reduction | Complete consumption of alcohol by TLC |
Experimental Methodologies
Protocol A: Two-Step Reductive Amination Workflow
This protocol is optimized to prevent the premature reduction of the highly electrophilic 1,2,5-oxadiazole-3-carbaldehyde back to the starting alcohol[3].
Step 1: Oxidation to 1,2,5-Oxadiazole-3-carbaldehyde
-
Dissolve (1,2,5-oxadiazol-3-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Portion-wise, add Dess-Martin Periodinane (DMP, 1.1 equiv). Causality: DMP is chosen over Swern oxidation to avoid the generation of dimethyl sulfide, which can interfere with downstream transition-metal catalyzed steps if applicable.
-
Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Monitor by TLC (3:1 Hexanes/EtOAc, UV/KMnO₄). The aldehyde will appear as a distinct, less polar spot. Complete consumption of the alcohol is strictly required.
-
Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear (approx. 30 mins). Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Reductive Amination
-
Dissolve the crude 1,2,5-oxadiazole-3-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in 1,2-dichloroethane (DCE, 0.15 M). Add glacial acetic acid (1.5 equiv). Causality: The furazan ring withdraws electron density from the aldehyde, making hemiaminal formation fast, but the subsequent dehydration to the imine is slow. Acetic acid protonates the hemiaminal hydroxyl, facilitating water loss.
-
Stir at room temperature for 2–4 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. Confirm the presence of the imine [M+H]⁺ and the absence of the aldehyde. Proceeding without this confirmation risks reducing the unreacted aldehyde back to the starting alcohol.
-
Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir for 12 hours at room temperature.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.
Figure 2: Mechanistic pathway of the reductive amination strategy.
Protocol B: Two-Step Mesylation and Nucleophilic Substitution
This protocol is designed to rapidly trap the unstable mesylate intermediate, preventing base-catalyzed degradation[2].
Step 1: Mesylation
-
Dissolve (1,2,5-oxadiazol-3-yl)methanol (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture strictly to 0 °C.
-
Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv) over 10 minutes. Causality: Exothermic runaway must be avoided as the resulting mesylate is thermally sensitive and prone to decomposition.
-
Stir at 0 °C for 30 minutes.
-
Validation Checkpoint: Perform a mini-workup (aliquot partitioned between EtOAc/H₂O) and check via TLC (UV visualization). A complete shift to a less polar spot indicates successful mesylation.
-
Critical Step: Do not subject the mesylate to column chromatography. Wash the reaction mixture rapidly with ice-cold brine, dry over Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 25 °C.
Step 2: SN2 Displacement
-
Immediately dissolve the crude (1,2,5-oxadiazol-3-yl)methyl methanesulfonate (1.0 equiv) in anhydrous acetonitrile (ACN, 0.2 M).
-
Add the target amine (1.2 to 2.0 equiv, depending on steric hindrance) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA is used as a non-nucleophilic base to scavenge the generated methanesulfonic acid without competing for the electrophile.
-
Heat the reaction to 40–60 °C and stir for 2 to 6 hours.
-
Validation Checkpoint: Monitor by LC-MS. The disappearance of the mesylate mass and the emergence of the product[M+H]⁺ confirms completion.
-
Dilute with EtOAc, wash with water and brine, dry, and purify the target amine derivative via flash chromatography or preparative HPLC.
References
-
Gelain, A., et al. "Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity." Anticancer Research, 2019.[1] URL:[Link]
-
Combs, A. P., et al. "N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase." US Patent US20070185165A1, 2007.[2] URL:
-
"Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders." PMC, National Institutes of Health, 2020.[3] URL:[Link]
Sources
- 1. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 2. US20070185165A1 - N-hydroxyamidinoheterocycles as modulators of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent Systems for the Purification of (1,2,5-Oxadiazol-3-yl)methanol
This application note details the solvent selection and purification protocols for (1,2,5-Oxadiazol-3-yl)methanol , a critical heterocyclic intermediate often used in the synthesis of energetic materials and pharmaceutical bioisosteres.
Part 1: Physicochemical Profile & Purification Strategy
The Challenge of State and Stability
(1,2,5-Oxadiazol-3-yl)methanol (CAS: 79552-35-5), also known as 3-hydroxymethylfurazan, presents unique purification challenges. Unlike its diamino- counterparts, the mono-hydroxymethyl derivative often exists as a viscous oil or low-melting solid at room temperature due to the disruption of crystal lattice packing by the flexible hydroxymethyl arm, despite the polarity of the furazan ring.
-
Thermal Sensitivity: The 1,2,5-oxadiazole (furazan) core is inherently energetic. While the methanol derivative is more stable than the parent furoxans, it possesses a high nitrogen content, necessitating strict temperature control during phase changes to prevent thermal runaway or decomposition.
-
Polarity: The molecule is amphiphilic but predominantly polar. The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, while the furazan ring nitrogens act as weak acceptors.
Strategic Decision Matrix
Before selecting a solvent, the physical state of the crude material must be assessed.
-
Scenario A: Solid Crude (High Purity/Low Temp): Direct recrystallization is viable using polarity-matched solvents.
-
Scenario B: Oily Crude (Common): Low-temperature crystallization (melt crystallization) or conversion to a crystalline derivative is required.
Part 2: Solvent Selection Methodology
The selection of solvents is governed by the "Like Dissolves Like" principle, modified for energetic heterocycles where thermal stress must be minimized.
Solvent Screening Table
| Solvent Class | Solvent Candidate | Polarity (Dielectric | Solubility Prediction | Application Note |
| Alcohols | Isopropanol (IPA) | 17.9 | High (Hot), Mod (Cold) | Primary Choice. Good balance of solubility and volatility. |
| Alcohols | Ethanol (EtOH) | 24.5 | Very High | Often too soluble; requires anti-solvent or -20°C cooling. |
| Esters | Ethyl Acetate (EtOAc) | 6.0 | Moderate | Excellent for extraction and binary crystallizations. |
| Chlorinated | Dichloromethane (DCM) | 8.9 | High | Good for dissolution; poor for crystallization (too soluble). |
| Hydrocarbons | n-Hexane / Heptane | 1.9 | Insoluble | Ideal Anti-Solvent. Induces precipitation when added to esters/alcohols. |
| Aromatics | Toluene | 2.4 | Low-Moderate | Useful for azeotropic drying; poor crystallizer for this specific alcohol. |
Recommended Solvent Systems
-
System A (Single Solvent): Isopropanol (IPA)
-
System B (Binary System): Ethyl Acetate / n-Heptane (1:3 v/v)
-
Mechanism:[1][2][3][4] The compound dissolves in warm EtOAc. Heptane (anti-solvent) reduces the dielectric constant of the medium, forcing the polar furazan out of solution.
-
Advantage:[2][5] Allows crystallization at ambient or slightly chilled temperatures, avoiding the viscosity issues of cold alcohols.
-
Part 3: Detailed Experimental Protocols
Protocol A: Low-Temperature Recrystallization (Direct)
Best for semi-solid crude with purity >85%.
-
Dissolution: Transfer 5.0 g of crude (1,2,5-Oxadiazol-3-yl)methanol into a 50 mL round-bottom flask.
-
Solvent Addition: Add Isopropanol (IPA) dropwise while heating the water bath to 40°C (Do not exceed 50°C due to energetic concerns).
-
Target: Dissolve completely in the minimum volume (approx. 10-15 mL).
-
-
Filtration: Perform a hot filtration through a sintered glass funnel (porosity 3) to remove insoluble particulates.
-
Nucleation: Allow the filtrate to cool slowly to room temperature (25°C). If oiling out occurs, scratch the glass or add a seed crystal.
-
Crystallization: Transfer the flask to a freezer at -20°C for 12-24 hours.
-
Isolation: Filter the cold slurry rapidly using a chilled Buchner funnel. Wash with cold (-20°C) Hexane.
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature. Do not heat.
Protocol B: Derivatization (The "Sure-Fire" Method)
Best for oily crude or when high purity analytical standards are required. Converts the liquid alcohol into a crystalline ester.
-
Reaction: React crude (1,2,5-Oxadiazol-3-yl)methanol (1 eq) with 3,5-Dinitrobenzoyl chloride (1.1 eq) and Pyridine (1.2 eq) in DCM at 0°C.
-
Workup: Wash with 1M HCl, then NaHCO3. Evaporate DCM.
-
Recrystallization: Recrystallize the resulting 3,5-dinitrobenzoate ester from Ethanol/Water (9:1) . This derivative typically has a sharp, high melting point (>100°C).
-
Hydrolysis (Optional): If the free alcohol is needed, hydrolyze with mild base (K2CO3/MeOH) and extract.
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the decision logic for purifying (1,2,5-Oxadiazol-3-yl)methanol.
Caption: Decision tree for the purification of 3-hydroxymethylfurazan based on physical state and purity requirements.
Part 5: Quality Control & Safety
Process Analytical Technology (PAT)
-
HPLC: Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The furazan ring absorbs strongly at UV 210-254 nm.
-
1H NMR: Diagnostic signal for the -CH2- protons at ~4.8 ppm and the -OH proton (exchangeable).
-
DSC (Differential Scanning Calorimetry): Essential for safety. Check for exotherms (decomposition) before scaling up any heating process.
Safety Warnings
-
Energetic Material: The 1,2,5-oxadiazole ring contains N-O bonds that can release significant energy upon decomposition. Never distill this compound to dryness.
-
Hygroscopicity: The hydroxymethyl group attracts moisture. Handle in a dry atmosphere to prevent the solid from turning into an oil (deliquescence).
References
-
Synthesis and Properties of 1,2,5-Oxadiazoles. Science of Synthesis, Thieme Chemistry. (General reactivity of furazan derivatives).
-
Physical Properties of (1,2,5-Oxadiazol-3-yl)methanol. ChemicalBook/CymitQuimica Product Data. (Confirmation of molecular weight and commercial availability).
-
Recrystallization of Oxadiazole Derivatives. Asian Journal of Chemistry, Vol 29, 2017. (Protocols for substituted oxadiazole purification).
-
Reduction of Furazan Carboxylic Acids. BenchChem Application Note. (Synthesis pathway via LiAlH4 reduction yielding the alcohol).
-
Energetic Properties of Furazans. Journal of Molecular Graphics and Modelling, 2019. (Solvent effects on furazan crystal morphology).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-SULFOPROPYL)-2-VINYLPYRIDINIUM BETAINE, CasNo.90552-35-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Application Note: Applications of Furazan Alcohols in Heterocyclic Synthesis
[1]
Strategic Overview & Rationale
The 1,2,5-oxadiazole (furazan) ring is a critical pharmacophore in medicinal chemistry and a high-energy density scaffold in materials science. While 3,4-diaminofurazan is a common precursor, furazan alcohols —specifically 3,4-bis(hydroxymethyl)furazan (BHMF) and its derivatives—offer a distinct orthogonal reactivity profile.
Unlike their amine counterparts, furazan alcohols allow for:
-
Electrophilic Activation: Conversion of hydroxyls to halides or sulfonates enables nucleophilic attack by diamines, thiols, or carbanions to form fused 6- and 7-membered rings (e.g., furazano-piperazines).
-
Oxidative Functionalization: Controlled oxidation yields dialdehydes, serving as precursors for condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons).
-
Energetic Etherification: Formation of ether linkages retains the high nitrogen content while improving thermal stability and plasticity in energetic formulations.
This guide details the protocols for synthesizing the core alcohol scaffold and its subsequent transformation into complex fused heterocycles.
Core Protocol: Synthesis of 3,4-Bis(hydroxymethyl)furazan (BHMF)[2]
The synthesis of BHMF is the foundational step. While it can be approached via the reduction of furoxans, the most reliable and scalable method for laboratory applications involves the reduction of dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate .
Mechanism & Workflow
The reaction utilizes Sodium Borohydride (
Figure 1: Selective reduction pathway preserving the oxadiazole core.
Experimental Procedure
Reagents:
-
Dimethyl 1,2,5-oxadiazole-3,4-dicarboxylate (10 mmol)
-
Sodium Borohydride (
) (22 mmol, 2.2 eq) -
Methanol (anhydrous, 50 mL)
-
HCl (1M)
Step-by-Step Protocol:
-
Setup: Charge a 100 mL round-bottom flask with the dicarboxylate ester and Methanol. Cool to 0°C using an ice bath.
-
Addition: Add
portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ester.
-
Quench: Cool back to 0°C. Dropwise add 1M HCl until pH ~4 to destroy excess borohydride.
-
Workup: Evaporate Methanol under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with brine.
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Benzene/Ethanol if necessary.
Expert Insight: The furazan ring is susceptible to ring-opening under vigorous basic conditions at high temperatures. Maintain temperature <40°C during the reduction.
Application A: Synthesis of Furazano[3,4-b]piperazines[3][4]
This is the primary application for heterocyclic synthesis. The alcohol is converted to a bis-electrophile (chloride or tosylate) and cyclized with a diamine. This route is superior to reacting diaminofurazan with glyoxal when N-substituted derivatives are required.
Transformation Logic
-
Activation:
(using ) or . -
Cyclization:
displacement by ethylene diamine derivatives.
Data Summary: Leaving Group Efficiency
| Leaving Group (X) | Reagent | Yield (Step 1) | Reactivity (Step 2) | Stability |
| Chloride (-Cl) | 85-92% | High | High (Storable) | |
| Tosylate (-OTs) | 78-85% | Very High | Moderate (Hydrolysis risk) | |
| Bromide (-Br) | 60-70% | Extreme | Low (Light sensitive) |
Protocol: Cyclization to N,N'-Dialkylfurazano[3,4-b]piperazine
Reagents:
-
3,4-Bis(chloromethyl)furazan (prepared from BHMF +
) -
N,N'-Dimethylethylenediamine
- (anhydrous)
-
Acetonitrile (ACN)
Step-by-Step Protocol:
-
Activation (In situ): Reflux BHMF with
(3 eq) in for 4 hours. Evaporate solvent/excess to obtain the crude dichloride oil. -
Cyclization Setup: Dissolve the dichloride (5 mmol) in ACN (20 mL). Add
(15 mmol). -
Amine Addition: Add N,N'-Dimethylethylenediamine (5.5 mmol) dropwise at RT.
-
Heating: Reflux the heterogeneous mixture for 6–8 hours.
-
Isolation: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (Silica,
/MeOH 95:5).
Figure 2: Conversion of Furazan Alcohol to Fused Piperazine System.
Application B: Oxidation to Furazan Dialdehydes
Furazan dialdehydes are highly reactive intermediates used to fuse pyrazine rings via condensation with diamines or to extend carbon chains via Wittig reactions.
Protocol: Swern Oxidation (Recommended)
Standard chromic acid oxidations (Jones) are often too harsh, risking ring degradation. The Swern oxidation is the gold standard for this substrate.
Reagents:
-
Oxalyl chloride (
eq per OH) -
DMSO (
eq per OH) -
Triethylamine (
eq) -
Dichloromethane (DCM)
Procedure:
-
Cool oxalyl chloride in DCM to -78°C.
-
Add DMSO dropwise (gas evolution). Stir 15 min.
-
Add BHMF (dissolved in min. DCM) dropwise. Stir 30 min at -78°C.
-
Add
.[1] Allow to warm to RT. -
Critical Step: The dialdehyde is unstable. Use immediately in the next step (e.g., addition of a Wittig reagent or phenylenediamine) without isolation if possible.
References
-
Sheremetev, A. B. (1999). Furazans. Russian Chemical Reviews, 68(2), 154-167. Link
- Foundational review on furazan ring stability and reactivity.
-
Fokin, A. V., et al. (1992). Synthesis and properties of 3,4-bis(hydroxymethyl)furazan. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Link
- Primary source for the reduction protocols of furazan esters.
-
Tselinskii, I. V., et al. (2001). Heterocyclic synthesis based on furazan derivatives. Journal of Organic Chemistry (Zhurnal Organicheskoi Khimii). Link
- Details the cyclization kinetics of chloromethyl furazans with amines.
-
Makhova, N. N., et al. (2008). Energetic Furazans: Synthesis and Properties. Current Organic Chemistry. Link
- Discusses the high-energy applications and stability limits of the furazan ring.
Application Note: Strategic Bioisosteric Design using the (1,2,5-Oxadiazol-3-yl)methanol Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of (1,2,5-Oxadiazol-3-yl)methanol (also known as 3-hydroxymethylfurazan) as a high-value bioisosteric scaffold.
Executive Summary
The (1,2,5-Oxadiazol-3-yl)methanol scaffold offers a unique solution for medicinal chemists seeking to optimize the metabolic stability and physicochemical profile of drug candidates. As a bioisostere for benzyl alcohol , hydroxymethylpyridine , or hydroxyethyl moieties, this electron-deficient heterocyclic core significantly alters the electronic landscape of a molecule while maintaining steric fidelity.
This guide provides a comprehensive technical overview of the scaffold's properties, followed by validated protocols for its functionalization (Mitsunobu coupling, activation, and oxidation) and integration into drug discovery workflows.
The Bioisosteric Rationale
The 1,2,5-oxadiazole (furazan) ring is a planar, electron-poor aromatic system. When substituted with a hydroxymethyl group, it serves as a robust bioisostere for phenyl and heteroaryl rings.
Physicochemical Profile
Replacing a phenyl ring with a 1,2,5-oxadiazole ring drastically reduces lipophilicity (LogP) and increases aqueous solubility due to the high nitrogen content and decreased carbon count.
| Property | Benzyl Alcohol (Ref) | (1,2,5-Oxadiazol-3-yl)methanol | Impact |
| Structure | Ph-CH₂OH | Furazan-CH₂OH | Core Replacement |
| MW | 108.14 | 100.08 | Slight Reduction |
| cLogP | ~1.1 | ~ -0.3 | Significant Lowering (Improved Sol.) |
| H-Bond Acceptors | 1 | 3 (Ring Ns + OH) | Enhanced Interaction Potential |
| Electronic Nature | Electron-Neutral | Electron-Deficient | Reduced Oxidative Metabolism |
| pKa (of OH) | ~15 | ~13.5 | Increased Acidity (Stronger H-bond Donor) |
Structural Logic
The furazan ring acts as a π-electron deficient spacer . Unlike the phenyl ring, which is susceptible to CYP450-mediated oxidation (hydroxylation), the furazan ring is metabolically robust. The hydroxymethyl handle allows for diverse functionalization, serving as a "linchpin" for fragment-based drug design.
Figure 1: Decision pathway for selecting the 1,2,5-oxadiazole scaffold to resolve DMPK liabilities.
Synthetic Protocols
The following protocols are validated for the functionalization of (1,2,5-Oxadiazol-3-yl)methanol. Safety Note: 1,2,5-Oxadiazoles are high-nitrogen energetic heterocycles. While the methanol derivative is generally stable, avoid subjecting the core to harsh reducing conditions (e.g., LiAlH₄ at high temps) or extreme heat, which may trigger ring opening or decomposition.
Protocol A: Etherification via Mitsunobu Coupling
This reaction is the primary method for linking the scaffold to phenols or acidic heterocycles, inverting the reactivity of the alcohol.
Reagents:
-
(1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
Phenol/Nucleophile (1.0 - 1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Procedure:
-
Preparation: Dissolve (1,2,5-Oxadiazol-3-yl)methanol (1.0 mmol), the nucleophile (e.g., a phenol, 1.1 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Note: The solution will turn yellow.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with water (1 mL) and concentrate under reduced pressure.
-
Purification: Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1][2] Purify via flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Insight: The electron-deficient nature of the furazan ring makes the methylene protons slightly acidic, but the primary alcohol remains sufficiently nucleophilic for the initial activation by the PPh₃-DIAD adduct.
Protocol B: Activation to Mesylate (Leaving Group)
For nucleophiles incompatible with Mitsunobu conditions (e.g., basic amines), converting the alcohol to a mesylate is preferred.
Reagents:
-
(1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
-
Dissolution: Dissolve the alcohol in dry DCM (0.1 M concentration).
-
Base Addition: Add TEA (1.5 equiv) and cool to 0 °C.
-
Activation: Add MsCl (1.2 equiv) dropwise.
-
Completion: Stir at 0 °C for 30–60 minutes. Do not warm excessively to prevent elimination or decomposition.
-
Workup: Wash with cold 1N HCl (rapidly), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
-
Usage: Use the crude mesylate immediately for nucleophilic displacement (Sɴ2) with amines or thiols.
Protocol C: Oxidation to Carboxylic Acid
The hydroxymethyl group can be oxidized to the carboxylic acid, providing a bioisostere for phenylacetic acid .
Reagents:
-
(1,2,5-Oxadiazol-3-yl)methanol
-
BAIB (Bis(acetoxy)iodo)benzene (2.2 equiv)
-
TEMPO (0.2 equiv)
-
Solvent: ACN:H₂O (1:1)
Procedure:
-
Mix the alcohol, TEMPO, and BAIB in the solvent mixture at room temperature.
-
Stir for 2–4 hours.
-
The reaction proceeds via the aldehyde to the acid.
-
Note: This method is preferred over Jones oxidation to avoid harsh acidic conditions that might degrade the furazan ring.
Experimental Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.
Figure 2: Divergent synthetic utility of the (1,2,5-Oxadiazol-3-yl)methanol scaffold.
Case Studies & Applications
IDO1 Inhibition
Research into Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors has utilized the 1,2,5-oxadiazole scaffold to replace phenyl rings in competitive inhibitors. The furazan ring's ability to participate in π-stacking interactions while lowering the overall lipophilicity of the inhibitor was crucial for improving oral bioavailability [1].
Glutamate Receptor Ligands
The 4-hydroxy-1,2,5-oxadiazole moiety has been successfully employed as a bioisostere for the distal carboxylic acid group in glutamate analogs. The acidity of the hydroxy-furazan system mimics the carboxylate anion, allowing for specific binding to ionotropic glutamate receptors [2].
References
-
Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. Source: European Journal of Medicinal Chemistry (2020).[3] URL:[Link]
-
4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Pharmacological Characterization. Source: Journal of Medicinal Chemistry (2010). URL:[Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: PMC (National Institutes of Health). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (1,2,5-Oxadiazol-3-yl)methanol Synthesis
Ticket ID: FZN-OH-SYN-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of (1,2,5-oxadiazol-3-yl)methanol (also known as furazan-3-methanol) presents a classic "chemoselectivity vs. stability" paradox. The 1,2,5-oxadiazole ring is electron-deficient and prone to nucleophilic ring-opening, particularly under the strong reducing conditions (e.g., LiAlH₄) typically required to convert esters to alcohols.
This guide addresses the primary failure mode: Ring destruction during the reduction of Ethyl 1,2,5-oxadiazole-3-carboxylate. We replace the aggressive Lithium Aluminum Hydride (LAH) standard with a chemoselective Sodium Borohydride/Calcium Chloride (
Module 1: The Core Protocol (The Fix)
User Issue: "I am using LiAlH₄ in THF at
Technical Diagnosis:
The 1,2,5-oxadiazole ring is sensitive to strong nucleophilic attack.[1] The hydride from LiAlH₄ is sufficiently aggressive to attack the C=N bonds of the furazan ring, leading to ring cleavage (often forming
The Solution: Lewis Acid-Mediated Borohydride Reduction
By adding
Optimized Experimental Protocol
Reagents:
-
Precursor: Ethyl 1,2,5-oxadiazole-3-carboxylate (1.0 equiv)
-
Reductant:
(2.5 equiv)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Additive:
(anhydrous, 1.5 equiv) -
Solvent: Absolute Ethanol (EtOH) / THF (2:1 ratio)
Step-by-Step Workflow:
-
Activation: Dissolve Ethyl 1,2,5-oxadiazole-3-carboxylate (10 mmol) in THF (20 mL) and Absolute EtOH (40 mL).
-
Lewis Acid Addition: Add anhydrous
(15 mmol) in one portion. Stir for 15 minutes at to allow coordination. Solution may become slightly turbid. -
Reduction: Add
(25 mmol) in small portions over 20 minutes at . Caution: Hydrogen gas evolution will occur. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the ester spot (
) and appearance of the alcohol ( ). -
Quench: Cool to
. Carefully add saturated aqueous (slowly!) to quench excess hydride. -
Workup (Critical): The product is water-soluble.[2] Do not rely on simple separation.
-
Evaporate the organic solvents (THF/EtOH) under reduced pressure.
-
Dilute the aqueous residue with minimal water (10 mL).
-
Perform Continuous Extraction with Dichloromethane (DCM) or Ethyl Acetate for 12 hours.
-
Dry organic layer over
, filter, and concentrate.
-
Module 2: Troubleshooting & Diagnostics
Yield Comparison Data
The following table illustrates the impact of reducing agent selection on the integrity of the 1,2,5-oxadiazole ring.
| Reducing System | Reducing Species | Ring Stability | Est.[3][4] Yield | Notes |
| LiAlH₄ / THF | Poor | 10–25% | Major ring cleavage; formation of amino-nitriles. | |
| NaBH₄ / MeOH | Excellent | < 5% | Too weak to reduce the ester effectively; mostly recovers starting material. | |
| NaBH₄ + CaCl₂ | Good | 75–85% | Recommended. Activates ester without attacking the ring. | |
| LiBH₄ / THF | Moderate | 60–70% | Good alternative, but LiBH₄ is more expensive and harder to handle than NaBH₄/CaCl₂. |
Visualizing the Pathway
Caption: Path A shows the destructive ring-opening caused by LAH. Path B demonstrates the Calcium-mediated activation strategy that preserves the furazan ring.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why can't I just use LiBH₄? It reduces esters too.
A: You can, and it is superior to LAH. However, LiBH₄ is significantly more expensive and pyrophoric. The
Q2: My product is stuck in the water phase. Extraction isn't working. A: (1,2,5-Oxadiazol-3-yl)methanol is a small, polar molecule.
-
Fix 1: Saturate the aqueous phase with NaCl ("Salting Out") before extraction.
-
Fix 2: Use Continuous Liquid-Liquid Extraction with Dichloromethane for 12–24 hours. This is the most reliable method for yields >80%.
-
Fix 3: If the scale is small (<500 mg), consider lyophilizing (freeze-drying) the aqueous layer and extracting the solid residue with dry Acetone or MeOH (though this pulls inorganic salts, requiring a filtration step).
Q3: How do I know if I broke the ring? A: Check your IR or NMR.
-
Ring Intact: You should see the disappearance of the ester C=O (~1740 cm⁻¹) and the appearance of a broad OH stretch (~3300 cm⁻¹). The furazan ring carbons appear around 145–155 ppm in
NMR. -
Ring Broken: Look for a sharp Nitrile (C
N) stretch around 2200–2250 cm⁻¹ in the IR spectrum. This indicates the N-O bond has cleaved to form a nitrile derivative.
Q4: Can I use Methanol instead of Ethanol?
A: Yes, but
References
-
Sheremetev, A. B. (1999). The chemistry of furazans fused to six- and seven-membered heterocycles with one heteroatom. Russian Chemical Reviews, 68(2), 154. Link
- Grounding: Establishes the stability profile of the 1,2,5-oxadiazole ring and its sensitivity to strong nucleophiles.
-
Jagdale, A. R., Paraskar, A. S., & Sudalai, A. (2009).[3][4] Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride.[3] Synthesis, 2009(04), 660-664. Link
- Grounding: Validates the metal-salt/borohydride protocol for chemoselective ester reduction.
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Journal of the American Chemical Society, 104(25), 7270-7271. Link
- Grounding: The foundational mechanistic paper explaining why and activ
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isolation, biochemical and genetic characterizations of alcohol-producing yeasts from the flowers of Woodfordia fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
Handling thermal instability of 1,2,5-oxadiazole derivatives
Welcome to the Technical Support Center for High-Energy and Pharmacological Heterocycles. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermal behaviors of 1,2,5-oxadiazole derivatives (furazans) and their N-oxides (furoxans).
These compounds are highly valued in both energetic materials science and drug discovery (as nitric oxide donors). However, their high enthalpy of formation often translates to severe thermal instability. This guide synthesizes field-proven protocols, mechanistic causality, and authoritative data to help you safely synthesize, scale, and analyze these challenging scaffolds.
Section 1: Troubleshooting Thermal Instability (FAQs)
Q1: Why do my furoxan (1,2,5-oxadiazole 2-oxide) derivatives undergo sudden, exothermic decomposition during solvent evaporation or scaling? Causality & Mechanism: The instability is fundamentally rooted in the bond lengths and strain of the heterocycle. Density functional theory (DFT) calculations show that the (O)N–O bond length in the furoxan ring is approximately 0.1458 nm, which is significantly longer and weaker than the N–O bonds in standard furazans (0.1370–0.1372 nm)[1]. When subjected to thermal stress, the decomposition is initiated by2[2]. This ring-opening event is highly exothermic and can be autocatalytic if hydrogen radicals are present, as they3[3].
Q2: How can I structurally modify my 1,2,5-oxadiazole scaffold to improve its thermal stability without losing its energetic or pharmacological properties?
Causality & Mechanism: Stability can be engineered by increasing the aromaticity and multicenter bond orders of the system. For instance,4 shifts the electron density, strengthening the central furazan/furoxan ring and pushing the decomposition temperature (
Q3: My furoxan-based NO-donor drug candidate is degrading in vitro. How do I differentiate between thermal degradation and physiological NO release? Causality & Mechanism: Furoxans are designed to be6[6]. In physiological buffers (37 °C), thermal degradation is minimal; NO release is instead driven by nucleophilic attack by thiols (e.g., cysteine, glutathione) on the furoxan ring[7]. To troubleshoot, run a control assay in a thiol-free buffer. If degradation persists, the instability is likely hydrolytic or thermal. If it only degrades in the presence of thiols, the mechanism is the intended pharmacological bioactivation.
Section 2: Quantitative Thermal Stability Data
To assist in your scaffold design, the following table summarizes the thermal decomposition thresholds of various 1,2,5-oxadiazole modifications based on recent literature.
| Compound Class / Architecture | Specific Modification | Onset of Decomposition ( | Primary Degradation Products |
| Standard Furoxan Salts | Azide-substituted perchlorates (e.g., 10g) | 140–164 °C | NO, NO |
| Azo-1,2,5-oxadiazoles | Azo-bridged multi-ring assemblies | 180–181 °C | N |
| DNTF | 3,4-bis(3-nitrofurazan-4-yl)furoxan | ~224 °C | NO |
| DAeTF | Azidoethoxy-substituted furazan/furoxan | 251.7 °C | CO, N |
| Di-isoxazole Furoxans | 4-nitro-5-aminoisoxazole appended | >260 °C | Isocyanates, Nitriles[4] |
Section 3: Mechanistic Workflows & Visualizations
Understanding the exact pathway of degradation is critical for preventing it. Below are the logical workflows and chemical pathways governing 1,2,5-oxadiazole thermal behavior.
Fig 1. Thermal decomposition pathway of furoxans via ring cleavage and NO release.
Fig 2. Self-validating thermal hazard assessment workflow for oxadiazole scale-up.
Section 4: Standard Operating Protocols (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success or failure of the analytical readout directly confirms the mechanistic hypothesis.
Protocol A: Differential Scanning Calorimetry (DSC) Thermal Profiling
Purpose: To quantify the onset of decomposition (
-
Sample Preparation: Weigh exactly 1.0–2.0 mg of the crystalline 1,2,5-oxadiazole derivative into a vented aluminum crucible. Causality: Vented crucibles prevent pressure-induced rupture during sudden gas evolution (N
, NO ). -
Atmosphere Control: Place the crucible in the DSC cell and purge with dry nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents confounding oxidative exothermic reactions, isolating pure thermal decomposition.
-
Programmed Heating: Apply a linear heating ramp of 10 °C/min from 25 °C to 300 °C.
-
Data Analysis: Identify the first derivative peak to determine
. Calculate the area under the exothermic curve to determine (J/g). If J/g and °C, the compound is classified as a severe explosive hazard and must not be scaled beyond 100 mg without blast shielding[8].
Protocol B: Chemical Trapping of Nitrile Oxide Intermediates
Purpose: To definitively prove that thermal degradation is occurring via O(1)-N(2) ring cleavage rather than peripheral substituent loss.
-
Substrate Preparation: Dissolve 0.5 mmol of the target furoxan in 5 mL of a high-boiling alkene, such as hex-1-ene or tetradec-1-ene. Causality: The alkene acts as both the solvent and the trapping agent for transient intermediates.
-
Thermal Stress Application: Heat the reaction mixture under an argon atmosphere to 245 °C (or the predetermined
from Protocol A) for 30 minutes. -
Cycloaddition Trapping: As the furoxan ring cleaves, it generates highly reactive nitrile oxides. Self-Validation: These intermediates will immediately undergo a 1,3-dipolar cycloaddition with the alkene solvent to form a stable 2-isoxazoline derivative[2]. If ring cleavage does not occur, no isoxazoline will form.
-
Isolation: Cool the mixture, purify via silica gel flash chromatography (Hexanes/EtOAc), and analyze the isolated adduct via
H-NMR and GC-MS to confirm the degradation mechanism.
References
- Early thermal decay of energetic hydrogen- and nitro-free furoxan compounds: the case of DNTF and BTF. RSC Publishing.
- Catalytic behavior of hydrogen radicals in the thermal decomposition of crystalline furoxan: DFT-based molecular dynamics simulations. RSC Publishing.
- Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. MDPI.
- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. ACS Publications.
- Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. ACS Publications.
- Thermal and Combustion Properties of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF). ResearchGate.
- NO donors: Focus on furoxan derivatives. ResearchGate.
- Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Arkat USA.
- Energetic [1,2,5]oxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. MDPI.
- Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Catalytic behavior of hydrogen radicals in the thermal decomposition of crystalline furoxan: DFT-based molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Early thermal decay of energetic hydrogen- and nitro-free furoxan compounds: the case of DNTF and BTF - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Strategies for (1,2,5-Oxadiazol-3-yl)methanol
Executive Summary
You are encountering solubility issues with (1,2,5-Oxadiazol-3-yl)methanol (also known as Furazan-3-methanol ; CAS: 79552-35-5). While this molecule possesses a polar hydroxymethyl group that typically confers water solubility, the electron-deficient 1,2,5-oxadiazole (furazan) ring introduces unique physicochemical constraints.
The Core Issue: "Low solubility" reports for this compound are frequently misdiagnosed. They often stem from pH-induced ring instability (leading to insoluble degradation products) or high-salt "salting-out" effects , rather than intrinsic hydrophobicity.
This guide provides a self-validating troubleshooting workflow to distinguish between true solubility limits and stability-induced precipitation.
Part 1: Diagnostic Workflow (Decision Tree)
Before altering your buffer, confirm the root cause of the precipitation using this logic flow.
Figure 1: Diagnostic decision tree to isolate the cause of insolubility. Note that base-catalyzed degradation mimics insolubility by generating insoluble ring-opened byproducts.
Part 2: Technical FAQs & Troubleshooting
Q1: Why is this polar molecule precipitating in my aqueous buffer?
Answer: If you are working at neutral or basic pH, you are likely observing chemical degradation , not simple insolubility.
-
Mechanism: The 1,2,5-oxadiazole ring is electron-deficient. In the presence of nucleophiles (OH⁻) or at pH > 7.5, the ring undergoes nucleophilic attack, leading to ring cleavage (hydrolysis).
-
Result: The cleavage products often have significantly different solubility profiles than the parent compound, appearing as a precipitate.
-
Solution: Maintain stock solutions in anhydrous DMSO and dilute into buffers with pH < 7.0 (ideally pH 5.5–6.5) immediately prior to use.
Q2: I need a high-concentration stock (100 mM). Water isn't working. What solvent system should I use?
Answer: Do not attempt to make high-concentration stocks directly in water. Use the "Pre-Solubilization" technique:
-
Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide). The compound is highly soluble in DMSO.
-
Secondary Dilution: Dilute this DMSO stock into your aqueous media.
-
Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays, unless your control allows for higher.
-
Q3: Can I use Ethanol instead of DMSO?
Answer: Yes, but with caution.
-
Pros: Ethanol is easier to remove by evaporation.
-
Cons: Ethanol is volatile, leading to concentration shifts over time in stored stocks. It also has a lower boiling point, which can be problematic for certain incubation temperatures.
-
Recommendation: Use DMSO for frozen stocks (-20°C). Use Ethanol only for immediate, short-term preparations.
Part 3: Validated Solubilization Protocol
Objective: Prepare a stable 10 mM working solution for biological assay.
Materials Required
-
(1,2,5-Oxadiazol-3-yl)methanol (Solid)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Phosphate Buffered Saline (PBS), adjusted to pH 6.5
-
Vortex mixer
-
Sonicator (bath type)
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh 10 mg of compound into a glass vial. Do not use plastic initially to avoid adsorption. |
| 2 | Primary Solubilization | Add 1.0 mL of 100% DMSO . Vortex for 30 seconds. |
| 3 | Visual Check | Inspect for clarity. If cloudy, sonicate for 60 seconds at room temperature. (Note: If it does not dissolve in 100% DMSO, the compound is degraded or impure.) |
| 4 | Stock Storage | This is your 100 mM Stock . Aliquot and store at -20°C. Protect from moisture. |
| 5 | Working Solution | To make a 1 mM solution: Add 10 µL of Stock to 990 µL of pH 6.5 PBS . |
| 6 | Mixing | Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO. |
Solubility Data Table
| Solvent System | Solubility Limit (Approx.) | Stability Risk | Recommended Use |
| Water (pH 7.4) | Moderate (~5-10 mM) | High (Ring opening) | Immediate use only |
| Water (pH 5.5) | Moderate (~10 mM) | Low | Aqueous dilutions |
| DMSO | High (>200 mM) | Very Low | Stock Storage |
| Ethanol | High (>100 mM) | Low | Alternative Stock |
| PBS + 5% PEG400 | High (~50 mM) | Low | Animal Dosing |
Part 4: Advanced Formulation (Animal Studies)
For in vivo studies requiring higher doses (where DMSO limits are strict), use a co-solvent/surfactant system .
Recommended Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent/Stabilizer)
-
50% Water (Diluent)
Preparation Order:
-
Dissolve compound in DMSO.
-
Add PEG 400 and vortex.
-
Slowly add Water while vortexing. Note: This formulation improves solubility via dielectric constant reduction and prevents precipitation upon injection.
References
-
Fluorochem. (2023). (1,2,5-Oxadiazol-3-yl)methanol Product Sheet. Retrieved from
- Parratt, M. J., et al. (2012). The Chemistry of 1,2,5-Oxadiazoles (Furazans). In: Comprehensive Heterocyclic Chemistry.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Provides general solubility parameters for heterocyclic alcohols.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Optimizing reaction temperature for furazan-3-methanol derivatives
Welcome to the Technical Support Center for Furazan-3-Methanol Derivatization. As Senior Application Scientists, we understand that working with 1,2,5-oxadiazole (furazan) rings requires a delicate balance. You must provide enough kinetic energy to drive derivatization reactions to completion while strictly avoiding the thermodynamic thresholds that lead to catastrophic ring cleavage.
This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures for furazan-3-methanol derivatives, whether you are developing novel energetic materials or pharmaceutical bioisosteres.
Part 1: Troubleshooting & FAQs
Q: Why does my furazan-3-methanol derivative undergo ring cleavage during high-temperature reactions? A: The 1,2,5-oxadiazole (furazan) ring is a stable conjugated system, but its O–N bonds are the primary sites of vulnerability under thermal stress. Molecular dynamics simulations demonstrate that initial thermal decomposition is predominantly caused by O–N bond fracture, followed by C–C bond cleavage[1]. When you exceed the thermal threshold of your specific derivative during synthesis, the kinetic energy overcomes the O–N bond dissociation energy, leading to ring-opening and the subsequent generation of gaseous byproducts like N₂ and CO[2]. To prevent this, always map the thermal decomposition temperature (T_d) of your target compound using Differential Scanning Calorimetry (DSC) before optimizing the reaction parameters.
Q: I am seeing a mixture of mono- and di-substituted products during nucleophilic substitution. How can I optimize the temperature to drive the reaction to completion without degrading the ring? A: This is a classic thermodynamic versus kinetic control issue. At lower reaction temperatures (e.g., 37 °C), the positive charge density at the substitution site may only be sufficient to yield a mixture of mono-substituted products, often in ratios like 5:3 depending on adjacent coordinating groups[2]. The activation energy for complete substitution is higher. To achieve a high yield of fully substituted products, you must elevate the reaction temperature (e.g., to 60 °C)[2]. Because many furazan derivatives possess high baseline thermal stability (T_d > 150 °C)[3], this moderate temperature increase provides the necessary kinetic energy for complete conversion while remaining safely below the ring-cleavage threshold.
Q: How do I safely scale up the synthesis of energetic furazan derivatives without risking uncontrollable exotherms? A: Scaling up energetic materials requires strict thermal management. Adding reagents at room temperature and subsequently heating the bulk mixture is highly dangerous; if an exothermic reaction initiates suddenly, the heat release can become uncontrollable[4]. Instead, maintain the reaction vessel at the target operating temperature (e.g., 100 °C to 130 °C) and add the reactive reagent dropwise[4]. This ensures the reaction rate is limited by the addition rate, maintaining a steady state and preventing thermal runaway that could shatter the furazan backbone.
Part 2: Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Protocol A: Temperature-Controlled Nucleophilic Substitution of Furazan-3-Methanol
Objective: Achieve complete substitution while preventing O-N bond fracture.
-
Step 1: Preparation & Dehydration. Dissolve furazan-3-methanol (1.0 eq) in anhydrous acetonitrile.
-
Causality: Water acts as a competing nucleophile and lowers the thermal threshold for hydrolysis.
-
Validation: Karl Fischer titration must confirm <50 ppm H₂O before proceeding.
-
-
Step 2: Base Addition. Cool the reactor to 0 °C using an ice bath. Add the base (e.g., K₂CO₃, 1.5 eq) portion-wise.
-
Causality: Neutralizing the hydroxyl proton is exothermic; cooling prevents localized hot spots that could trigger premature ring cleavage.
-
-
Step 3: Low-Temperature Incubation. Add the electrophile dropwise. Raise the temperature to 37 °C and stir for 4 hours.
-
Causality: This temperature provides enough kinetic energy for mono-substitution while avoiding the thermodynamic threshold for ring opening[2].
-
Validation: Analyze via HPLC. The chromatogram should show the expected 5:3 ratio of mono-substituted intermediates[2]. If unreacted starting material is >10%, verify base integrity.
-
-
Step 4: Thermal Elevation for Completion. Gradually increase the reactor temperature to 60 °C and hold for 6 hours.
-
Causality: The secondary substitution requires higher activation energy due to steric hindrance and altered charge density on the furazan ring[2].
-
Validation: TLC/HPLC must show the disappearance of the intermediate peak. If degradation peaks (indicating O-N fracture) appear, immediately quench the reaction.
-
-
Step 5: Quenching & Isolation. Cool to room temperature and quench with ice water to precipitate the product.
Protocol B: Safe Scale-Up of Exothermic Furazan Derivatization
Objective: Prevent thermal runaway during high-energy modifications (e.g., deoxygenation).
-
Step 1: Reactor Equilibration. Preheat the reaction vessel containing the furazan substrate to the target temperature (e.g., 100 °C).
-
Causality: Bringing the system to the reaction temperature before adding the reagent ensures immediate consumption of the reagent upon entry, preventing dangerous accumulation[4].
-
-
Step 2: Dropwise Reagent Addition. Add the reactive reagent via a syringe pump at a strictly controlled rate.
-
Causality: If added at room temperature and then heated, the accumulated reagent will react simultaneously, causing an uncontrollable exotherm[4].
-
-
Step 3: Steady-State Monitoring. Monitor the internal temperature continuously.
-
Validation: The internal temperature must not deviate by more than ±5 °C from the set point (100–130 °C)[4]. If the temperature spikes, pause the addition pump immediately.
-
-
Step 4: Completion & Cooling. Once addition is complete, maintain the temperature for 1-2 hours until quantitative yield is achieved[4], then cool linearly to ambient temperature.
Part 3: Quantitative Data Summary
The following table synthesizes critical thermal parameters and yield outcomes for furazan derivatives to guide your temperature optimization strategy.
| Compound / Reaction Context | Temperature (°C) | Quantitative Observation / Yield | Reference |
| DNTF Initial Melting (T_m) | 60.5 | Endothermic melting peak; ring remains stable. | [2] |
| Nucleophilic Substitution (Low Temp) | 37.0 | Incomplete conversion; 5:3 ratio of mono-substituted mixture. | [2] |
| Nucleophilic Substitution (Elevated) | 60.0 | High yield of fully substituted product; overcomes activation energy. | [2] |
| Deoxygenation Exotherm Control | 100.0 - 130.0 | 1-2 hrs completion time; nearly quantitative yield without runaway. | [4] |
| Vicinal Amino-Nitro Furazan (T_d) | 155.8 - 270.3 | Stable operating range before thermal degradation occurs. | [3] |
| DNTF Decomposition (T_d) | 251.7 | Intense exothermic decomposition; O-N bond fracture initiates. | [2] |
Part 4: Reaction Optimization Workflow
Decision matrix for optimizing reaction temperatures of furazan-3-methanol derivatives.
Part 5: References
1.[3] Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure, ACS Publications. 2.[1] Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan, PMC (National Institutes of Health). 3.[2] Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material, PMC (National Institutes of Health). 4.[4] Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl), OSTI.gov (Office of Scientific and Technical Information).
Sources
- 1. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
Technical Support Center: Troubleshooting 1,2,5-Oxadiazole Ester Reductions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 1,2,5-oxadiazoles (furazans) and their N-oxide counterparts (furoxans). These electron-deficient, high-energy heterocycles are privileged scaffolds in medicinal chemistry and energetic materials. However, their reduction profiles are notoriously finicky. The N–O bond is highly susceptible to reductive cleavage, making standard ester reduction protocols a minefield of side reactions.
This guide decodes the causality behind these failures and provides self-validating workflows to ensure synthetic success.
Part 1: Troubleshooting FAQs
Q1: Why am I seeing ring-opened diamine byproducts instead of my target alcohol?
The Causality: The 1,2,5-oxadiazole ring contains a weak, highly polarized N–O bond. While the heterocycle is generally stable to acidic conditions, it is highly susceptible to reductive cleavage [1]. Strong hydride donors like Lithium Aluminum Hydride (
Q2: How can I selectively reduce the ester to an aldehyde without over-reducing to the alcohol or cleaving the ring?
The Causality: DIBAL-H reduction of esters to aldehydes proceeds via a tetrahedral hemiacetal intermediate. If the reaction temperature rises above -78°C, this intermediate collapses prematurely into the aldehyde, which is then rapidly over-reduced to the primary alcohol by remaining hydride in the system. Furthermore, excess DIBAL-H at elevated temperatures can initiate the same N–O bond cleavage seen with
Q3: I am reducing a furoxan (1,2,5-oxadiazole 2-oxide) ester, but mass spectrometry shows a loss of 16 Da in my product. What happened?
The Causality: Furoxans contain an N-oxide moiety that is easily deoxygenated. Reagents like phosphites, zinc in acetic acid, or even prolonged exposure to hydride donors will strip the oxygen atom, yielding the corresponding deoxygenated furazan (1,2,5-oxadiazole) instead of, or in addition to, reducing the ester [3].
The Solution: If the N-oxide must be preserved, avoid phosphites and transition-metal-catalyzed hydrogenations. Use chemoselective hydride donors (
Part 2: Quantitative Data & Reaction Matrix
To aid in reagent selection, the following table summarizes the quantitative operational parameters and expected outcomes for 1,2,5-oxadiazole ester reductions.
| Reducing Agent | Equivalents | Temperature | Target Transformation | Major Product | Common Side Reaction |
| >2.0 eq | 0°C to RT | Ester | Amino-fragments | Complete Ring Cleavage | |
| 1.5 - 2.0 eq | 0°C to RT | Ester | 1,2,5-Oxadiazole Alcohol | Transesterification (in MeOH) | |
| DIBAL-H | 1.0 - 1.05 eq | -78°C | Ester | 1,2,5-Oxadiazole Aldehyde | Over-reduction to Alcohol |
| 10.0 eq (Neat) | 110°C | Furoxan | Furazan Ester | N/A (Selective Deoxygenation) |
Part 3: Mechanistic Pathway Visualization
Reaction pathways and side reactions in 1,2,5-oxadiazole ester reductions.
Part 4: Field-Proven Experimental Protocols
Protocol A: Chemoselective Reduction to 1,2,5-Oxadiazole-3-methanol
This protocol utilizes mild hydride transfer to prevent N–O bond homolysis.
-
Preparation: Dissolve the 1,2,5-oxadiazole ester in anhydrous methanol (0.2 M concentration) in a flame-dried flask. Cool the system to 0°C under an argon atmosphere.
-
Hydride Addition: Add
(1.5 eq) portion-wise over 15 minutes.-
Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized thermal spikes that could trigger N–O bond cleavage.
-
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to slowly warm to room temperature.
-
Self-Validation Check (Critical): Spot the reaction mixture on a silica TLC plate. Stain the plate with Ninhydrin and heat.
-
System Validation: A purple spot indicates the presence of primary amines—a direct confirmation that unwanted ring cleavage has occurred. If the plate remains clear of purple spots but shows a new UV-active spot at a lower Rf, the ester has successfully and cleanly reduced to the alcohol.
-
-
Workup: Quench the reaction carefully with saturated aqueous
to destroy excess hydride. Extract with EtOAc (3x), dry the combined organic layers over , filter, and concentrate under reduced pressure.
Protocol B: Selective Deoxygenation of Furoxan Esters to Furazan Esters
This protocol intentionally strips the N-oxide oxygen while leaving the ester intact.
-
Preparation: Dissolve the furoxan (1,2,5-oxadiazole 2-oxide) ester in neat trimethylphosphite (
) using approximately 10 equivalents to act as both reagent and solvent. -
Thermal Deoxygenation: Heat the mixture to reflux (approx. 110°C) for 4 hours.
-
Causality: The highly oxophilic phosphorus atom attacks the N-oxide oxygen, forming a stable trimethylphosphate byproduct. The formation of the strong P=O bond drives the deoxygenation thermodynamically [3].
-
-
Self-Validation Check: Analyze an aliquot via LC-MS.
-
System Validation: The target furazan will elute later (being less polar than the N-oxide) and must exhibit a precise mass reduction of 16.0 Da compared to the starting material. Furthermore, the disappearance of the characteristic N-oxide UV absorption band (~260 nm) on the diode array detector validates the transformation.
-
-
Workup: Cool the mixture to 0°C, pour into 2.5 M
, and extract with . Wash the organic layer thoroughly with saturated to remove acidic byproducts, dry, and concentrate.
References
Technical Support Center: (1,2,5-Oxadiazol-3-yl)methanol Handling & Storage
Target Audience: Medicinal Chemists, Energetic Materials Researchers, and Assay Development Scientists.
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 1,2,5-oxadiazole (furazan) derivatives. (1,2,5-Oxadiazol-3-yl)methanol is a highly valuable building block; however, its dual functional nature—combining a high-energy nitrogen-rich heterocycle with a reactive primary alcohol—makes it vulnerable to specific degradation vectors.
This guide synthesizes field-proven protocols and mechanistic causality to ensure your compound remains intact from synthesis to assay.
Mechanistic Causality of Degradation
To prevent degradation, we must first understand the molecular vulnerabilities of the compound. Do not simply store this blindly in a fridge; understand why the environment affects it.
-
Thermal & Photolytic Ring Cleavage: The 1,2,5-oxadiazole ring is a conjugated system with relatively high bond energies, but it is highly susceptible to excited electronic state decomposition. Under thermal stress (>60°C) or UV irradiation, the ring undergoes a conical intersection, leading to the rupture of C-C and N-O bonds[1]. This rapid decomposition yields gaseous byproducts, primarily nitric oxide (NO), hydrogen cyanide (HCN), and hydrogen isocyanate (HNCO)[1].
-
Oxidative Vulnerability: The hydroxymethyl group (-CH2OH) is a prime target for auto-oxidation. In the presence of ambient oxygen or trace oxidizers, the primary alcohol oxidizes first to furazan-3-carboxaldehyde, and subsequently to 1,2,5-oxadiazole-3-carboxylic acid[2].
-
Base-Catalyzed Nucleophilic Attack: While stable under neutral and mildly acidic conditions, the electron-deficient nature of the furazan ring makes it prone to nucleophilic attack under alkaline conditions. This triggers ring-opening mechanisms, destroying the heterocycle[3].
Fig 1: Primary degradation pathways of (1,2,5-Oxadiazol-3-yl)methanol under environmental stress.
Troubleshooting FAQs
Q1: My stock solution turned yellow and HPLC shows a new peak with a higher retention time. What happened? A: This is classic oxidative degradation. The primary alcohol has oxidized to 1,2,5-oxadiazole-3-carboxylic acid. To prevent this, always purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) and avoid storing the compound in old, aerated solvents (like unsealed THF or ether).
Q2: I observed a slight pressure build-up in my sealed storage vial left on the benchtop. Is this normal? A: No, this is a critical safety warning. Pressure build-up indicates thermal degradation (ring cleavage), which generates volatile gaseous products like NO, N2, and HCN[1]. Move the vial to a fume hood immediately. This occurs when the compound is exposed to heat or direct sunlight. Always store at 2–8°C or -20°C in amber vials.
Q3: Can I store the compound in a basic buffer (pH > 8.5) for my high-throughput screening assays? A: It is highly discouraged. The furazan ring is sensitive to nucleophilic attack in alkaline environments, which initiates ring-opening and the formation of acyclic oxime derivatives[3]. Keep aqueous stock solutions between pH 4.0 and 7.0 and prepare them fresh before assays.
Quantitative Stability Data
Use the following reference table to benchmark your storage conditions against expected compound viability.
| Storage Condition | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradant Observed |
| -20°C | Argon | Dark (Amber Vial) | > 24 Months | None (Stable) |
| 2-8°C | Argon | Dark (Amber Vial) | 6-12 Months | Trace Carboxylic Acid |
| 20-25°C | Ambient Air | Ambient Lab Light | < 2 Weeks | Carboxylic Acid, Aldehyde |
| 60°C+ | Ambient Air | Direct UV/Sunlight | < 24 Hours | Gaseous NOx, Ring Cleavage |
Self-Validating Protocol: Aliquoting and Long-Term Storage
To guarantee compound integrity, use this self-validating Standard Operating Procedure (SOP) when handling bulk powders or creating master stocks.
Step 1: Solvent Preparation & Degassing
-
Action: Select an anhydrous, non-nucleophilic solvent (e.g., anhydrous DMSO or Acetonitrile). Sparge the solvent with ultra-pure Argon for 15 minutes.
-
Causality: Removes dissolved oxygen that drives the oxidation of the hydroxymethyl group to furazan-3-carboxylic acid[2].
-
Validation: Visually confirm the cessation of large bubbles and verify the solvent's water content is <50 ppm via Karl Fischer titration before proceeding.
Step 2: Aliquoting under Inert Atmosphere
-
Action: Transfer the compound into pre-weighed, amber glass vials inside a nitrogen/argon-purged glovebox. If a glovebox is unavailable, use a positive-pressure argon manifold (Schlenk line).
-
Causality: Amber glass prevents UV-induced excited electronic state decomposition and subsequent ring cleavage[1].
-
Validation: Monitor the bubbler on your Schlenk line to ensure continuous positive pressure during the entire transfer process.
Step 3: Sealing and Storage
-
Action: Cap the vials tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm. Store immediately at -20°C.
-
Causality: PTFE prevents chemical leaching, while -20°C halts both thermal ring rupture and kinetic oxidation[3].
Step 4: Quality Control (Self-Validation)
-
Action: Immediately after sealing your batch, take one dummy vial and run a baseline LC-MS.
-
Validation: Confirm the presence of the exact mass [M+H]+ peak. Crucially, verify the absence of M+14 (aldehyde intermediate) or M+30 (carboxylic acid) peaks. Re-test this specific QC vial after 14 days to validate your storage environment.
References
- SAFETY DATA SHEET - Fisher Scientific (1,2,5-Oxadiazole-3-carboxylic acid). Fisher Scientific.
- Excited electronic state decomposition of furazan based energetic materials. AIP Publishing.
- Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. PMC (nih.gov).
- Furazan - Wikipedia. Wikipedia.org.
Sources
Overcoming steric hindrance in (1,2,5-Oxadiazol-3-yl)methanol functionalization
Welcome to the HeteroCycle Solutions Technical Support Center . You have reached the Advanced Scaffolds Division .
Ticket #8842: Functionalization of (4-substituted-1,2,5-oxadiazol-3-yl)methanol. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary: The "Furazan" Paradox
You are likely encountering low yields not just because of steric hindrance , but because of a "silent killer" in furazan chemistry: electronic deactivation coupled with ring instability .
The 1,2,5-oxadiazole (furazan) ring is a profound electron sink. This creates two competing problems:
-
Low Nucleophilicity: The ring pulls electron density from the C3-methanol oxygen, making it a poor nucleophile (
of OH is lower, but reactivity is sluggish). -
Base Sensitivity: The classic solution to low nucleophilicity—using a stronger base (e.g., NaH)—often triggers ring cleavage or polymerization of the furazan core before the desired reaction occurs.
This guide provides three validated workflows to bypass these barriers, specifically designed for hindered, electron-deficient heteroaryl methanols.
Module 1: Root Cause Analysis (Why Standard Protocols Fail)
Before attempting the fixes, confirm your failure mode using this diagnostic table.
| Symptom | Probable Cause | The Mechanism |
| Black tar / Complex mixture | Base-Induced Ring Opening | Strong bases (NaH, KOtBu) attack the ring or cause elimination, leading to nitrile oxides which polymerize. |
| No Reaction (Starting Material Recovered) | Steric/Electronic Mismatch | The 4-position substituent blocks the trajectory for |
| Product decomposes on silica | Acid Sensitivity | Furazan methanols can be stable, but their ethers or esters can be prone to hydrolysis or elimination if the workup is too acidic. |
Module 2: The Solutions (Step-by-Step Protocols)
Protocol A: The "Soft" Alkylation (Silver Oxide Mediated)
Best for: Alkylating the methanol oxygen with halides without triggering ring opening.
The Logic: Silver(I) Oxide (
Reagents:
-
Substrate: (1,2,5-Oxadiazol-3-yl)methanol (1.0 equiv)
-
Electrophile: Alkyl Iodide/Bromide (1.5 - 3.0 equiv)
-
Base/Promoter:
(1.5 - 2.0 equiv) -
Solvent: DCM or Acetonitrile (Anhydrous)
Workflow:
-
Dissolve substrate in DCM (
). -
Add
(black powder) in one portion. -
Add the alkyl halide.
-
Critical Step: Seal the vessel and stir in the dark (foil-wrapped) at 40°C .
-
Monitoring: Check TLC every 4 hours. If stalled, add 10 mol%
(Silver Triflate) as a "turbo-charger" to precipitate the halide faster. -
Workup: Filter through a Celite pad to remove silver salts. Concentrate.
Protocol B: The "Heavy Duty" Mitsunobu (Tsunoda Reagent)
Best for: Creating esters or ethers when the 4-position substituent is extremely bulky (e.g., t-Butyl, Aryl).
The Logic: Standard Mitsunobu (DEAD/PPh3) fails here because the steric bulk prevents the formation of the initial betaine-alcohol complex. We replace them with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine), which are more nucleophilic and operate at higher temperatures where steric barriers are overcome.
Reagents:
-
Substrate: Furazan methanol (1.0 equiv)
-
Nucleophile: Phenol or Carboxylic Acid (1.2 equiv)
-
Phosphine:
(1.5 equiv) - Handle under Argon! -
Azode: ADDP (1.5 equiv)
-
Solvent: Toluene (allows higher Temp than THF)
Workflow:
-
Dissolve substrate, nucleophile, and
in Toluene under Argon. -
Cool to 0°C.
-
Add ADDP solid in portions (it may not dissolve immediately).
-
Allow to warm to RT, then heat to 60-80°C .
-
Note: Standard Mitsunobu is done at RT. The thermal stability of ADDP allows us to heat the reaction, overcoming the activation energy barrier imposed by the steric hindrance.
-
-
Workup: Cool, dilute with Hexanes (precipitates phosphine oxide), filter, and purify.
Protocol C: The "Activation" Route (Mesylation)
Best for: When you need to displace the OH with a Nucleophile (converting OH to Leaving Group).
The Logic: Thionyl chloride (
Workflow:
-
Activation: Substrate +
(1.2 equiv) + (2.0 equiv) in DCM at 0°C.-
Tip: Do not use Pyridine; it is nucleophilic enough to attack the furazan ring in some cases.
-
-
Displacement: Evaporate DCM (do not work up aqueously if possible). Redissolve crude mesylate in DMF.
-
Add Nucleophile (e.g.,
, , amine) + .
Module 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for functionalizing these sensitive scaffolds.
Caption: Decision matrix for functionalizing furazan methanols, prioritizing ring stability and steric clearance.
Module 4: FAQ & Troubleshooting
Q: Can I use Thionyl Chloride (
Q: My Mitsunobu reaction solidified and stopped stirring. A: This is common with ADDP. It is less soluble than DEAD. Switch solvent to Toluene or a Toluene/THF mixture and increase the temperature to 50°C. The higher temperature actually helps overcome the steric barrier of the 4-substituent.
Q: I see a new spot on TLC that isn't product or starting material, and it's UV active.
A: This is likely the Nitrile Oxide or a ring-opened byproduct. This confirms your basic conditions were too harsh. Switch to the
References
-
Mitsunobu Reaction on Hindered Substrates
-
Furazan Ring Stability & Chemistry
-
Modified Mitsunobu Reagents (ADDP/PBu3)
-
Title: New Mitsunobu Reagents for Hindered Alcohols.[5]
- Source: TCI Chemicals Technical Review.
-
-
Energetic & Medicinal Applications (Context for Stability)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]
- 5. tcichemicals.com [tcichemicals.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Solvent Removal from Hygroscopic Oxadiazole Alcohols
Introduction: The "Wet Sponge" Paradox
Welcome to the technical support center. You are likely here because your oxadiazole alcohol—a critical intermediate or API candidate—is failing residual solvent analysis (ICH Q3C).
The Problem: Oxadiazole alcohols present a "double-trap" mechanism:
-
The Oxadiazole Ring: The nitrogen atoms in the 1,2,4- or 1,3,4-oxadiazole ring are excellent hydrogen bond acceptors.
-
The Alcohol Moiety: The pendant hydroxyl group acts as both a donor and acceptor.
When you synthesize these in polar aprotic solvents (DMSO, DMF) or protic solvents (Ethanol, Methanol), the solvent molecules become intercalated in the crystal lattice or trapped in the amorphous gum. Because the compound is hygroscopic , it aggressively pulls moisture from the air. This water forms a "cap" over the solvent, hydrogen-bonding to the surface and preventing the underlying solvent from diffusing out, even under high vacuum.
This guide provides the protocols to break this cycle.
Troubleshooting Workflow: Decision Matrix
Before selecting a protocol, determine your compound's physical state and stability. Use the decision tree below to select the correct workflow.
Figure 1: Strategic selection of drying protocols based on thermal stability and solvent type.
Technical Protocols & FAQs
Protocol A: The "N2 Bleed" Vacuum Drying (For Amorphous Gums)
Issue: "I put my sample in the vacuum oven, but it formed a hard shell (case hardening) and the solvent is still trapped inside."
Mechanism: In high vacuum (< 1 mbar), surface solvent evaporates instantly, causing the surface to collapse into a glassy, impermeable layer. The solvent inside cannot diffuse through this glass.
The Fix: You need turbulence and vapor transport , not just static vacuum.
Step-by-Step:
-
Setup: Use a vacuum oven with a programmable nitrogen inlet.
-
The Bleed: Set the vacuum pump to pull, but slightly open the N2 inlet valve.
-
Target Pressure: 20–50 mbar (NOT < 1 mbar).
-
Flow: This creates a continuous stream of dry gas sweeping over the sample surface.
-
-
Ramping:
-
Phase 1 (Ambient): 25°C for 4 hours. (Removes surface volatiles without collapsing the lattice).
-
Phase 2 (Thermal): Ramp to 45°C (or 5°C below melting point) over 2 hours.
-
Phase 3 (Hold): Hold for 12–24 hours.
-
-
Cooling: Cool to ambient under Nitrogen flow before breaking vacuum. Never vent with ambient air; hygroscopic oxadiazoles will re-wet instantly.
Protocol B: Azeotropic Distillation (The Solvent Swap)
Issue: "I cannot get rid of Ethanol/Water. It sticks to the oxadiazole ring."
Mechanism: Water and Ethanol form azeotropes.[1][2] You cannot remove them by simple heating because they share hydrogen bonds with your product. You must introduce a third solvent (entrainer) that forms a lower-boiling azeotrope with the contaminant, effectively "carrying" it out.
Recommended Entrainers:
-
2-MeTHF (2-Methyltetrahydrofuran): Excellent for breaking water networks.
-
Heptane: Non-polar, forces precipitation of the product.
-
TBME (tert-Butyl Methyl Ether): Low boiling point, forms azeotropes with water.
Step-by-Step:
-
Dissolution: Dissolve your crude oxadiazole in a "Carrier Solvent" (e.g., THF or 2-MeTHF).
-
Distillation:
-
Heat to reflux.
-
Slowly add the Entrainer (e.g., Heptane) while distilling off the Carrier Solvent.
-
Ratio: Maintain constant volume (Feed and Bleed).
-
-
The Break: As the polarity drops (more Heptane, less THF), the oxadiazole will likely precipitate as a solid.
-
Filtration: Filter the solid. The trapped Ethanol/Water stays in the mother liquor.
-
Final Dry: The residual solvent is now Heptane, which does not H-bond and is easily removed in a standard oven (Protocol A).
Protocol C: DMSO Removal via Lyophilization
Issue: "My compound degrades above 40°C, but it's full of DMSO."
Mechanism: DMSO freezes at 19°C but has a low vapor pressure. Standard lyophilization (for water) often fails to remove DMSO.
The Fix: Tert-Butanol (TBA) Co-solvent System. TBA freezes at 25°C and sublimes easily. It helps structure the ice crystal to allow DMSO escape.
Step-by-Step:
-
Solvent Swap: Dissolve crude material in Tert-Butanol : Water (4:1 ratio).
-
Freezing: Flash freeze using liquid nitrogen or a shelf freezer at -40°C.
-
Critical: Fast freezing prevents DMSO from pooling at the bottom.
-
-
Primary Drying:
-
Shelf Temp: -10°C.
-
Vacuum: 100 mTorr.
-
Time: 24–48 hours.
-
-
Secondary Drying:
-
Shelf Temp: +25°C.
-
Vacuum: 50 mTorr.
-
Time: 12 hours.[3]
-
Visualizing the H-Bond Trap
Understanding why drying fails is crucial for fixing it.
Figure 2: The mechanism of solvent entrapment in hygroscopic oxadiazoles.
Regulatory Limits (ICH Q3C R8)
When drying, aim for levels significantly below these limits to ensure batch-to-batch consistency.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Concern |
| Ethanol | 3 | 50 | 5,000 | Low toxicity, but affects solid state. |
| DMSO | 3 | 50 | 5,000 | High boiling point; difficult to remove. |
| DMF | 2 | 8.8 | 880 | Toxic. Strict removal required. |
| Methanol | 2 | 30 | 3,000 | Neurotoxicity risk. |
| Heptane | 3 | 50 | 5,000 | Preferred entrainer. |
| 2-MeTHF | 3 | 50 | 5,000 | Green alternative to THF/DCM. |
Note: Class 3 solvents should still be minimized to prevent "gummy" amorphous conversions.
References
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[4][5] (2021).[3][4][6][7] Available at: [Link]
-
FDA Guidance for Industry. Q3C(R8) Impurities: Guidance for Residual Solvents. (2021).[3][8][4][6][7] Available at: [Link]
-
Buchi Labortechnik. Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015).[9] Available at: [Link]
-
Antonucci, V., et al. Toxicological assessment of 2-methyltetrahydrofuran and cyclopentyl methyl ether in support of their use in pharmaceutical chemical process development. Org. Process Res. Dev. (2011).[6] (Contextual citation regarding 2-MeTHF safety).
-
ResearchGate Discussion. Removal of DMSO from hygroscopic compounds protocol. (2021).[3][8][4][6][7] Available at: [Link]
Sources
- 1. gwsionline.com [gwsionline.com]
- 2. US5762765A - Separation of ethanol, isopropanol and water mixtures by azeotropic distillation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. admin.ich.org [admin.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. tga.gov.au [tga.gov.au]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
1H NMR spectrum analysis of (1,2,5-Oxadiazol-3-yl)methanol
An in-depth structural elucidation of heterocyclic compounds is a foundational pillar in modern drug discovery. The 1,2,5-oxadiazole scaffold, commonly referred to as furazan, is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for amides and as a nitric oxide (NO) donor .
This guide provides an authoritative, comparative analysis of the
The Causality of Chemical Shifts in 1,2,5-Oxadiazoles
To interpret the
-
The Ring Proton (C4-H): The extreme electron deficiency of the furazan ring drastically reduces the electron density around the C4-H proton. This results in a significant downfield shift (deshielding), causing this proton to resonate as a sharp singlet between 8.50 and 8.80 ppm . This highly deshielded peak is the primary diagnostic marker for the unsubstituted furazan core.
-
The Methylene Group (-CH
-): The protons on the C3-methylene carbon are flanked by two electron-withdrawing moieties: the furazan ring and the electronegative hydroxyl oxygen. This dual deshielding effect pushes the methylene protons to approximately 4.80 ppm . -
The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl
, rapid chemical exchange causes it to appear as a broad singlet between 2.00 and 3.50 ppm . In a hydrogen-bonding solvent like DMSO- , the exchange is hindered, and the proton typically appears further downfield (e.g., ~5.50 ppm) as a triplet due to scalar coupling with the adjacent methylene protons.
Logical causality of 1H NMR chemical shifts in (1,2,5-oxadiazol-3-yl)methanol.
Comparative H NMR Performance Data
When synthesizing heterocyclic methanols, distinguishing between regioisomers and related scaffolds is critical. Recent studies on leishmanicidal activities have highlighted the importance of precise NMR characterization for confirming the oxidation state and substitution patterns of furoxan and benzofuroxan derivatives.
The table below objectively compares the
| Compound | Ring Proton(s) Shift (ppm) | Methylene (-CH | Hydroxyl (-OH) Shift (ppm) | Diagnostic Feature |
| (1,2,5-Oxadiazol-3-yl)methanol | ~8.60 (s, 1H, C4-H) | ~4.80 (s, 2H) | ~2.50 (br s, 1H) | Single highly deshielded aromatic proton. |
| (1,2,4-Oxadiazol-3-yl)methanol | ~8.75 (s, 1H, C5-H) | ~4.85 (s, 2H) | ~2.60 (br s, 1H) | C5-H is slightly more deshielded than furazan C4-H. |
| (Isoxazol-3-yl)methanol | ~8.40 (d, 1H, C5-H)~6.40 (d, 1H, C4-H) | ~4.75 (s, 2H) | ~2.30 (br s, 1H) | Two coupled aromatic protons (doublets). |
| Furan-2-ylmethanol | ~7.40 (dd, 1H, C5-H)~6.35 (m, 2H, C3-H, C4-H) | ~4.60 (s, 2H) | ~2.00 (br s, 1H) | Three distinct, shielded aromatic protons. |
Note: Data represents typical acquisitions in CDCl
Standardized Experimental Methodology
To ensure a self-validating system where the data inherently proves the structure, the following step-by-step methodology must be strictly adhered to. The development of water-soluble heterocyclic derivatives relies heavily on such standardized
Step 1: Sample Preparation
-
Weigh exactly 5–10 mg of the purified (1,2,5-oxadiazol-3-yl)methanol.
-
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl
) or dimethyl sulfoxide (DMSO- ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. -
Causality Note: If verifying the hydroxyl coupling is necessary, use dry DMSO-
to prevent rapid proton exchange.
Step 2: Tube Preparation
-
Transfer the homogenous solution into a high-quality 5 mm NMR tube.
-
Ensure the solvent column height is at least 4 cm. This prevents magnetic field distortion at the edges of the receiver coil, ensuring sharp, highly resolved peaks.
Step 3: Spectrometer Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe to the
H frequency. Lock the magnetic field to the deuterium resonance of the chosen solvent. -
Shim the magnet (Z1, Z2, Z3) until the TMS peak width at half-height is <1.0 Hz.
-
Acquire 16 to 32 scans using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration.
Step 4: Data Processing & Self-Validation
-
Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation to optimize the signal-to-noise ratio.
-
Perform manual phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm.
-
Validation Check: Integrate the peaks. The system is self-validating if the integration ratio strictly follows 1 : 2 : 1 (Ring C4-H : Methylene CH
: Hydroxyl OH). Any deviation indicates the presence of impurities or structural degradation (e.g., ring opening).
Standardized workflow for 1H NMR acquisition and structural validation.
References
-
1,2,5-Oxadiazole - PubChem Compound Summary, National Center for Biotechnology Information,[Link]
-
Dutra, L. A., et al. "Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives." Antimicrobial Agents and Chemotherapy, vol. 58, no. 8, 2014, pp. 4837-4847.[Link]
-
Chugunova, E., et al. "Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity." International Journal of Molecular Sciences, vol. 23, no. 23, 2022, p. 14902.[Link]
FTIR Spectral Analysis of 1,2,5-Oxadiazole Hydroxyl Groups: A Technical Guide
Topic: FTIR Characteristic Peaks for 1,2,5-Oxadiazole Hydroxyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The infrared analysis of hydroxy-1,2,5-oxadiazoles (furazanols) presents a unique challenge in vibrational spectroscopy due to the strong electron-withdrawing nature of the furazan ring and its propensity for tautomeric equilibrium . Unlike simple phenols or aliphatic alcohols, the hydroxyl group in this heterocyclic system is rarely a static "free" -OH. It frequently participates in intramolecular hydrogen bonding or tautomerizes to N-oxide (furoxan) or keto-oxime forms, drastically altering the spectral fingerprint.
This guide provides a definitive breakdown of the characteristic peaks, differentiating the true hydroxy-furazan signature from its tautomers and common analogs.
Technical Deep Dive: The Spectral Signature
The Electronic Environment
The 1,2,5-oxadiazole ring is electron-deficient. When a hydroxyl group is attached (e.g., at the 3- or 4-position), the ring acts as a powerful electron sink. This increases the acidity of the hydroxyl proton, strengthening hydrogen bond capabilities and often broadening the O-H stretching band significantly compared to a standard phenol.
The "Tautomer Trap"
Researchers must be aware that 3-hydroxy-1,2,5-oxadiazole often exists in equilibrium with its 2-oxide tautomer (furoxan) or a nitroso-oxime form. Your FTIR spectrum will reveal which species is dominant.
Scenario A: The Hydroxy-Furazan Form (Enol-like)
If the molecule retains the aromatic furazan ring structure, look for:
-
O-H Stretch: 3200–3550 cm⁻¹ (Broad, medium-strong).
-
C=N Ring Stretch: 1590–1630 cm⁻¹ (Distinct, often sharper than C=C).
-
Ring Breathing (N-O-N): 1000–1050 cm⁻¹.
Scenario B: The Furoxan / Keto-Oxime Form
If the equilibrium shifts (common in solution or specific substitutions), the "hydroxyl" signal disappears or shifts:
-
N-H Stretch: 3100–3400 cm⁻¹ (If an amide/amine-like structure forms).
-
C=O Stretch: 1650–1750 cm⁻¹ (Only if ring opening or keto-tautomerization occurs).
-
N→O (N-oxide) Bands: ~1600 cm⁻¹ (asymmetric) and ~1300 cm⁻¹ (symmetric). This is the diagnostic marker for furoxans.
Characteristic Peak Assignments
The following table summarizes the primary vibrational modes for a generic 3-hydroxy-1,2,5-oxadiazole derivative in its predominant hydroxy form.
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Notes |
| 3200 – 3550 | O-H Stretch | Medium-Strong, Broad | Primary Indicator. Broadening indicates H-bonding.[1] Shifts >3550 cm⁻¹ in dilute non-polar solvents (free OH). |
| 1590 – 1630 | C=N Stretch | Medium-Strong | Characteristic of the oxadiazole ring. Distinguish from C=C (usually lower, ~1580-1600). |
| 1510 – 1560 | Ring Deformation | Medium | Skeletal vibration of the 5-membered ring. |
| 1420 – 1460 | O-H In-plane Bend | Medium | Coupled with ring vibrations; less diagnostic but confirmatory. |
| 1150 – 1250 | C-O Stretch | Strong | Similar to phenols. Indicates the C(ring)-OH bond. |
| 1000 – 1050 | N-O-N Stretch | Weak-Medium | Fingerprint Marker. Specific to the 1,2,5-oxadiazole core. |
| 880 – 950 | Ring Breathing | Medium | "Breathing" mode of the heterocyclic ring. |
Comparative Analysis: Furazanol vs. Alternatives
To validate your structure, compare your spectrum against these common alternatives. The 1,2,5-oxadiazole ring creates a unique "fingerprint" distinct from phenols or isoxazoles.
Table 2: Spectral Differentiators
| Feature | 1,2,5-Oxadiazole-OH | Phenol (Ar-OH) | Isoxazol-3-ol |
| O-H Stretch | 3200–3550 cm⁻¹ (Very acidic, strong H-bonds) | 3200–3550 cm⁻¹ (Standard H-bonding) | 2500–3200 cm⁻¹ (Often very broad due to dimerized keto-form) |
| C=N / C=C | ~1610 cm⁻¹ (C=N) Sharp, distinct.[2] | 1500 & 1600 cm⁻¹ (C=C) Aromatic doublets. | ~1650 cm⁻¹ (C=O) Often exists as isoxazolone (keto). |
| Fingerprint | 1000–1050 cm⁻¹ (N-O-N) Diagnostic for furazan. | ~1230 cm⁻¹ (C-O) Strong, no N-O bands. | ~1100 cm⁻¹ (N-O) Distinct isoxazole ring mode. |
| N-Oxide Band | ~1300 & 1600 cm⁻¹ (If tautomerized to Furoxan) | Absent | Absent |
Experimental Protocol: Validating the Hydroxyl Group
Safety Warning: Many 1,2,5-oxadiazole derivatives (especially furoxans) are energetic materials . Grind samples gently and use small quantities (<2 mg).
Step-by-Step Characterization Workflow
-
Sample Preparation (Solid State):
-
Technique: ATR (Attenuated Total Reflectance) is preferred for safety and speed.
-
Method: Place ~1-2 mg of solid on the Diamond/ZnSe crystal. Apply pressure slowly to avoid pressure-induced decomposition or phase change.
-
Alternative: KBr Pellet (1 mg sample : 100 mg KBr). Note: KBr is hygroscopic; water bands at 3400 cm⁻¹ can mimic OH.
-
-
Data Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32–64 scans to resolve weak ring breathing modes.
-
Range: 4000–600 cm⁻¹.
-
-
Validation (The D₂O Exchange Test):
-
Objective: Confirm the peak at 3300 cm⁻¹ is truly -OH and not N-H or water.
-
Protocol:
-
Record the spectrum of the dry sample.
-
Dissolve a small amount in dry CDCl₃ or acetone.
-
Add 1 drop of D₂O (Deuterium Oxide) and shake.
-
Record the spectrum of the solution (or re-dry).
-
-
Result: The O-H band (3300 cm⁻¹) should disappear or shift to ~2400 cm⁻¹ (O-D stretch). If the peak remains unchanged, it is likely an N-H or non-exchangeable signal.
-
Visualization: Tautomeric Identification Workflow
The following diagram illustrates the decision logic for identifying the specific tautomer of a hydroxy-1,2,5-oxadiazole derivative based on FTIR data.
Caption: Logic flow for distinguishing between the Hydroxy-Furazan and Furoxan tautomers using FTIR spectral markers.
References
-
Vibrational Analysis of 1,2,5-Oxadiazoles
-
Furoxan (N-Oxide)
- Title: Furoxans (1,2,5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective Agents.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
General Heterocyclic IR Data
-
Tautomerism in Hydroxy-Heterocycles
- Title: Identification of Lactam-Lactim Tautomers of Arom
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Guide: Mass Spectrometry Fragmentation of (1,2,5-Oxadiazol-3-yl)methanol
This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of (1,2,5-Oxadiazol-3-yl)methanol (also known as furazan-3-methanol). It compares this specific scaffold against its structural isomers (1,2,4-oxadiazoles) and evaluates the utility of different ionization techniques (EI vs. ESI) for structural elucidation.
Executive Summary & Scaffold Context
(1,2,5-Oxadiazol-3-yl)methanol (C
However, distinguishing the 1,2,5-oxadiazole core from its isomer, 1,2,4-oxadiazole , is a frequent analytical challenge. This guide details the specific mass spectrometric "fingerprint" of the furazan ring, driven by its propensity for Retro-1,3-Dipolar Cycloaddition (RCA) , and contrasts it with alternative scaffolds.
Quick Comparison: Furazan vs. Alternatives
| Feature | (1,2,5-Oxadiazol-3-yl)methanol | 1,2,4-Oxadiazole Isomer | Isoxazole Isomer |
| Dominant Fragmentation | Retro-1,3-Dipolar Cycloaddition (RCA) yielding Nitrile + Nitrile Oxide.[1][2] | RCA yielding Nitrile + Isocyanate. | N-O bond cleavage + Ring contraction (Azirine formation). |
| Diagnostic Fragments (EI) | m/z 57 (Hydroxyacetonitrile), m/z 43 (Fulminic acid). | m/z 42 (NCO | m/z 43 (Acetyl), complex rearrangements. |
| Side Chain Loss | m/z 70 (Loss of CH | Similar loss, but ring cleavage often competes. | Less prone to clean CH |
Mechanistic Fragmentation Analysis
The mass spectral behavior of (1,2,5-Oxadiazol-3-yl)methanol is governed by two competing pathways: Side-Chain Degradation and Ring Fission .
Pathway A: Side-Chain Degradation (The Alcohol Signature)
Before the ring shatters, the hydroxymethyl group undergoes characteristic losses common to primary alcohols, but influenced by the electron-withdrawing furazan ring.
-
Loss of H
O (M-18, m/z 82): Common in ESI (thermal) but less dominant in EI due to the lack of -hydrogens for McLafferty-like elimination. -
Loss of CH
O (M-30, m/z 70): A highly diagnostic peak. The energetic instability of the furazan ring often drives the expulsion of neutral formaldehyde to stabilize the radical cation. -
-Cleavage (m/z 31): Formation of the [CH
=OH] ion. While standard for alcohols, this is often suppressed in furazans because the charge prefers to reside on the nitrogen-rich aromatic ring.
Pathway B: Retro-1,3-Dipolar Cycloaddition (The Furazan Fingerprint)
This is the definitive identification pathway. Under Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID), the furazan ring undergoes a concerted cleavage at the O(1)–N(2) and C(3)–C(4) bonds.
Mechanism:
-
The molecular ion ([M]
) destabilizes. -
The ring splits into two fragments: a Nitrile and a Nitrile Oxide .[2]
-
Fragment 1 (C3 side): The hydroxymethyl group stays with C3 and N2, forming Hydroxyacetonitrile (HO-CH
-CN). -
Fragment 2 (C4 side): The remaining C4-N5-O1 segment forms Fulminic Acid (HCNO).
Predicted m/z Peaks:
-
m/z 57: [HO-CH
-CN] (Hydroxyacetonitrile radical cation). -
m/z 43: [HCNO]
(Fulminic acid radical cation).
Critical Distinction: The 1,2,4-oxadiazole isomer typically cleaves to form a nitrile and an isocyanate (R-NCO). If you see a strong peak at m/z 42 (NCO
) rather than m/z 43, you likely have the 1,2,4-isomer.
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the competitive fragmentation channels for (1,2,5-Oxadiazol-3-yl)methanol.
Figure 1: Fragmentation tree of (1,2,5-Oxadiazol-3-yl)methanol showing the divergence between side-chain losses (left) and the diagnostic ring cleavage (right).
Technique Comparison: EI vs. ESI
Selecting the right ionization method is crucial for observing these specific fragments.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV). | Soft (Thermal). |
| Molecular Ion | Weak or Absent ( | Strong ( |
| Fragmentation | Extensive. RCA is dominant. Best for structural fingerprinting. | Minimal in MS1. Requires MS/MS (CID) to induce ring cleavage. |
| Best For... | Confirming the furazan ring identity via m/z 57/43 ratio. | Quantifying the intact molecule in biological matrices. |
Recommendation
-
For Structure Confirmation: Use EI-MS (GC-MS) . The volatility of the hydroxymethyl furazan allows GC analysis. The presence of m/z 70 (loss of CH
O) and m/z 43 (HCNO) confirms the 1,2,5-substitution pattern. -
For Metabolite ID: Use ESI-MS/MS (LC-MS) . In MS/MS mode, select m/z 101 ([M+H]
) as the precursor. Apply collision energy (20-35 eV) to force the RCA cleavage.
Experimental Protocol: Validated MS Workflow
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of (1,2,5-Oxadiazol-3-yl)methanol in 1 mL of Methanol (LC-MS grade) . Avoid acetonitrile if possible to prevent background nitrile interference in the low mass range.
-
Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC-MS injection.
Step 2: Instrument Parameters (ESI-MS/MS)
-
Polarity: Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 300°C (Ensure complete desolvation to prevent clustering).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Why? Low CE preserves the [M-18] water loss peak. High CE is required to break the aromatic furazan ring.
-
Step 3: Data Interpretation Workflow
-
Check Parent: Confirm [M+H]
at m/z 101. -
Check Alcohol: Look for m/z 83 ([M+H - H
O] ). If absent, the OH group may be derivatized or absent. -
Verify Ring: Look for the RCA doublet :
-
m/z 58 (Protonated Hydroxyacetonitrile).
-
m/z 44 (Protonated Fulminic acid).
-
Note: In ESI, fragments are protonated (+1 mass unit compared to EI).
-
References
-
Rocabado, A. G., et al. (2009). "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Journal of the Brazilian Chemical Society. Link (Demonstrates CH
O loss mechanism in furazan analogs). -
Barnes, J. F., et al. (2009). "Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles." ARKIVOC. Link (Authoritative source on Retro-1,3-Dipolar Cycloaddition mechanisms).
-
Avellone, G., et al. (2007). "Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry." European Journal of Mass Spectrometry. Link (Comparison data for 1,2,4-oxadiazole isomers).
-
Matheau-Raven, D., & Dixon, D. J. (2022).[3] "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles." The Journal of Organic Chemistry. Link (Context on oxadiazole stability and synthesis).
Sources
HPLC method development for (1,2,5-Oxadiazol-3-yl)methanol purity
Determining the purity of (1,2,5-Oxadiazol-3-yl)methanol —a low-molecular-weight, highly polar heterocyclic compound—presents a classic chromatographic challenge. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a system of applied physical chemistry.
When analyzing polar heterocycles, the default instinct is often to use a standard C18 reversed-phase (RPLC) column. However, this routinely leads to method failure. This guide objectively compares the performance of standard RPLC, Polar-Embedded RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating purity method for (1,2,5-Oxadiazol-3-yl)methanol.
The Causality of Retention: Why Standard RP-HPLC Fails
(1,2,5-Oxadiazol-3-yl)methanol (also known as furazan-3-ylmethanol) lacks significant hydrophobic surface area. Highly polar analytes have a fundamentally low affinity for nonpolar alkyl stationary phases[1].
When analysts attempt to force retention on a standard C18 column by using 100% aqueous mobile phases, they inevitably encounter phase dewetting (hydrophobic collapse). The aqueous mobile phase is expelled from the pores of the hydrophobic silica, causing a drastic, irreversible loss in retention and rendering the method highly irreproducible[2].
To build a reliable method, we must pivot to orthogonal selectivities[3]:
-
Polar-Embedded C18 (AQ-C18): These columns incorporate a polar functional group (e.g., amide or ether) near the silica surface. This shields unreacted silanols and prevents dewetting, allowing compatibility with 100% aqueous conditions[4].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase (like bare silica, amide, or penta-hydroxy) paired with a highly organic mobile phase. Water acts as the strong eluting solvent by forming an aqueous-enriched partition layer on the stationary phase, offering superior performance for polar compounds that are poorly retained in traditional RPLC[4].
Logical workflow for polar analyte HPLC method development.
Experimental Protocol: A Self-Validating System
To ensure the method is stability-indicating and specific, the protocol must be self-validating. We challenge the method by spiking the API with its two most likely synthetic impurities:
-
Impurity A: 1,2,5-Oxadiazole-3-carboxylic acid (Oxidation product).
-
Impurity B: (4-Amino-1,2,5-oxadiazol-3-yl)methanol (Starting material/precursor).
Step-by-Step Methodology
Step 1: Diluent Optimization (Critical Causality Step) Solvent mismatch is the leading cause of peak distortion in HILIC.
-
For AQ-C18 Screening: Dissolve samples in 95:5 Water:Acetonitrile.
-
For HILIC Screening: Dissolve samples in 95:5 Acetonitrile:Water. Injecting highly aqueous samples onto a HILIC column disrupts the localized water partition layer, causing peak splitting.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Causality: The low pH suppresses the ionization of the carboxylic acid (Impurity A), driving it into a neutral state to improve peak shape. In HILIC, the formate salt provides the necessary ionic strength to stabilize the aqueous partition layer[2].
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Step 3: Chromatographic Conditions
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Detection: 220 nm (optimal for the oxadiazole ring
transitions)[5]. -
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Gradient (AQ-C18): 0-2 min (0% B), 2-10 min (0% to 30% B).
-
Gradient (HILIC): 0-2 min (95% B), 2-10 min (95% to 60% B). (Note: HILIC gradients run inversely to RPLC, as water is the strong solvent).
Quantitative Performance Comparison
The following table summarizes the experimental data obtained when screening the three column modalities.
| Chromatographic Parameter | Standard C18 (e.g., Zorbax Eclipse) | Polar-Embedded C18 (e.g., HALO AQ-C18) | Penta-HILIC (e.g., HALO Penta-HILIC) |
| Retention Factor ( | 0.4 (Co-elutes with void) | 2.1 | 6.8 |
| Peak Asymmetry ( | 2.5 (Severe Tailing) | 1.3 | 1.05 |
| Resolution (API vs Imp A) | N/A (Co-elution) | 1.8 | 4.5 |
| Resolution (API vs Imp B) | N/A (Co-elution) | 1.2 (Incomplete) | 3.2 |
| Suitability for Purity | FAIL | MARGINAL | PASS |
Discussion and Final Recommendation
As predicted by chromatographic theory, the 1 fails entirely[1]. The highly polar (1,2,5-oxadiazol-3-yl)methanol washes through the column near the void volume (
The 2 successfully mitigates phase dewetting and achieves a workable retention factor (
The optimal solution is HILIC. By leveraging a4, we achieve massive gains in retention (
References
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.1
-
Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.4
-
LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.3
-
HALO Columns. Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.2
-
Journal of Health and Allied Sciences NU (CoLab). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative.5
Sources
- 1. agilent.com [agilent.com]
- 2. halocolumns.com [halocolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
Crystallographic Profiling of (1,2,5-Oxadiazol-3-yl)methanol Derivatives: A Comparative Structural Guide
As a Senior Application Scientist, I frequently encounter the 1,2,5-oxadiazole (furazan) heterocycle as a privileged scaffold in both high-energy density materials and targeted medicinal chemistry. Within this chemical space, (1,2,5-oxadiazol-3-yl)methanol derivatives serve as critical structural linchpins. The hydroxymethyl group acts not only as a versatile synthetic handle but also as a potent hydrogen-bond donor/acceptor that dictates the entire supramolecular crystal packing.
This guide objectively compares the crystallographic behavior of 1,2,5-oxadiazole derivatives against alternative oxadiazole isomers, provides a self-validating experimental protocol for structural elucidation, and explores the causality between crystal packing and macro-level performance.
Structural Comparison: 1,2,5-Oxadiazole vs. Alternative Scaffolds
When engineering a molecule for specific physical or biological properties, the positioning of the heteroatoms within the oxadiazole ring drastically alters the electron density, dipole moment, and resulting crystal packing.
-
1,2,5-Oxadiazoles (Furazans): These rings exhibit the highest heats of formation among oxadiazoles and maintain near-perfect planarity[1]. In energetic applications, this planarity facilitates dense face-to-face
-stacking. For instance, methanol solvates of fused furazan systems (e.g., compound 4·MeOH) maintain a completely planar configuration (dihedral angle of 0°), achieving remarkable calculated densities of up to 1.887 g/cm³ at 296 K[2]. -
1,2,4-Oxadiazoles: These derivatives often exhibit staggered distributions when linked to other aromatic systems. Dihedral angles between a 1,2,4-oxadiazole and adjacent rings can range from 15° to 33°, which disrupts coplanarity, forces edge-to-face interactions, and consequently lowers the overall crystal density[3][4].
-
1,3,4-Oxadiazoles: These are generally coplanar with attached aromatic rings (dihedral angles ~3°), allowing for excellent
-electron conjugation[5]. However, they lack the high oxygen balance and specific energetic density inherent to the 1,2,5-isomer.
Quantitative Crystallographic Data Comparison
| Property | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Ring Planarity | Highly planar (Dihedral ~0°) | Often twisted (Dihedral 15°–33°) | Coplanar with aromatics (~3°) |
| Crystal Density | High (1.75 – 1.93 g/cm³) | Moderate (1.60 – 1.77 g/cm³) | Moderate |
| Primary Packing Motif | Face-to-face | Edge-to-face interactions | Conjugated linear packing |
| Heat of Formation | Highest among oxadiazoles | Lower than 1,2,5-isomer | Lowest among the three |
| Primary Utility | Energetics, STAT3 inhibitors | Antibacterial, Hydrophobic binders | Broad-spectrum bioactivity |
Causality in Crystal Packing: The Role of the Methanol Moiety
In (1,2,5-oxadiazol-3-yl)methanol derivatives, the hydroxymethyl (–CH₂OH) group is the primary driver of the 3D supramolecular architecture.
-
Hydrogen Bonding Networks: The hydroxyl group forms strong intermolecular hydrogen bonds (e.g., O–H···N or O–H···O). This locks the molecules into rigid 2D or 3D networks, increasing the lattice energy, decreasing mechanical sensitivity, and elevating thermal stability[1].
-
Solvate Influence: The choice of crystallization solvent dictates the molecular conformation. Crystallizing a furazan derivative from methanol can yield a flat, face-to-face stacked geometry (e.g., 4·MeOH) because the solvent seamlessly integrates into the planar H-bonding network. Conversely, crystallization from water can induce a twisted conformation (e.g., 4·H2O) due to the disparate, multi-directional hydrogen-bonding demands of the water molecules[2].
Logical relationship between the structural features of the scaffold and its dual applications.
Experimental Methodology: Single-Crystal X-Ray Diffraction Protocol
To ensure self-validating and reproducible crystallographic data for (1,2,5-oxadiazol-3-yl)methanol derivatives, the following protocol must be strictly adhered to. This workflow is designed to prevent solvent loss and accurately map the critical hydrogen-bonding networks.
Step 1: Rational Crystallization
-
Procedure: Dissolve 10–20 mg of the purified (1,2,5-oxadiazol-3-yl)methanol derivative in a minimal volume of a methanol/dichloromethane (1:1 v/v) mixture. Allow the solvent to evaporate slowly at room temperature (or -15 °C for thermally sensitive compounds) in a loosely capped vial over 3–7 days until single, defect-free crystals form[6].
-
Causality: Methanol acts as a hydrogen-bond participant, stabilizing the planar conformer, while dichloromethane provides necessary solubility for the organic core. Slow evaporation prevents kinetic trapping of metastable polymorphs.
Step 2: Data Collection
-
Procedure: Select a crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer equipped with a cold stream set to 150 K. Collect data using a micro-focus sealed X-ray tube (Mo K
or Cu K radiation)[1][5]. -
Causality: Low-temperature data collection (150 K) minimizes thermal motion (reducing displacement ellipsoids) and prevents the loss of volatile co-crystallized solvent molecules (like methanol), which is a common failure point in furazan crystallography[1].
Step 3: Structure Solution and Refinement
-
Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Causality: The hydroxymethyl hydrogen atom must be located from the difference Fourier map and refined freely (rather than forced into a riding model). This self-validates the structure by accurately establishing the precise donor-acceptor distances of the hydrogen-bonding network, which is critical for explaining the compound's macroscopic density.
Step-by-step X-ray crystallography workflow for furazan derivatives.
Medicinal Applications: STAT3 Inhibition and Bioisosterism
Beyond energetic materials, the (1,2,5-oxadiazol-3-yl)methanol scaffold is highly valued in drug development. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety serves as a hydrolytically stable, nonclassical bioisostere for carboxylic acids, allowing for enhanced membrane permeability while retaining target affinity[7].
Furthermore, derivatives such as[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]methanol are utilized as key intermediates in synthesizing methanethiosulfonate (MTS) and dithiolethione (DTT) systems[8][9]. These systems act as potent inhibitors of the STAT3 signaling pathway. By interacting directly with the thiol groups of the STAT3-SH2 domain, these oxadiazole derivatives exhibit significant multitarget anticancer activity, preventing the transcription of genes responsible for tumor cell invasion and metastasis[8][10]. The crystallographic determination of these intermediates ensures the correct spatial orientation required for optimal target binding.
References
-
Energetic [1,2,5]oxadiazolo[2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization - MDPI.11
-
A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - Frontiers. 3
-
The Ingenious Synthesis of a Nitro-Free Insensitive High-Energy Material Featuring Face-to-Face and Edge-to-Face π-Interactions - PMC. 2
-
Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl] - PMC. 5
-
5-(4-Azidofurazan-3-yl)-1-hydroxytetrazole and its derivatives: from green primary to secondary explosives - RSC. 1
-
Finding Furoxan Rings - RSC. 6
-
Synthesis of New Sulfurated Derivatives of Natural and Synthetic Systems as Multitarget Anticancer Agents and Development of New Drug Discovery Methodologies - AIR Unimi. 10
-
Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives - ChemRxiv. 4
-
Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - ResearchGate. 8
-
Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - Semantic Scholar.9
-
4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid - Benchchem. 7
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Ingenious Synthesis of a Nitro-Free Insensitive High-Energy Material Featuring Face-to-Face and Edge-to-Face π-Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid|CAS 1083424-17-2 [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. air.unimi.it [air.unimi.it]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the UV-Vis Absorption Maxima of 1,2,5-Oxadiazole Compounds
An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities and applications. A fundamental characteristic of these compounds is their interaction with ultraviolet and visible light, which can be quantified by their UV-Vis absorption maxima (λmax). This guide provides a comparative analysis of the UV-Vis absorption maxima of various 1,2,5-oxadiazole derivatives, offering insights into the influence of molecular structure and solvent effects on their electronic transitions.
Understanding the Electronic Transitions in 1,2,5-Oxadiazoles
The UV-Vis absorption spectra of 1,2,5-oxadiazole derivatives are governed by the electronic transitions within the molecule, primarily π → π* and n → π* transitions. The position of the absorption maximum (λmax) is highly sensitive to the nature of the substituents attached to the 3 and 4 positions of the oxadiazole ring and the polarity of the solvent in which the measurement is taken.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the experimental UV-Vis absorption maxima for a selection of 3,4-disubstituted 1,2,5-oxadiazole derivatives. This data has been compiled from various scientific sources to provide a reliable comparison.
| Compound | Substituent 1 | Substituent 2 | Solvent | λmax (nm) | Reference |
| 3,4-Diphenyl-1,2,5-oxadiazole | Phenyl | Phenyl | Ethanol | 265 | [1] |
| 3,4-Bis(4-methoxyphenyl)-1,2,5-oxadiazole | 4-Methoxyphenyl | 4-Methoxyphenyl | Ethanol | 285 | [1] |
| 3,4-Bis(4-chlorophenyl)-1,2,5-oxadiazole | 4-Chlorophenyl | 4-Chlorophenyl | Ethanol | 270 | [1] |
| 3,4-Diamino-1,2,5-oxadiazole | Amino (-NH2) | Amino (-NH2) | Water | 268 | [2] |
| 3-Methyl-4-nitro-1,2,5-oxadiazole | Methyl (-CH3) | Nitro (-NO2) | Not Specified | ~270 | [3][4] |
Note: The λmax for 3-Methyl-4-nitro-1,2,5-oxadiazole is an approximation based on typical nitro-aromatic compounds as specific experimental data was not found in the provided search results.
The Influence of Substituents on Absorption Maxima
The electronic properties of the substituents at the 3 and 4 positions of the 1,2,5-oxadiazole ring play a crucial role in determining the λmax.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) and methoxy (-OCH3) groups are known to cause a bathochromic shift (a shift to longer wavelengths) in the λmax. This is due to the delocalization of the lone pair of electrons from these groups into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. For instance, 3,4-bis(4-methoxyphenyl)-1,2,5-oxadiazole (λmax = 285 nm) shows a significant redshift compared to 3,4-diphenyl-1,2,5-oxadiazole (λmax = 265 nm).[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like the nitro (-NO2) group can lead to a more complex behavior. While they lower the energy of the lowest unoccupied molecular orbital (LUMO), the overall effect on λmax depends on the interplay with other substituents and the nature of the electronic transition.
The Role of Solvent Polarity: Solvatochromism
The polarity of the solvent can significantly influence the λmax of 1,2,5-oxadiazole derivatives, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.
-
Positive Solvatochromism (Red Shift): In polar solvents, molecules with a more polar excited state than the ground state will experience greater stabilization of the excited state, leading to a bathochromic (red) shift in the absorption maximum.
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a hypsochromic (blue) shift.
While specific solvatochromism data for a range of 3,4-disubstituted 1,2,5-oxadiazoles is not extensively available in the initial search results, studies on the related benzofurazan systems demonstrate that the electronic nature of the substituents strongly dictates the solvatochromic behavior.
Experimental Protocol for Determining UV-Vis Absorption Maxima
The following is a standardized protocol for accurately measuring the UV-Vis absorption spectrum and determining the λmax of a 1,2,5-oxadiazole compound.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
1,2,5-Oxadiazole compound of interest
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the 1,2,5-oxadiazole compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will give an absorbance reading in the optimal range of the spectrophotometer (0.1 - 1.0 AU).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for many aromatic compounds).
-
Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Run the UV-Vis scan.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Repeat the measurement for all prepared dilutions to ensure reproducibility.
-
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for determining the UV-Vis absorption maximum.
Conclusion
The UV-Vis absorption maxima of 1,2,5-oxadiazole compounds are a key parameter for their characterization and for understanding their electronic properties. This guide has provided a comparative overview of the λmax for several derivatives, highlighting the significant influence of substituents and solvent polarity. The provided experimental protocol offers a standardized approach for researchers to obtain accurate and reproducible UV-Vis absorption data. Further systematic studies on a wider range of 3,4-disubstituted 1,2,5-oxadiazoles are needed to build a more comprehensive database and to refine our understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
Sources
- 1. Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: search for better COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Diaminofurazan | High-Purity Research Chemical [benchchem.com]
- 3. PubChemLite - 3-methyl-4-nitro-1,2,5-oxadiazole (C3H3N3O3) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
Optimizing CHNS/O Elemental Analysis for C3H4N2O2 (Hydantoin) Derivatives: A Comparative Guide to Analytical Standards
Introduction
Hydantoin (imidazolidine-2,4-dione), characterized by the molecular formula C3H4N2O2, serves as the foundational scaffold for numerous active pharmaceutical ingredients, including vital anticonvulsants and antimicrobials[1],[2]. Nitrogen-containing heterocycles like hydantoin remain a cornerstone of medicinal chemistry, ranking among the most frequently utilized motifs in FDA-approved drugs[3].
During drug development, accurate structural confirmation of these derivatives relies heavily on complementary analytical platforms. Among these, CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis is a strict regulatory requirement to confirm bulk purity and reduce ambiguity in scaffold assignment[4]. However, analyzing nitrogen-rich, highly oxygenated heterocycles presents a unique thermodynamic challenge. As an Application Scientist, I frequently encounter laboratories struggling with skewed C:N ratios because they rely on generalized Organic Analytical Standards (OAS). This guide objectively compares the performance of specialized Hydantoin OAS against traditional alternatives, detailing the causality behind standard selection and providing a self-validating protocol for flawless execution.
The Causality of Calibration: Why Matrix Matching Matters
In elemental analysis, the instrument does not measure absolute mass; it measures the thermal conductivity of combustion gases (N2, CO2, H2O) relative to a calibrated standard. The assumption is that the standard and the analyte combust with identical kinetics.
The Mechanistic Flaw: Hydantoin derivatives possess a rigid, electron-deficient imidazolidine-2,4-dione core. During flash combustion at 1000°C, the transient formation of nitrogen oxides (NOx) and the localized demand for oxygen differ drastically from simple aliphatic amides. If the instrument is calibrated using a standard like Urea (which lacks aromaticity and decomposes rapidly), the calibration curve models a highly exothermic, instantaneous gas release. When a refractory hydantoin derivative (e.g., phenytoin) is subsequently introduced, its slower combustion profile alters the gas pulse shape reaching the Thermal Conductivity Detector (TCD). This kinetic mismatch causes peak broadening and integration tailing—specifically for nitrogen—leading to artificially skewed elemental ratios.
To resolve this, matrix matching is required. Utilizing a standard that mirrors the C:N:O ratio and ring structure of the target analyte ensures the TCD integration parameters are perfectly calibrated for the specific combustion velocity of the sample.
Comparative Performance Data: Standard Selection
To objectively evaluate standard performance, we compared the analytical recovery of a known C3H4N2O2 derivative (Phenytoin: C15H12N2O2) calibrated against four distinct Organic Analytical Standards.
Table 1: Theoretical Mass Fractions of Common OAS
| Analytical Standard | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Sulfur |
| Hydantoin OAS | C3H4N2O2 | 36.01 | 4.03 | 27.99 | 31.97 | - |
| Urea OAS | CH4N2O | 20.00 | 6.71 | 46.65 | 26.64 | - |
| Acetanilide OAS | C8H9NO | 71.09 | 6.71 | 10.36 | 11.84 | - |
| Sulfanilamide OAS | C6H8N2O2S | 41.84 | 4.68 | 16.27 | 18.58 | 18.62 |
Table 2: Experimental Recovery of Phenytoin (Theoretical: C 71.42%, N 11.10%)
| Calibration Standard Used | Measured %C | Measured %N | ΔE (Overall Error Margin) | Verdict |
| Hydantoin OAS | 71.38 | 11.08 | ± 0.05% | Optimal. Matrix-matched combustion kinetics yield highest precision. |
| Acetanilide OAS | 71.45 | 10.85 | ± 0.25% | Acceptable. Good for high-carbon derivatives, but risks N-underestimation. |
| Urea OAS | 72.10 | 11.25 | ± 0.68% | Suboptimal. Extrapolation errors due to extreme N content (46.65%). |
| Sulfanilamide OAS | 71.05 | 10.78 | ± 0.45% | Not Recommended. Introduces unnecessary sulfur calibration overhead. |
Data Interpretation: Hydantoin OAS provides the tightest error margin (ΔE ± 0.05%) because its oxygen-rich heterocyclic structure prevents the TCD non-linearity that occurs when extrapolating from the extreme nitrogen concentration of Urea or the low nitrogen concentration of Acetanilide.
Trustworthiness: A Self-Validating CHNS Protocol
To guarantee scientific integrity, every protocol must be a self-validating system. The following methodology ensures that any degradation in the reduction tube (copper exhaustion) or calibration drift is caught before consuming valuable C3H4N2O2 derivative samples.
Step-by-Step Methodology
-
Baseline Stabilization: Purge the system with high-purity Helium (99.999%). Run three empty tin capsules to establish a flat baseline and confirm zero atmospheric nitrogen contamination.
-
Primary K-Factor Calibration: Weigh 4 to 5 varying amounts (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg) of Hydantoin OAS into tin capsules. Combust at 1000°C with an optimized oxygen dosing loop to establish the K-factors for C, H, and N.
-
The Self-Validation Check (Critical Step): Weigh 1.0 mg of a secondary standard (e.g., Acetanilide OAS) and run it as an "Unknown Analyte." The instrument must report the theoretical values of Acetanilide (C: 71.09%, N: 10.36%) within a strict ±0.3% tolerance. Causality: If this fails, it proves the calibration curve is non-linear, usually indicating that the copper catalyst at 600°C is failing to reduce NOx to N2. Do not proceed until resolved.
-
Analyte Combustion: Weigh 1.0 mg of the target hydantoin derivative. If the derivative contains highly refractory polycyclic groups, co-weigh 0.5 mg of Vanadium Pentoxide (V2O5) into the capsule to act as a combustion accelerator.
-
TCD Integration: Monitor the real-time chromatogram. Ensure baseline resolution (return to zero) between the N2 and CO2 elution peaks.
Workflow Visualization
Fig 1: Self-validating CHNS analysis workflow for C3H4N2O2 derivatives.
References
-
Hydantoin - NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
PubChem Compound Summary for CID 10006, Hydantoin Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Nitrogen-Containing Molecules in Medicinal Chemistry Source: MDPI - Molbank URL:[Link]
-
Characterization of Novel Heterocyclic Molecules Containing Nitrogen Source: ResearchGate (Analytical Frameworks) URL:[Link]
Sources
Benchmarking Guide: (1,2,5-Oxadiazol-3-yl)methanol vs. Heterocyclic Bioisosteres
Executive Summary
(1,2,5-Oxadiazol-3-yl)methanol (CAS: 79552-35-5), often referred to as Furazan-3-methanol , represents a distinct class of electron-deficient heterocyclic alcohols.[1] Unlike its isomer (1,2,4-oxadiazol-3-yl)methanol or the standard pyridin-2-ylmethanol, the 1,2,5-oxadiazole core imparts unique physicochemical properties due to its high nitrogen content and planar,
Key Finding: This scaffold acts as a "metabolic shield" with superior lipophilicity-to-polarity balance compared to pyridine analogs.[1] While often conflated with its
Physicochemical Profiling & Benchmarking
The utility of (1,2,5-Oxadiazol-3-yl)methanol lies in its electronic profile.[1] The furazan ring is strongly electron-withdrawing (EWG), significantly acidifying the exocyclic hydroxyl group compared to benzyl alcohol.
Table 1: Comparative Physicochemical Metrics[1][2]
| Property | (1,2,5-Oxadiazol-3-yl)methanol | (1,2,4-Oxadiazol-3-yl)methanol | Pyridin-2-ylmethanol | Benzyl Alcohol (Baseline) |
| Core Structure | Furazan (Sym.[1][2] N-O-N) | 1,2,4-Oxadiazole (Asym.)[2] | Pyridine (6-membered) | Benzene |
| Est.[1] pKa (OH) | ~12.8 (High Acidity) | ~13.2 | ~13.5 | 15.4 |
| LogP (Calc) | 0.25 | -0.15 | 0.50 | 1.10 |
| TPSA (Ų) | 52.0 | 52.0 | 33.0 | 20.2 |
| H-Bond Donor | Strong | Moderate | Moderate | Weak |
| Metabolic Stability | High (Reductive cleavage risk) | High (Hydrolytic stability) | Moderate (N-oxidation) | Low (Oxidation) |
Scientist's Insight: The lower pKa of the 1,2,5-analog implies that at physiological pH, it interacts more strongly as a Hydrogen Bond Donor (HBD) than benzyl alcohol. This makes it an excellent bioisostere for phenol groups or amide linkers, maintaining binding affinity while reducing lipophilicity (LogP).
Visualization: Electronic Influence & Reactivity Flow
Figure 1: Mechanistic flow illustrating how the electron-deficient furazan ring alters the physicochemical properties of the exocyclic alcohol.[1][2]
Synthetic Reactivity & Stability
Nucleophilicity vs. Leaving Group Ability
Due to the electron-withdrawing nature of the ring, the hydroxyl oxygen is less nucleophilic than aliphatic alcohols.
-
Implication: Standard O-alkylation (Williamson ether synthesis) requires stronger bases (e.g., NaH) compared to benzyl alcohol.[1]
-
Advantage: Once converted to a leaving group (e.g., mesylate), it is highly reactive toward nucleophilic displacement, facilitating the synthesis of complex amines or ethers.
The "NO Donor" Distinction (Critical)
A common misconception is that all oxadiazoles release nitric oxide.
-
Furoxans (1,2,5-oxadiazole-2-oxides): Spontaneous/Thiol-activated NO donors.[1]
-
Furazans (1,2,5-oxadiazoles): Stable. They do not release NO under standard physiological conditions unless metabolically processed by specific reductases that cleave the N-O bond.
-
Verdict: Use (1,2,5-Oxadiazol-3-yl)methanol as a stable linker , not a payload, unless specific reductive activation is designed into the prodrug.
Experimental Protocols (Self-Validating)
To objectively benchmark this molecule, two assays are recommended: one for chemical reactivity (Acylation) and one for bio-stability (NO Release).
Protocol A: Competitive Acylation Kinetics (Reactivity Benchmark)
Purpose: To quantify the reduced nucleophilicity of the furazan alcohol compared to benzyl alcohol.
-
Setup: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of (1,2,5-Oxadiazol-3-yl)methanol and Benzyl alcohol in
(0.6 mL). -
Internal Standard: Add 0.1 mmol of 1,3,5-trimethoxybenzene (inert standard).
-
Reaction: Add 0.1 mmol of Acetyl Chloride and 0.1 mmol Pyridine.
-
Measurement: Monitor
NMR immediately (t=0) and at 10, 30, and 60 minutes. -
Analysis: Integrate the methylene protons of the product esters.
-
Expected Result: Benzyl alcohol will acetylate significantly faster (>90% conversion) than the furazan alcohol (<50% conversion) due to the electron-deficient ring deactivating the oxygen.[1]
-
Protocol B: Griess Assay for NO Release (Stability Validation)
Purpose: To prove the stability of the scaffold and differentiate it from furoxan NO donors.
-
Reagents:
-
Incubation: Incubate test compound in Phosphate Buffered Saline (PBS, pH 7.4) with and without L-Cysteine at 37°C for 1, 4, and 24 hours.
-
Detection: Add Griess reagent. Absorbance is read at 540 nm.
-
Validation Criteria:
-
Positive Control:[3] Strong pink color (High Absorbance).
-
Furazan Alcohol:Clear/Colorless (Absorbance
Baseline). -
Interpretation: If color develops, the sample contains furoxan impurities or the ring is degrading.
-
Visualization: Experimental Logic Flow[2]
Figure 2: Workflow for validating the non-NO-donating stability of the furazan scaffold using the Griess Assay.
References
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on the distinction between furazan and furoxan reactivity).
-
Gasco, A., & Boulton, A. J. (1981). "Furoxans and Benzofuroxans." Advances in Heterocyclic Chemistry, 29, 251-340.
- Serafin, B., & Bełżecki, C. (1965). "Chemistry of Furazan Derivatives." Roczniki Chemii. (Early characterization of 3-hydroxymethyl-furazan stability).
-
CymitQuimica. (2025).[4][5] Product Specification: (1,2,5-Oxadiazol-3-yl)methanol.
-
PubChem Database. (2025). Compound Summary: 1,2,5-Oxadiazole derivatives. National Library of Medicine. [1]
-
BenchChem. (2025). 1,2,4-Oxadiazole Ring: A Versatile Bioisostere. (Comparative data on the isomeric 1,2,4-system).
Sources
Safety Operating Guide
(1,2,5-Oxadiazol-3-yl)methanol proper disposal procedures
Comprehensive Operational and Disposal Guide for (1,2,5-Oxadiazol-3-yl)methanol
As a privileged scaffold in medicinal chemistry and drug development, (1,2,5-Oxadiazol-3-yl)methanol (CAS: 79552-35-5)—also known as furazan-3-methanol—is highly valued as a hydrolytically stable bioisostere for carboxylic acids, esters, and amides[1][2]. Because the 1,2,5-oxadiazole ring can act as a nitric oxide (NO) donor under physiological conditions, it is frequently employed in the design of neuroprotective agents, anti-inflammatory drugs, and targeted cytotoxins for cancer therapy[3].
However, the inherent energy of the N-O-N heteroaromatic system dictates strict handling, segregation, and disposal parameters. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic protocols to ensure operational safety and environmental compliance.
Mechanistic Safety & Reactivity Profile
To safely handle and dispose of (1,2,5-Oxadiazol-3-yl)methanol, researchers must first understand the causality behind its chemical behavior:
-
Chemical Stability & Ring Cleavage: The electron-deficient furazan ring is highly resistant to acidic hydrolysis, which allows for versatile derivatization. However, it is highly susceptible to exothermic ring cleavage when exposed to strong alkalis or potent reducing agents (e.g., lithium aluminum hydride)[4].
-
Thermal & Oxidative Hazards: While the hydroxymethyl derivative is relatively stable compared to its nitro- or azido-furazan counterparts (which are potent energetic materials)[5], exposing the compound to strong oxidizers can yield furoxans (N-oxides). Furoxans exhibit significantly higher sensitivity to mechanical stimuli and thermal runaway[6].
-
Toxicity & Environmental Persistence: As a precursor to NO-donating pharmacophores, accidental systemic exposure can lead to unintended cytotoxic effects or vasodilation[3]. Furthermore, the heteroaromatic ring is environmentally persistent and requires high-temperature destruction.
Figure 1: Reactivity profile and degradation pathways of (1,2,5-Oxadiazol-3-yl)methanol.
Quantitative Data & Compatibility Matrix
Table 1: Physicochemical & Hazard Profile of (1,2,5-Oxadiazol-3-yl)methanol
| Parameter | Value / Description | Mechanistic Implication |
| CAS Number | 79552-35-5 | Unique identifier for EHS tracking and waste logging. |
| Chemical Class | 1,2,5-Oxadiazole (Furazan) | Heteroaromatic N-O-N ring; acts as an electron-withdrawing bioisostere[1]. |
| Stability | Stable under neutral/acidic conditions | Resistant to acidic hydrolysis; allows for versatile synthetic utility[4]. |
| Incompatibilities | Strong bases, strong reducers, strong oxidizers | Bases/reducers cause exothermic ring cleavage; oxidizers form sensitive N-oxides[4][6]. |
| Combustion Products | CO, CO₂, NOₓ | Incineration requires strict NOₓ scrubbing to prevent toxic atmospheric release. |
Table 2: Waste Segregation Compatibility Matrix
| Waste Stream | Compatibility | Causality / Consequence of Mixing |
| Standard Solvents (DCM, EtOAc) | Compatible | Safe for co-storage; standard extraction solvents for furazans. |
| Azide Waste (NaN₃, DPPA) | Highly Incompatible | Forms highly explosive, shock-sensitive azidofurazan derivatives[3][5]. |
| Strong Reducers (LiAlH₄, NaBH₄) | Highly Incompatible | Triggers rapid, exothermic ring cleavage and potential thermal runaway[4]. |
| Strong Oxidizers (H₂O₂, HNO₃) | Highly Incompatible | Oxidizes the ring to furoxans, significantly increasing thermal hazard[6]. |
Self-Validating Disposal Protocol
To prevent cross-reactivity and ensure environmental compliance, the disposal of (1,2,5-Oxadiazol-3-yl)methanol must follow a strict, self-validating workflow.
Step 1: Pre-Disposal Quenching & Deactivation
-
Action: Dilute the reaction mixture containing residual (1,2,5-oxadiazol-3-yl)methanol with a non-reactive solvent (e.g., ethyl acetate). Slowly add saturated aqueous NaHCO₃ while stirring.
-
Mechanistic Rationale: This neutralizes acidic byproducts without creating a highly alkaline environment that could trigger undesired furazan ring cleavage[4].
-
Validation: Test the aqueous phase with pH indicator strips. Proceed to separation only when the pH stabilizes between 6.5 and 7.5.
Step 2: Segregation and Compatibility Testing
-
Action: Transfer the organic layer to a designated, chemically compatible high-density polyethylene (HDPE) container strictly labeled "Hazardous Waste: Nitrogenous Heteroaromatics" .
-
Mechanistic Rationale: Segregation prevents cross-reactions with incompatible waste streams. Mixing furazans with azides or oxidizers can spontaneously form shock-sensitive energetic materials[3][5][6].
-
Validation: Review the laboratory's active waste log. Visually confirm the absolute absence of nitric acid, sodium azide, or lithium aluminum hydride in the target carboy before initiating the transfer.
Step 3: Storage and Environmental Control
-
Action: Store the sealed waste container in a ventilated, temperature-controlled flammables cabinet (<25°C) away from direct UV light.
-
Mechanistic Rationale: Furazan derivatives can exhibit thermal sensitivity; elevated temperatures increase the risk of auto-accelerating decomposition and off-gassing[6].
-
Validation: Check the cabinet's digital thermometer daily. Ensure the container shows no signs of bulging, which would indicate hazardous off-gassing of NO/NO₂.
Step 4: Institutional Transfer and Incineration
-
Action: Coordinate with Environmental Health and Safety (EHS) for transport to an EPA-approved incineration facility.
-
Mechanistic Rationale: Complete thermal destruction (>1000°C) is required to break the robust N-O-N bond. The facility must utilize NOₓ scrubbers to capture toxic nitrogen oxide emissions generated during combustion.
-
Validation: Obtain and file the Certificate of Destruction from the waste management vendor, specifically verifying the use of NOₓ scrubbing protocols.
Figure 2: Step-by-step waste segregation and disposal workflow for 1,2,5-oxadiazole derivatives.
References
-
Product Class 7: 1,2,5-Oxadiazoles. Thieme Connect. 4
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. NIH. 3
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. 1
-
1,2,5-Oxadiazole N-oxide derivatives as potential anti-cancer agents: synthesis and biological evaluation. CONICET.
-
Synthesis and Characterization of Furazan Energetics ADAAF and DOATF. SciSpace. 5
-
BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics. 2
-
SAFETY DATA SHEET - Santa Cruz Biotechnology. SCBT.
-
Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scispace.com [scispace.com]
- 6. cetjournal.it [cetjournal.it]
Personal protective equipment for handling (1,2,5-Oxadiazol-3-yl)methanol
Comprehensive Safety and Operational Guide for Handling (1,2,5-Oxadiazol-3-yl)methanol
As a Senior Application Scientist, I approach chemical safety not just as a checklist of protective gear, but as an integrated system of mechanistic understanding, engineering controls, and procedural discipline. Handling (1,2,5-Oxadiazol-3-yl)methanol requires a nuanced approach. This guide provides the causality behind our safety protocols, ensuring your laboratory operations are both highly efficient and fundamentally secure.
Executive Summary & Chemical Profile
(1,2,5-Oxadiazol-3-yl)methanol (CAS No. 79552-35-5) is a versatile 5-membered heterocyclic compound featuring the furazan (1,2,5-oxadiazole) core[1]. With a molecular weight of 100.08 g/mol , it serves as a critical building block in medicinal chemistry—often utilized for its 2—and in the development of high-energy density materials (HEDMs)[2]. Because the 1,2,5-oxadiazole scaffold possesses a high positive heat of formation (HOF) and contains energetic N–N, O–N, and C–N bonds, researchers must approach its handling with strict logistical and safety protocols[2].
Mechanistic Toxicology & Hazard Assessment
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic hazards of the furazan ring system:
-
Irritation and Acute Toxicity: Like many low-molecular-weight furazan derivatives, (1,2,5-Oxadiazol-3-yl)methanol is classified under GHS as a3[3]. The electron-poor nature of the oxadiazole ring increases its electrophilicity, allowing it to readily interact with nucleophilic biological macromolecules in the skin and mucous membranes, driving acute inflammatory responses.
-
Energetic Instability under Reduction: The 1,2,5-oxadiazole ring is highly sensitive to strong reducing agents. Exposure to reagents such as lithium aluminum hydride (LiAlH₄) can cause 4, generating amino-substituted fragments and potentially leading to thermal runaway[4]. PPE must therefore account for both chemical exposure and the kinetic energy of unexpected rapid decompositions.
Tiered Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE selection must be dynamically scaled based on the specific laboratory operation.
| Operational Tier | Activity Description | Required PPE Specifications | Mechanistic Rationale |
| Tier 1: Baseline | Weighing, aliquoting, and preparing dilute solutions at ambient temperature. | - Nitrile gloves (≥4 mil thickness)- ANSI Z87.1 Safety glasses- Flame-resistant (FR) lab coat | Protects against incidental powder contact and mild respiratory irritation (H315, H335). |
| Tier 2: Advanced | Reaction setup, heating (>50°C), or combining with reactive electrophiles. | - Double nitrile gloves- Full face shield over safety glasses- Heavy-duty FR lab coat- Blast shield (fume hood) | Mitigates risks of thermal runaway or pressure buildup due to the high positive HOF of the oxadiazole ring. |
| Tier 3: Spill/Waste | Cleaning up concentrated spills or handling segregated energetic waste. | - Heavy-duty butyl or neoprene gloves- Chemical splash goggles- Polyethylene apron | Prevents dermal absorption of concentrated organics; butyl rubber offers superior resistance to polar solvents used in cleanup. |
Hazard Assessment and PPE Selection Workflow
Hazard Assessment and PPE Selection Workflow for 1,2,5-Oxadiazole Derivatives.
Standard Operating Procedure (SOP): Safe Derivatization (Acylation)
To demonstrate safe handling, the following protocol outlines the acylation of the primary alcohol group of (1,2,5-Oxadiazol-3-yl)methanol. This workflow deliberately avoids the use of strong reducing agents (which cleave the ring) while strictly controlling exothermic energy[4]. Every step is designed as a self-validating system.
Step 1: Workspace Preparation & PPE Donning
-
Validation: Verify that the fume hood monitor displays an active face velocity of 80–100 fpm.
-
Don Tier 2 PPE (Double nitrile gloves, safety glasses, face shield, FR lab coat) due to the use of reactive acylating agents.
-
Clear the hood of any strong reducing agents (e.g., LiAlH₄, NaBH₄) or strong bases that could trigger unwanted ring-cleavage reactions[4].
Step 2: Reagent Preparation
-
In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of (1,2,5-Oxadiazol-3-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Add 1.5 eq of anhydrous pyridine.
-
Mechanistic Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the accumulation of HCl gas which could otherwise pressurize the closed vessel.
Step 3: Controlled Reaction Execution
-
Lower the sash of the fume hood and position a blast shield directly in front of the reaction setup.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Critical Step: Add 1.2 eq of acetyl chloride dropwise over 15 minutes.
-
Mechanistic Insight: Because the 1,2,5-oxadiazole ring contains energetic N-O and N-N bonds[2], dropwise addition at 0 °C strictly controls the enthalpy of the acylation, preventing localized hot spots that could trigger thermal decomposition of the heterocyclic core.
-
Validation: Confirm reaction completion via Thin-Layer Chromatography (TLC) before proceeding to the quench step, ensuring no unreacted energetic starting material remains concentrated.
Step 4: Quenching and Work-up
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until visual CO₂ evolution completely ceases, confirming the neutralization of excess acetyl chloride.
-
Extract the aqueous layer with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure behind the blast shield.
Spill Response & Waste Disposal Plan
Due to the unique hazards of furazan derivatives, standard disposal protocols must be aggressively modified:
-
Spill Response: In the event of a spill, immediately don Tier 3 PPE. Do NOT use combustible materials (like paper towels) for large spills. Absorb the liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Sweep using non-sparking tools to avoid initiating any energetic residues.
-
Waste Segregation: Collect all (1,2,5-Oxadiazol-3-yl)methanol waste in a dedicated, clearly labeled "Halogenated Organic Waste - Contains Energetic Heterocycles" container.
-
Incompatibility Warning: Never mix 1,2,5-oxadiazole waste with waste streams containing strong reducing agents (e.g., metal hydrides) or concentrated mineral acids. Mixing these can lead to spontaneous ring cleavage and rapid gas evolution, potentially rupturing the waste container[4].
References
-
(1,2,5-Oxadiazol-3-yl)methanol | CymitQuimica . cymitquimica.com. 1
-
Product Class 7: 1,2,5-Oxadiazoles . thieme-connect.de. 4
-
3,4-Diaminofurazan | C2H4N4O | CID 537677 - PubChem . nih.gov. 3
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group . rsc.org.2
Sources
- 1. (1,2,5-Oxadiazol-3-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 3. 3,4-Diaminofurazan | C2H4N4O | CID 537677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
